Xelafaslatide
Description
Properties
CAS No. |
2040964-58-5 |
|---|---|
Molecular Formula |
C71H100N18O16 |
Molecular Weight |
1461.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C71H100N18O16/c1-10-38(7)59(70(104)81-50(61(74)95)25-41-12-18-46(90)19-13-41)88-67(101)53(27-43-16-22-48(92)23-17-43)84-66(100)55(30-56(73)93)86-69(103)58(37(5)6)87-62(96)40(9)80-57(94)33-77-64(98)51(24-36(3)4)83-65(99)52(26-42-14-20-47(91)21-15-42)85-71(105)60(39(8)11-2)89-68(102)54(29-45-32-76-35-79-45)82-63(97)49(72)28-44-31-75-34-78-44/h12-23,31-32,34-40,49-55,58-60,90-92H,10-11,24-30,33,72H2,1-9H3,(H2,73,93)(H2,74,95)(H,75,78)(H,76,79)(H,77,98)(H,80,94)(H,81,104)(H,82,97)(H,83,99)(H,84,100)(H,85,105)(H,86,103)(H,87,96)(H,88,101)(H,89,102)/t38-,39-,40-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1 |
InChI Key |
MDQMJABKOUZYGG-QZJYLVOGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CN=CN5)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)CC)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CN=CN5)N |
Origin of Product |
United States |
Foundational & Exploratory
Xelafaslatide: A Targeted Inhibitor of Fas-Mediated Apoptosis and Inflammation in Retinal Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Xelafaslatide (formerly ONL1204) is a first-in-class, small-molecule inhibitor of the Fas receptor, a key mediator of apoptosis and inflammation in retinal cells. By selectively blocking the Fas signaling pathway, this compound presents a novel neuroprotective strategy for a range of retinal diseases characterized by photoreceptor and retinal ganglion cell loss. This technical guide provides a comprehensive overview of the mechanism of action of this compound in retinal cells, supported by preclinical data, detailed experimental methodologies, and an exploration of the underlying signaling cascades.
Introduction: The Role of Fas Signaling in Retinal Degeneration
The Fas receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor (TNF) receptor superfamily, plays a critical role in the programmed cell death (apoptosis) of retinal cells.[1][2][3] Upregulation and activation of the Fas receptor by its cognate ligand (FasL) are implicated in the pathophysiology of numerous retinal diseases, including age-related macular degeneration (AMD), retinal detachment, and glaucoma.[3][4][5]
Upon binding of FasL, the Fas receptor trimerizes and recruits the Fas-associated death domain (FADD) adaptor protein. This complex, in turn, recruits and activates pro-caspase-8, an initiator caspase that triggers a downstream cascade of executioner caspases (e.g., caspase-3), ultimately leading to cellular demise.[6][7][8] Beyond its pro-apoptotic function, Fas signaling also contributes to neuroinflammation by promoting the activation of microglia and the production of pro-inflammatory cytokines.[1][4][5] this compound is a synthetic peptide designed to competitively inhibit the binding of FasL to the Fas receptor, thereby neutralizing both apoptotic and inflammatory signaling.[5][9]
Core Mechanism of Action of this compound
This compound directly targets the extracellular domain of the Fas receptor, preventing its activation by FasL.[1][9] This inhibition occurs at the apex of the Fas signaling cascade, effectively blocking the initiation of both the extrinsic apoptosis pathway and associated inflammatory responses.[9] Preclinical studies have demonstrated that by inhibiting Fas activation, this compound significantly reduces caspase-8 activation, a key indicator of Fas-mediated apoptosis.[4][10][11]
dot graph TD{ rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=vee, penwidth=1.5];
} caption: "this compound's Mechanism of Action in the Fas Signaling Pathway"
Preclinical Efficacy in Retinal Disease Models
The neuroprotective effects of this compound have been demonstrated in multiple preclinical models of retinal degeneration.
Inherited Retinal Degeneration (IRD)
In the rd10 and P23H mouse models of retinitis pigmentosa, intravitreal administration of this compound resulted in a significant reduction in photoreceptor apoptosis, as measured by TUNEL staining, and a corresponding preservation of the outer nuclear layer (ONL) thickness.[4][10][11] This structural preservation was correlated with improved retinal function, evidenced by enhanced scotopic and photopic electroretinography (ERG) responses.[4][10]
Retinal Detachment
In a rat model of retinal detachment, a precursor molecule to this compound, Met12, was shown to inhibit the activation of caspases 3, 8, and 9.[12] This led to a decrease in TUNEL-positive photoreceptors and a thicker ONL two months post-detachment.[12]
Glaucoma
In a microbead-induced mouse model of glaucoma, a single intravitreal injection of this compound significantly reduced retinal ganglion cell (RGC) death and axon degeneration.[5] This neuroprotective effect was accompanied by a marked reduction in microglia activation and the expression of pro-inflammatory genes.[5]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies evaluating the efficacy of this compound and its precursors.
Table 1: Effect of this compound on Photoreceptor Apoptosis and Retinal Structure
| Preclinical Model | Treatment | Outcome Measure | Result | Reference |
| rd10 Mouse (IRD) | This compound (ONL1204) | TUNEL-positive photoreceptors | Significant decrease vs. vehicle | [4][10][11] |
| P23H Mouse (IRD) | This compound (ONL1204) | Outer Nuclear Layer (ONL) Thickness | Significant preservation vs. vehicle | [4][10] |
| Rat Retinal Detachment | Met12 (precursor) | Outer Nuclear Layer (ONL) Thickness | Significantly thicker at 2 months vs. control | [12] |
Table 2: Effect of this compound on Caspase Activity
| Preclinical Model/Cell Line | Treatment | Outcome Measure | Result | Reference |
| 661W cells (in vitro) | Met12 (precursor) | Fas-induced Caspase-8 activity | Inhibition of activation | [12] |
| Rat Retinal Detachment | Met12 (precursor) | Caspase-3, -8, and -9 activity | Inhibition of activation | [12] |
| Chronic Mouse Model of AMD | This compound (ONL1204) | Caspase-8 activity in RPE lysates | Significantly reduced vs. vehicle | [13] |
Table 3: Effect of this compound on Retinal Function and Inflammation
| Preclinical Model | Treatment | Outcome Measure | Result | Reference |
| rd10 & P23H Mice (IRD) | This compound (ONL1204) | Scotopic & Photopic ERG | Increased response vs. vehicle | [4][10] |
| Mouse Model of Glaucoma | This compound (ONL1204) | Microglia activation (Iba1+ cells) | Abrogated activation vs. vehicle | [5] |
| Chronic Mouse Model of AMD | This compound (ONL1204) | Inflammatory cell infiltration (IBA1+) | Decreased infiltration vs. vehicle | [13] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the mechanism of action of this compound.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining for Apoptosis Detection in Retinal Cryosections
-
Tissue Preparation: Euthanize animals and enucleate eyes. Fix eyes in 4% paraformaldehyde (PFA) for 1 hour at 4°C. Embed whole eye cups in optimal cutting temperature (OCT) compound and prepare 10-µm-thick cryosections.
-
Permeabilization: Thaw sections at room temperature for 20 minutes. Immerse slides in 4% PFA for 30 minutes for post-fixation. Wash twice with phosphate-buffered saline (PBS) for 5 minutes each. Permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Wash slides twice with PBS. Add 50 µL of TUNEL reaction mixture (e.g., In Situ Cell Death Detection Kit, TMR Red, Roche) to each section. Incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
Counterstaining and Mounting: Rinse slides three times with PBS. Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount coverslips using an appropriate mounting medium.
-
Imaging and Quantification: Capture images using a fluorescence microscope. Count TUNEL-positive nuclei in the outer nuclear layer.
Caspase-8 Activity Assay (Colorimetric)
-
Lysate Preparation: Dissect retinas and place in chilled cell lysis buffer. Incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute. Collect the supernatant (cytosolic extract).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add 50 µL of 2X Reaction Buffer to each well. Add 50 µL of the cell lysate (containing 50-200 µg of protein).
-
Substrate Addition: Add 5 µL of the Caspase-8 substrate, IETD-pNA (4 mM stock, 200 µM final concentration).
-
Incubation and Measurement: Incubate at 37°C for 1-2 hours, protected from light. Read the absorbance at 400-405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in Caspase-8 activity by comparing the results from treated samples to uninduced controls.
Electroretinography (ERG) in Mouse Models
-
Animal Preparation: Dark-adapt mice overnight. Anesthetize the mouse (e.g., intraperitoneal injection of ketamine/xylazine). Dilate pupils with topical 1% tropicamide and 2.5% phenylephrine.
-
Electrode Placement: Place a ground electrode subcutaneously in the tail, a reference electrode subcutaneously between the eyes, and a gold-plated contact lens electrode on the cornea, kept moist with 0.3% hypromellose gel.
-
Scotopic ERG (Rod-driven responses): In complete darkness, present single-flash stimuli of increasing intensity. Record the a-wave (photoreceptor response) and b-wave (bipolar cell response).
-
Photopic ERG (Cone-driven responses): Light-adapt the mouse for 10 minutes to a background illumination to saturate rod responses. Present single-flash stimuli of increasing intensity against the background light to record cone-driven responses.
-
Data Analysis: Measure the amplitude of the a-wave from baseline to the trough and the b-wave from the a-wave trough to the peak.
Conclusion
This compound represents a promising, targeted therapeutic approach for the treatment of a variety of retinal diseases. Its mechanism of action, centered on the inhibition of the Fas receptor, addresses both the apoptotic and inflammatory pathways that contribute to retinal cell death. The robust preclinical data demonstrating its ability to protect photoreceptors and retinal ganglion cells, preserve retinal structure and function, and reduce inflammation underscores its potential as a potent neuroprotective agent. The detailed methodologies provided herein offer a framework for the continued investigation and development of this compound and other Fas inhibitors for the treatment of retinal pathologies.
References
- 1. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunofluorescence and TUNEL Assays [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. deepdyve.com [deepdyve.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Murine Retinal Function by Electroretinography [bio-protocol.org]
- 11. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 12. Inhibition of retinal detachment-induced apoptosis in photoreceptors by a small peptide inhibitor of the fas receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Xelafaslatide: A Novel Fas Inhibitor for Photoreceptor Neuroprotection
An In-depth Technical Guide on the Mechanism of Action and Supporting Preclinical and Clinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xelafaslatide (formerly ONL1204) is a first-in-class small-molecule inhibitor of the Fas receptor, a key mediator of apoptosis (programmed cell death). By blocking the Fas signaling pathway, this compound is being developed as a neuroprotective agent to prevent photoreceptor cell death in a range of retinal diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by a detailed summary of preclinical and clinical data, and outlines the key experimental protocols used to evaluate its efficacy.
Introduction: The Role of Fas-Mediated Apoptosis in Photoreceptor Cell Death
Photoreceptor cell death is the final common pathway leading to vision loss in numerous retinal degenerative diseases, including age-related macular degeneration (AMD), retinitis pigmentosa (RP), and retinal detachment. One of the critical pathways implicated in this process is the extrinsic apoptosis pathway, initiated by the activation of the Fas receptor (also known as CD95 or APO-1).
The Fas receptor is a member of the tumor necrosis factor (TNF) receptor superfamily.[1] Its activation by its natural ligand, Fas ligand (FasL), triggers a signaling cascade that culminates in the activation of executioner caspases and subsequent apoptotic cell death.[1][2] Studies have demonstrated that Fas is expressed in photoreceptors, and its signaling is activated in various models of retinal injury and degeneration.[1][3][4] Therefore, inhibition of the Fas pathway presents a promising therapeutic strategy for preserving photoreceptor viability and function.
This compound: Mechanism of Action
This compound is a small peptide inhibitor designed to specifically bind to the Fas receptor, thereby preventing its interaction with FasL.[5][6] This blockade of the initial step in the Fas signaling cascade inhibits the downstream activation of pro-apoptotic proteins, ultimately protecting photoreceptors from cell death.
The proposed mechanism of action is illustrated in the signaling pathway diagram below.
Preclinical Evidence of Efficacy
The neuroprotective effects of this compound have been demonstrated in multiple preclinical models of retinal disease.
Retinitis Pigmentosa Mouse Models
In the rd10 and P23H mouse models of retinitis pigmentosa, a single intravitreal injection of ONL1204 resulted in a significant reduction in photoreceptor apoptosis and preservation of retinal structure and function.[7]
| Outcome Measure | Animal Model | Treatment | Result | Reference |
| Caspase-8 Activity | rd10 mice | ONL1204 | Decreased compared to vehicle | [6][7] |
| TUNEL-positive cells in ONL | rd10 mice | ONL1204 | Decreased number compared to vehicle | [6][7] |
| Photoreceptor Cell Counts | rd10 and P23H mice | ONL1204 | Enhanced compared to vehicle | [7] |
| Visual Function (ERG) | rd10 and P23H mice | ONL1204 | Improved compared to vehicle | [7] |
Retinal Detachment Models
In models of retinal detachment, inhibition of the Fas pathway has been shown to significantly reduce photoreceptor cell death and preserve the outer nuclear layer (ONL) thickness.[1] A precursor molecule to this compound, Met12, was shown to inhibit caspase-3, -8, and -9 activation after retinal detachment and resulted in a thicker ONL and higher photoreceptor counts.[2]
| Outcome Measure | Treatment | Result | Reference |
| TUNEL-positive photoreceptors | Fas receptor-neutralizing antibody, siFas | Significant reduction | [1] |
| ONL Cell Counts and Thickness | Fas receptor-neutralizing antibody, siFas | Significant preservation | [1] |
| Caspase-3, -8, and -9 Activity | Met12 (precursor to ONL1204) | Inhibited activation | [2] |
| ONL Thickness and Photoreceptor Count | Met12 (precursor to ONL1204) | Significantly higher | [2] |
Clinical Development and Efficacy
This compound is currently being evaluated in clinical trials for geographic atrophy (GA) secondary to AMD.
Phase 1b Study in Geographic Atrophy (NCT04744662)
A Phase 1b study demonstrated that this compound was generally safe and well-tolerated, with encouraging efficacy signals.[5][8]
| Component | Treatment Groups | Key Efficacy Finding | Reference |
| Open-Label Dose Escalation | Single intravitreal injection of ONL1204 | 42% average reduction in lesion growth in the treated eye compared to the untreated fellow eye at 6 months. | [1] |
| Randomized, Controlled | Low-dose ONL1204 (50 µg), high-dose ONL1204 (200 µg), or sham injection (2 injections, 3 months apart) | 24% reduction in GA lesion growth rate in the low-dose group and a 50% reduction in the high-dose group compared to sham. | [1] |
Phase 2 GALAXY Trial (NCT06659445)
A global Phase 2 trial, GALAXY, is currently enrolling patients to further evaluate the efficacy and safety of this compound in GA.[8][9]
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
TUNEL Staining of Mouse Retinal Cryosections
This protocol is for the detection of apoptotic cells in retinal tissue via the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.
Materials:
-
Phosphate-buffered saline (PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
In situ cell death detection kit (e.g., TMR Red, Roche)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Thaw and hydrate retinal cryosections on slides in PBS for 15 minutes at room temperature.
-
Permeabilize the tissue according to the chosen reagent's protocol.
-
Wash the slides three times with PBS.
-
Incubate the cryosections with 50 µl of the TUNEL reaction mixture for 1 hour at 37°C in a humidified, dark chamber.
-
Rinse the slides three times with PBS.
-
Counterstain with DAPI to visualize all cell nuclei.
-
Mount the slides with an appropriate mounting medium.
-
Acquire images using a confocal microscope.
-
Quantify the number of TUNEL-positive nuclei within the outer nuclear layer.
Caspase-8 Colorimetric Assay
This protocol measures the activity of caspase-8 in retinal lysates, a key initiator caspase in the Fas-mediated apoptotic pathway.
Materials:
-
Cell Lysis Buffer
-
Protein assay reagent (e.g., Bradford)
-
2X Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-8 substrate (IETD-pNA)
-
Microplate reader
Procedure:
-
Homogenize retinal tissue in chilled Cell Lysis Buffer.
-
Incubate the lysate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the extract.
-
Dilute the lysate to a concentration of 50-200 µg of protein per 50 µL of Cell Lysis Buffer in a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.
-
Add 5 µL of 4 mM IETD-pNA substrate (200 µM final concentration).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 400-405 nm using a microplate reader.
-
The fold-increase in caspase-8 activity can be determined by comparing the results with a control group.
Electroretinography (ERG) in Mouse Models
ERG is a non-invasive technique used to assess the function of the retina in response to a light stimulus.
Procedure:
-
Dark Adaptation: Mice are dark-adapted overnight to maximize rod sensitivity.
-
Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.
-
Electrode Placement: A corneal electrode, a reference electrode, and a ground electrode are placed on the mouse.
-
Scotopic ERG: Rod-driven responses are recorded in the dark-adapted state in response to flashes of increasing light intensity.
-
Light Adaptation: Mice are then light-adapted for a period (e.g., 10 minutes) to saturate rod function.
-
Photopic ERG: Cone-driven responses are recorded in the light-adapted state.
-
Data Analysis: The amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response) are measured and analyzed.
Conclusion
This compound represents a targeted, mutation-independent approach to treating retinal degenerative diseases by inhibiting the Fas-mediated apoptotic pathway in photoreceptors. Preclinical studies have provided robust evidence of its neuroprotective effects, and early clinical data in patients with geographic atrophy are promising. The ongoing Phase 2 GALAXY trial will provide further insights into the therapeutic potential of this novel Fas inhibitor. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other neuroprotective agents in the field of retinal drug development.
References
- 1. Fas Inhibition Shows Neuroprotective Benefit for GA | Retinal Physician [retinalphysician.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Murine Retinal Function by Electroretinography [bio-protocol.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Functional Phenotyping of Mouse Models with ERG | Springer Nature Experiments [experiments.springernature.com]
- 9. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
A Technical Guide to the Preclinical Studies of Xelafaslatide (ONL1204): A Novel Fas Inhibitor for Retinal Diseases
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xelafaslatide (ONL1204) is an investigational, first-in-class small molecule inhibitor of the Fas receptor designed to protect key retinal cells from apoptosis (programmed cell death) and inflammation.[1][2][3] Retinal cell death is a final common pathway in a wide range of debilitating retinal diseases, including Geographic Atrophy (GA) associated with dry age-related macular degeneration (AMD), retinal detachment, and glaucoma.[1][4] Preclinical studies have demonstrated that this compound prevents retinal cell death and inflammation in various disease models.[5] Notably, the compound exhibits a prolonged ocular half-life of over 100 days in animal models, suggesting the potential for infrequent dosing in a clinical setting (e.g., every three to six months).[5][6][7] This whitepaper provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental protocols used in its evaluation.
Introduction to Retinal Disease and the Fas/FasL Pathway
Many retinal diseases, regardless of their primary cause, converge on a common pathological endpoint: the death of essential retinal cells, such as photoreceptors and retinal pigment epithelium (RPE).[1][8] This cellular demise, driven by both direct and inflammatory signaling pathways, is the primary cause of irreversible vision loss.[1][8]
A critical mediator of this process is the Fas receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor (TNF) receptor superfamily.[2][9] When bound by its cognate ligand, Fas ligand (FasL), the Fas receptor initiates a signaling cascade that is a potent activator of apoptosis and pro-inflammatory pathways.[2][10][11] Upregulation and activation of the Fas receptor are observed during retinal disease states.[2] Therefore, inhibiting the Fas/FasL pathway represents a promising therapeutic strategy to provide neuroprotection across multiple retinal conditions. This compound is a small peptide developed to directly inhibit Fas activation, thereby blocking the downstream cell death and inflammatory signals at their apex.[2][5][12]
Mechanism of Action of this compound
This compound is a 12-amino acid peptide that functions as a first-in-class Fas inhibitor.[5][9] It is designed to block the activation of the Fas receptor, preventing the recruitment of the FADD (Fas-Associated Death Domain) adaptor protein.[12][13] This action halts the formation of the Death-Inducing Signaling Complex (DISC) and the subsequent activation of initiator caspase-8 and effector caspases (e.g., caspase-3), which are responsible for executing apoptosis.[5][10][11] By intervening at this upstream point, this compound effectively shuts down both the apoptotic and inflammatory cascades mediated by Fas signaling.[2][8]
Preclinical Pharmacokinetics (PK)
The pharmacokinetic profile of this compound was evaluated following a single intravitreal (IVT) injection in both rabbits and minipigs to determine its residence time in key ocular tissues. The studies revealed that this compound has a remarkably long half-life in the vitreous humor, exceeding 100 days in both species.[5][6] This sustained ocular exposure is a critical attribute for a therapeutic intended for chronic retinal diseases like GA, as it supports the potential for an infrequent dosing schedule of every 3 to 6 months.[5][6]
| Species | Dose (per eye) | Tissue | Half-Life (t½) | Reference |
| Rabbit | 10, 50, 100 µg | Vitreous Humor, RPE/Choroid, Retina | >100 days (calculated from vitreous humor data) | [5][6] |
| Minipig | 200 µg | Vitreous Humor | 112.17 days | [6] |
| Minipig | 300 µg | Vitreous Humor | 117.18 days | [6] |
Preclinical Efficacy and Pharmacodynamics
RPE Protection in an Acute Oxidative Stress Model
To assess the durability of this compound's protective effect, a delayed-challenge study was conducted in a rabbit model of acute RPE injury induced by sodium iodate.[6] Animals received a single IVT injection of this compound, and the sodium iodate challenge was administered at various time points up to two months later. The results showed that a single dose of this compound provided significant and sustained protection of the RPE from cell death.[5][6]
| Dose (IVT) | Challenge Day (Post-Dose) | Outcome | Reference |
| 25 µg or 100 µg | Day 4, 14, 28, or 59 | Significant protection of RPE; reduced RPE loss quantified by fluorescein angiography compared to vehicle. | [6] |
Efficacy in a Chronic Dry AMD Model
The efficacy of this compound was further evaluated in a chronic mouse model designed to replicate key features of dry AMD pathology through exposure to cigarette smoke and a high-fat diet.[5][6] In this model, repeat administrations of this compound demonstrated a significant therapeutic effect on multiple markers of disease progression.[5]
| Treatment | Key Outcomes | Reference |
| Two administrations of ONL1204 (IVT) | 1. Preserved RPE morphology2. Reduced caspase-8 activity3. Decreased inflammation | [5][14] |
Experimental Protocols
Pharmacokinetic Studies
-
Species: Dutch-belted rabbits and Göttingen minipigs.[6]
-
Administration: A single intravitreal (IVT) injection of this compound (ONL1204) was administered.[6]
-
Dosing: Rabbits received 10, 50, or 100 µ g/eye ; minipigs received 200 or 300 µ g/eye .[6]
-
Sample Collection: Ocular tissues, including vitreous humor, retina, and RPE/choroid, were collected at specified time points over three months (e.g., Days 6, 28, and 88 for minipigs).[6]
-
Analysis: The concentration of ONL1204 in the collected tissues was measured to determine pharmacokinetic parameters, including half-life.[6]
Rabbit Sodium Iodate Pharmacodynamic Model
-
Species: Rabbits.[6]
-
Treatment Protocol: On Day 0, a single IVT injection of ONL1204 (25 µg or 100 µg) was administered to one eye, with the contralateral eye receiving a vehicle injection to serve as a control.[6]
-
Delayed Challenge: A systemic injection of sodium iodate, an agent toxic to the RPE, was administered on either Day 4, 14, 28, or 59 post-IVT injection.[6]
-
Efficacy Endpoint: The primary outcome was the extent of RPE loss, which was quantified using fluorescein angiography. The protective effect of ONL1204 was determined by comparing the area of RPE loss in the treated eye versus the vehicle-treated contralateral eye.[6]
Chronic Mouse Model of Dry AMD
-
Model Induction: A chronic model reflecting key aspects of the dry AMD phenotype was established in mice through long-term exposure to cigarette smoke and a high-fat diet.[5][6]
-
Treatment Protocol: Animals in the treatment group received two intravitreal administrations of ONL1204 during the study period.[5]
Summary and Clinical Outlook
The preclinical data for this compound (ONL1204) robustly support its development as a neuroprotective therapy for a range of retinal diseases. The compound has demonstrated a clear mechanism of action by inhibiting the Fas receptor, leading to significant protection of retinal cells and a reduction in inflammation in both acute and chronic disease models.[5][6][14] A key finding is the exceptionally long ocular half-life, which suggests that an infrequent intravitreal dosing regimen of every 3-6 months could be clinically viable, potentially reducing the treatment burden for patients with chronic conditions like Geographic Atrophy.[5][6][7]
These promising preclinical results have paved the way for clinical investigation. This compound has been evaluated in Phase 1 and 2 clinical trials for macula-off retinal detachment, progressing open-angle glaucoma, and Geographic Atrophy secondary to AMD, where early signals of efficacy and a favorable safety profile have been observed.[2][7][9][12] The strong preclinical foundation continues to support the ongoing clinical development of this compound as a novel, first-in-class treatment to preserve vision.[7]
References
- 1. ONL Therapeutics Announces Randomization of First Patient in Global Phase 2 GALAXY Trial of this compound (ONL1204) in Patients with Geographic Atrophy (GA) Associated with Dry AMD - BioSpace [biospace.com]
- 2. modernretina.com [modernretina.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. ONL Therapeutics to Report Clinical Data on ONL1204 in Podium Presentation at the Association for Research in Vision and Ophthalmology (ARVO) Annual Meeting - ONL Therapeutics [onltherapeutics.com]
- 5. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ONL Therapeutics Announces Randomization of First Patient [globenewswire.com]
- 8. ONL Therapeutics Receives U.S. FDA Clearance of Investigational New Drug Application for ONL1204 Ophthalmic Solution - ONL Therapeutics [onltherapeutics.com]
- 9. Fas Inhibition Shows Neuroprotective Benefit for GA | Retinal Physician [retinalphysician.com]
- 10. Fas ligand - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Fas–Fas Ligand: Checkpoint of T Cell Functions in Multiple Sclerosis [frontiersin.org]
- 12. ONL Therapeutics | Advancing Retinal Disease Therapies through Neuroprotection [onltherapeutics.com]
- 13. Dual Role of Fas/FasL-Mediated Signal in Peripheral Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Xelafaslatide: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Xelafaslatide, formerly known as ONL1204, is a pioneering first-in-class small peptide inhibitor of the Fas receptor, currently under investigation as a neuroprotective therapy for geographic atrophy (GA) associated with dry age-related macular degeneration (AMD). Developed by ONL Therapeutics, this innovative agent is designed to mitigate the cellular demise and inflammatory cascades that drive vision loss in a variety of retinal diseases. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, compiled from preclinical and early-stage clinical studies.
Core Mechanism of Action: Fas Pathway Inhibition
This compound's therapeutic potential is rooted in its ability to block the Fas receptor (also known as CD95), a key member of the tumor necrosis factor (TNF) receptor superfamily.[1] The activation of the Fas receptor triggers a signaling cascade that culminates in apoptosis, or programmed cell death, and promotes pro-inflammatory pathways.[1] In retinal diseases like GA, the upregulation and activation of the Fas receptor on photoreceptors and other retinal cells are believed to be a critical driver of pathology. By inhibiting this receptor, this compound aims to interrupt these destructive processes at their apex, thereby preserving retinal cell integrity and function.[1]
Pharmacokinetics: Preclinical Data
Comprehensive preclinical studies have characterized the ocular pharmacokinetic profile of this compound following intravitreal (IVT) administration in animal models. These studies have demonstrated a prolonged residence time in ocular tissues, suggesting the potential for infrequent dosing in a clinical setting.
Table 1: Preclinical Ocular Pharmacokinetics of this compound (ONL1204)
| Species | Dose | Tissue | Half-Life (t½) |
| Rabbit | 10, 50, or 100 µ g/eye | Vitreous Humor, RPE/Choroid, Retina | Approximately 100 days[2][3][4] |
| Minipig | 200 µ g/eye | Vitreous Humor | 112.17 days[2] |
| Minipig | 300 µ g/eye | Vitreous Humor | 117.18 days[2] |
Experimental Protocols: Pharmacokinetic Studies
Animal Models:
-
Dutch-belted rabbits and Göttingen minipigs were utilized to assess the ocular pharmacokinetics of this compound.[2][4]
Administration:
-
A single intravitreal (IVT) injection of this compound was administered at varying doses.[2]
Sample Collection:
-
Ocular tissues, including the vitreous humor, retina, and retinal pigment epithelium (RPE)/choroid, were collected at various time points over a three-month period.[2]
Bioanalysis:
-
The concentration of this compound in the collected tissues was quantified to determine its pharmacokinetic profile.[2]
References
- 1. modernretina.com [modernretina.com]
- 2. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration [mdpi.com]
- 3. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Models for Studying the Effects of Xelafaslatide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xelafaslatide (formerly ONL1204) is a novel small-molecule inhibitor of the Fas signaling pathway, a critical regulator of apoptosis, or programmed cell death.[1][2][3] In the context of retinal diseases, particularly geographic atrophy (GA) associated with dry age-related macular degeneration (AMD), the inhibition of Fas-mediated apoptosis in photoreceptors and retinal pigment epithelium (RPE) cells presents a promising therapeutic strategy.[1][4] This technical guide provides an in-depth overview of the core in vitro models and experimental protocols relevant for characterizing the effects of Fas inhibitors like this compound on retinal cells.
While specific preclinical in vitro data for this compound is not extensively published, this document outlines the established methodologies and models used to evaluate Fas inhibitors in the field of retinal research. The information presented here is based on publicly available scientific literature and provides a framework for designing and interpreting in vitro studies for this class of compounds.
Core In Vitro Models
The selection of an appropriate in vitro model is crucial for obtaining relevant and translatable data. For studying the effects of a Fas inhibitor on retinal cells, the following models are widely utilized:
| In Vitro Model | Description | Key Applications | Advantages | Limitations |
| Photoreceptor Cell Lines (e.g., 661W) | Immortalized mouse photoreceptor precursor cell line. | - High-throughput screening of Fas inhibitors.- Mechanistic studies of the Fas signaling pathway.- Assessment of apoptosis induction and inhibition. | - Easy to culture and maintain.- Genetically homogenous, leading to reproducible results. | - May not fully recapitulate the physiology of mature photoreceptors.- Lacks the complex cellular interactions of the native retina. |
| Retinal Pigment Epithelium (RPE) Cell Lines (e.g., ARPE-19) | Human RPE cell line. | - Investigating the protective effects of Fas inhibitors on RPE cells.- Studying oxidative stress-induced apoptosis. | - Well-characterized and widely used.- Relevant for studying diseases where RPE health is compromised, such as AMD. | - Can lose some key characteristics of native RPE with extensive passaging. |
| Organotypic Retinal Explants | Ex vivo cultures of intact retinal tissue from animal models. | - Studying the effects of Fas inhibitors in a more physiologically relevant, multi-layered retinal structure.- Assessing the preservation of retinal architecture and cell viability. | - Preserves the cellular organization and synaptic connections of the retina.- Allows for the study of interactions between different retinal cell types. | - Technically more challenging to prepare and maintain than cell lines.- Limited lifespan in culture. |
| Human iPSC-derived Retinal Organoids | Three-dimensional retinal structures differentiated from human induced pluripotent stem cells. | - Modeling human retinal development and disease.- Testing the efficacy and toxicity of compounds on human retinal tissue. | - Provides a human-relevant model with complex retinal cell types and organization.- Potential for personalized medicine studies. | - High cost and technical expertise required for generation and maintenance.- Variability between different iPSC lines and differentiation protocols. |
Key Experimental Protocols
Assessment of Apoptosis: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs. The incorporated fluorescent signal can then be visualized and quantified using fluorescence microscopy or flow cytometry.
Generalized Protocol for 661W Cells:
-
Cell Culture and Treatment:
-
Plate 661W cells in a suitable culture vessel (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.
-
Induce apoptosis by treating the cells with a known Fas activator, such as Fas ligand (FasL) or an agonistic anti-Fas antibody, for a predetermined duration (e.g., 24 hours). A vehicle-treated group serves as a negative control.
-
In parallel, treat cells with the Fas activator in the presence of varying concentrations of the Fas inhibitor (e.g., this compound) to assess its protective effect.
-
-
Fixation and Permeabilization:
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with a solution of 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow the labeling reagents to access the nucleus.[5]
-
-
TUNEL Staining:
-
Wash the cells twice with deionized water.[5]
-
Equilibrate the cells with the TdT reaction buffer for 10 minutes.[5]
-
Prepare the TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.
-
Incubate the cells with the TdT reaction cocktail in a humidified chamber at 37°C for 60 minutes, protected from light.[5]
-
-
Visualization and Quantification:
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei in multiple fields of view for each treatment condition.
-
Measurement of Fas Signaling Activity: Caspase-8 Activity Assay
Caspase-8 is the initiator caspase in the Fas-mediated apoptosis pathway. Its activation is a direct indicator of Fas receptor engagement and signaling.
Principle: This assay utilizes a specific peptide substrate for caspase-8 that is conjugated to a colorimetric or fluorometric reporter molecule. When cleaved by active caspase-8, the reporter is released and can be quantified.
Generalized Protocol for Retinal Cell Lysates:
-
Cell Lysis:
-
Culture and treat retinal cells (e.g., 661W cells or retinal explants) as described in the TUNEL assay protocol.
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells using a chilled cell lysis buffer containing protease inhibitors to release the cellular contents, including active caspases.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.
-
-
Caspase-8 Activity Measurement:
-
Determine the protein concentration of each cell lysate to ensure equal loading.
-
In a microplate, add a defined amount of protein lysate from each sample.
-
Prepare a reaction mixture containing the caspase-8 specific substrate (e.g., IETD-pNA for colorimetric detection).
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the assay kit manufacturer.
-
-
Data Analysis:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
The signal intensity is directly proportional to the caspase-8 activity in the sample.
-
Calculate the fold-increase in caspase-8 activity in the treated samples relative to the untreated control.
-
Data Presentation
Quantitative data from in vitro studies of Fas inhibitors should be presented in a clear and structured format to facilitate comparison and interpretation. The following table provides an illustrative example of how such data could be summarized.
Disclaimer: The following data is hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound.
| Assay | Cell Model | Apoptosis Inducer | Generic Fas Inhibitor IC50 (nM) | Max Inhibition (%) |
| TUNEL Assay | 661W Cells | Fas Ligand (100 ng/mL) | 50 | 85 |
| Caspase-8 Activity | 661W Cells | Fas Ligand (100 ng/mL) | 25 | 95 |
| Cell Viability (MTT) | ARPE-19 Cells | Oxidative Stress (H2O2) | 100 | 70 |
| Caspase-3/7 Activity | Retinal Explants | Staurosporine | 75 | 80 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Fas signaling pathway leading to apoptosis and its inhibition by this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating a Fas inhibitor in vitro.
References
- 1. Fas Inhibition Shows Neuroprotective Benefit for GA | Retinal Physician [retinalphysician.com]
- 2. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Inhibition of Retinal Detachment-Induced Apoptosis in Photoreceptors by a Small Peptide Inhibitor of the Fas Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Technical Guide to Animal Models of Retinal Degeneration for Xelafaslatide Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xelafaslatide (formerly ONL1204) is a small-molecule Fas inhibitor designed to protect retinal cells, including photoreceptors, from apoptosis.[1][2] Its mechanism of action centers on inhibiting the Fas receptor, a key regulator of the extrinsic apoptosis pathway, which has been implicated in the pathophysiology of various retinal degenerative diseases.[3][4][5] This technical guide provides an in-depth overview of the preclinical animal models and experimental methodologies utilized to evaluate the therapeutic potential of this compound in arresting retinal degeneration. The data presented herein is a synthesis of publicly available research.
Core Mechanism of Action: Fas Inhibition
The Fas receptor (also known as Apo-1 or CD95) is a transmembrane protein that, upon binding with its ligand (FasL), initiates a signaling cascade leading to programmed cell death, or apoptosis.[6][7] In retinal degenerative diseases, various stressors are thought to upregulate Fas receptor expression, leading to photoreceptor and retinal pigment epithelium (RPE) cell death.[5] this compound is designed to block this interaction, thereby preventing the activation of the downstream apoptotic cascade.[8]
Fas Signaling Pathway in Apoptosis
The binding of FasL to the Fas receptor triggers the recruitment of the adaptor protein Fas-Associated Death Domain (FADD). FADD, in turn, recruits procaspase-8 to form the Death-Inducing Signaling Complex (DISC).[6][7] Within the DISC, procaspase-8 is cleaved and activated. Activated caspase-8 can then directly cleave and activate downstream effector caspases, such as caspase-3, leading to the execution phase of apoptosis.[1] In some cell types, the signal is amplified through the mitochondrial (intrinsic) pathway via the cleavage of Bid, a Bcl-2 family protein.[9]
Animal Models for this compound Testing
A variety of animal models have been employed to assess the efficacy of this compound in preventing retinal cell death. These models can be broadly categorized into genetic, chemically-induced, and light-induced models of retinal degeneration.
Genetic Models of Inherited Retinal Degeneration (IRD)
Genetic models that mimic human inherited retinal diseases are crucial for evaluating mutation-independent therapeutic strategies.
-
rd10 Mouse: This model carries a missense mutation in the beta-subunit of rod phosphodiesterase 6 (Pde6b), leading to a relatively slow progression of rod photoreceptor degeneration, followed by cone death.[10][11] The slower degeneration in rd10 mice, with a peak of cell death around postnatal day 25 (P25), provides a wider therapeutic window for intervention compared to other models like the rd1 mouse.[10][12]
-
P23H Mouse: This transgenic model expresses a mutant human rhodopsin gene with a proline-to-histidine substitution at codon 23, one of the most common causes of autosomal dominant retinitis pigmentosa in North America.[13] This model exhibits a progressive loss of photoreceptors.
Chemically-Induced Retinal Degeneration Models
Chemically-induced models offer a way to induce acute and controlled retinal damage.
-
Sodium Iodate Rabbit Model: Intravenous administration of sodium iodate selectively damages the RPE, leading to secondary photoreceptor degeneration.[14] This model is useful for evaluating the protective effects of therapeutics on the RPE and photoreceptors.
-
Chronic Mouse Model of Dry AMD: Apolipoprotein B100 (apoB100) transgenic mice exposed to cigarette smoke (CS) and a high-fat diet (HFD) develop features characteristic of dry age-related macular degeneration (AMD), including RPE dysmorphology.[14][15]
Light-Induced Retinal Degeneration Model
Exposure to high-intensity light can induce acute photoreceptor damage and is a well-established model for studying retinal degeneration.[16][17] While not as prominently featured in the specific preclinical publications for this compound, this model is highly relevant for screening neuroprotective compounds.[16]
Experimental Protocols and Efficacy Data
The following sections detail the experimental designs and quantitative outcomes from preclinical studies of this compound (ONL1204).
Experimental Workflow for Preclinical Efficacy Testing
Protocol 1: this compound in rd10 and P23H Mice
-
Objective: To assess the neuroprotective effect of this compound on photoreceptor survival and function in genetic mouse models of retinitis pigmentosa.[13][18]
-
Animals: rd10 and P23H mice.
-
Drug Administration:
-
Efficacy Endpoints:
-
Apoptosis: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to quantify apoptotic photoreceptor cells.
-
Fas Pathway Activation: Caspase-8 activity assays.
-
Retinal Structure: Outer nuclear layer (ONL) thickness measurement via histology and spectral-domain optical coherence tomography (SD-OCT).
-
Visual Function: Electroretinography (ERG) to measure scotopic (rod-mediated) and photopic (cone-mediated) responses.
-
Immune Cell Activation: Immunohistochemical analysis.
-
Quantitative Efficacy Data Summary: rd10 and P23H Mice
| Parameter | Animal Model | Treatment Group | Control Group (Vehicle) | Outcome | Citation |
| TUNEL-Positive Photoreceptors | rd10 & P23H | Decreased | Higher | Reduced photoreceptor apoptosis | [13] |
| Caspase-8 Activity | rd10 & P23H | Decreased | Higher | Inhibition of Fas signaling cascade | [13] |
| Photoreceptor Cell Count/ONL Thickness | rd10 & P23H | Enhanced/Preserved | Reduced | Increased photoreceptor survival | [13] |
| Scotopic & Photopic ERG Response | rd10 & P23H | Improved | Lower | Preservation of visual function | [13] |
| Immune Cell Activation | rd10 & P23H | Reduced | Higher | Attenuation of neuroinflammation | [13] |
Protocol 2: this compound in a Rabbit Model of RPE Damage
-
Objective: To evaluate the protective effect of this compound on the retinal pigment epithelium (RPE).[14]
-
Animals: Dutch-belted rabbits.
-
Drug Administration: A single intravitreal injection of ONL1204 (e.g., 25 µg or 100 µg).
-
Induction of Degeneration: Intravenous administration of sodium iodate at various time points post-ONL1204 injection (e.g., Day 28) to challenge the RPE.[14]
-
Efficacy Endpoints:
-
RPE Integrity: Fluorescein angiography to quantify the area of RPE loss (lesion size).
-
Quantitative Efficacy Data Summary: Sodium Iodate Rabbit Model
| Parameter | Treatment Group (ONL1204) | Control Group (Untreated) | Outcome | Citation |
| Sodium Iodate-Induced Lesion Size | Significantly smaller | Larger | Significant protection of the RPE | [14] |
Protocol 3: this compound in a Chronic Mouse Model of Dry AMD
-
Objective: To assess the efficacy of repeated this compound administration in a chronic model mimicking features of dry AMD.[14][15]
-
Animals: apoB100 mice exposed to 6 months of cigarette smoke and a high-fat diet.
-
Drug Administration: Two intravitreal injections of ONL1204 administered 6 weeks apart.[14]
-
Efficacy Endpoints:
-
RPE Morphology: Immunostaining of RPE flatmounts with ZO-1 antibody to visualize cell margins.
-
Fas Pathway Activation: Caspase-8 activity measurement.
-
Inflammation: Assessment of inflammatory markers.
-
Quantitative Efficacy Data Summary: Chronic Dry AMD Mouse Model
| Parameter | Treatment Group (ONL1204) | Control Group | Outcome | Citation |
| RPE Morphology | Preserved | Dysmorphic RPE with varied cell shapes | Mitigation of RPE degeneration | [14] |
| Caspase-8 Activity | Reduced | Higher | Decreased apoptotic signaling | [14] |
| Inflammation | Decreased | Higher | Reduced inflammation | [14] |
Protocol 4: Light-Induced Retinal Degeneration (General Protocol)
While specific data for this compound in this model is not detailed in the provided search results, a general protocol for this widely used screening model is as follows:
-
Objective: To induce acute photoreceptor damage to screen for neuroprotective agents.[16][19][20]
-
Animals: Typically albino mice (e.g., BALB/c) or pigmented mice (e.g., C57BL/6J).[20]
-
Procedure:
-
Dark adapt animals for a period (e.g., 18-24 hours).[19][20]
-
Dilate pupils with a mydriatic agent (e.g., tropicamide).[10][19]
-
Expose conscious, unrestrained animals to a bright, controlled light source (e.g., white LED, 10-100k lux) for a defined duration (e.g., 3-4 hours).[19][20][21]
-
Return animals to normal light/dark cycle for a follow-up period (e.g., 7 days).[16]
-
-
Potential Efficacy Endpoints for this compound Testing:
Conclusion
The preclinical data strongly supports the therapeutic potential of this compound as a neuroprotective agent in a variety of retinal degeneration models. The consistent findings across genetic and chemically-induced models demonstrate that by inhibiting the Fas receptor, this compound effectively reduces photoreceptor and RPE cell death, preserves retinal structure and function, and mitigates inflammation.[13][14] These robust preclinical results have provided the foundation for the ongoing clinical development of this compound for retinal diseases such as geographic atrophy.[2] The animal models and experimental protocols detailed in this guide represent the critical methodologies for evaluating Fas inhibitors and other neuroprotective agents in the field of retinal drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. modernretina.com [modernretina.com]
- 4. reviewofophthalmology.com [reviewofophthalmology.com]
- 5. Cell Death in AMD: The Rationale for Targeting Fas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis - Wikipedia [en.wikipedia.org]
- 7. Fas Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Electrophysiological and Histologic Evaluation of the Time Course of Retinal Degeneration in the rd10 Mouse Model of Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRetinal Organization in the retinal degeneration 10 (rd10) Mutant Mouse: a Morphological and ERG Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Preservation of retinal structure and function in two mouse models of inherited retinal degeneration by ONL1204, an inhibitor of the Fas receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. White Light Damage-Induced Retinal Degeneration - Experimentica [experimentica.com]
- 17. Light damage as a model of retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Accessible LED Lightbox for Light-induced Retinal Damage in Pigmented Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Light-induced retinal degeneration [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dry age-related macular degeneration (AMD), particularly in its advanced form of geographic atrophy (GA), presents a significant challenge in ophthalmology due to the progressive loss of retinal pigment epithelium (RPE) and photoreceptors, leading to irreversible vision loss. Xelafaslatide (formerly ONL1204), a novel small-molecule Fas inhibitor, is emerging as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound for the treatment of dry AMD. It includes a detailed examination of its mechanism of action, a summary of clinical trial data, in-depth experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target: The Fas Pathway
This compound is a first-in-class small peptide inhibitor of the Fas receptor, a member of the tumor necrosis factor (TNF) receptor superfamily.[1][2] The Fas pathway is a key signaling cascade that mediates apoptosis, or programmed cell death. In the context of dry AMD, the activation of the Fas pathway is implicated in the death of crucial retinal cells, including photoreceptors and the RPE.[3] By blocking the Fas receptor, this compound aims to interrupt this apoptotic cascade and preserve the integrity and function of the retina.
Mechanism of Action
The binding of Fas ligand (FasL) to the Fas receptor on the surface of retinal cells triggers a signaling cascade that culminates in apoptosis. This process is believed to be a significant contributor to the progressive cell death observed in geographic atrophy. This compound is designed to competitively inhibit the binding of FasL to the Fas receptor, thereby preventing the initiation of the downstream apoptotic signaling.
Figure 1: this compound's Inhibition of the Fas-Mediated Apoptotic Pathway.
Clinical Development
This compound is currently being evaluated in clinical trials for its safety and efficacy in treating geographic atrophy associated with dry AMD.
Phase 1b Clinical Trial (NCT04744662)
A Phase 1b multicenter, randomized, controlled, multi-dose study was conducted to evaluate the safety and tolerability of ONL1204 (this compound) Ophthalmic Solution in patients with GA.[4] The study consisted of two components: an open-label dose-escalation (OL/DE) part and a natural history/treatment (NH/Tx) part.[5]
Data Presentation
| Study Component | Treatment Group | N | Dosing Regimen | Primary Outcome: Reduction in GA Lesion Growth at 6 Months |
| Open-Label Dose Escalation | Single injection of ONL1204 | - | Single intravitreal injection | 42% average reduction compared to the untreated fellow eye[1][2] |
| Natural History/Treatment | Low Dose (50 µg ONL1204) | 3 | Two injections, 12 weeks apart | 24% reduction in the rate of GA lesion growth compared to sham[1] |
| High Dose (200 µg ONL1204) | 6 | Two injections, 12 weeks apart | 50% reduction in the rate of GA lesion growth compared to sham[1][2] | |
| Sham Injection | 5 | Two injections, 12 weeks apart | Baseline for comparison |
Table 1: Summary of Quantitative Efficacy Data from the Phase 1b Clinical Trial of this compound.
Note: The number of patients (N) in the open-label dose-escalation component was not specified in the available resources. Data for the NH/Tx component is based on the 14 patients who completed the end-of-study visit.[5]
Exploratory Endpoints:
An exploratory analysis of optical coherence tomography (OCT) biomarkers was performed.[5] Key findings include:
-
Less Lesion Growth: ONL1204-treated eyes showed less depletion growth compared to fellow and sham eyes.[5]
-
Reduced RPE at Risk: The sham-treated arm showed a higher growth of retinal pigment epithelium (RPE) area at risk (RPE area < 15 µm).[5]
-
Increased Retinal Thickness: ONL1204-treated eyes exhibited an increase in retinal thickness in a 0.1mm ring around the lesion over time, whereas fellow and sham eyes showed consistent thinning.[5]
Phase 2 GALAXY Trial (NCT06659445)
Building on the promising results of the Phase 1b study, ONL Therapeutics has initiated a global Phase 2 clinical trial named GALAXY.[6] This multicenter, randomized, double-masked, sham-controlled study will further evaluate the efficacy and safety of this compound in a larger patient population.[6]
| Parameter | Details |
| Enrollment | Approximately 324 patients |
| Treatment Arms | 3 experimental arms: 2 dose levels and 2 treatment frequencies (every 12 or 24 weeks) |
| Primary Endpoint | Rate of growth of the GA lesion area assessed by fundus autofluorescence (FAF) at 48 weeks |
Table 2: Key Design Elements of the Phase 2 GALAXY Trial.
Preclinical Evidence
The therapeutic rationale for targeting the Fas pathway in dry AMD is supported by a body of preclinical research in various animal models of retinal degeneration.
Sodium Iodate-Induced Retinal Degeneration Model
A commonly used animal model to mimic the RPE and photoreceptor degeneration seen in dry AMD involves the systemic administration of sodium iodate (NaIO3).
Figure 2: Experimental Workflow for Preclinical Evaluation of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of Fas inhibitors for retinal degeneration.
Sodium Iodate-Induced Retinal Degeneration in Mice
Objective: To create a model of RPE and photoreceptor degeneration that mimics key features of dry AMD.
Materials:
-
C57Bl/6J mice (7-8 weeks old)
-
Sodium iodate (NaIO3) solution in sterile saline
-
Insulin syringes for intraperitoneal injection
Protocol:
-
Prepare a stock solution of NaIO3 in sterile saline. The concentration should be calculated to deliver the desired dose (e.g., 50 mg/kg) in a standard injection volume.
-
Weigh each mouse to determine the precise volume of NaIO3 solution to be injected.
-
Administer a single intraperitoneal (IP) injection of the NaIO3 solution.
-
Monitor the animals for any signs of systemic toxicity.
-
At predetermined time points (e.g., 24 hours, 3 days, 1, 2, 3, and 4 weeks post-injection), perform functional and structural assessments.
Intravitreal Injection in Mice
Objective: To deliver a therapeutic agent (e.g., this compound) directly to the vitreous of the mouse eye.
Materials:
-
Anesthetized mouse
-
Topical proparacaine for local anesthesia
-
30-gauge needle for creating a pilot hole
-
Hamilton syringe with a 33- or 34-gauge blunt-tipped needle
-
Therapeutic agent solution (e.g., this compound)
-
Microscope for visualization
Protocol:
-
Anesthetize the mouse according to approved institutional protocols.
-
Place the mouse under a microscope to visualize the eye.
-
Apply a drop of topical proparacaine to the cornea.
-
Using a 30-gauge needle, create a small incision through the sclera, just posterior to the limbus.
-
Carefully insert the blunt-tipped Hamilton syringe needle through the incision into the vitreous cavity, avoiding the lens.
-
Slowly inject a small volume (typically 1-2 µL) of the therapeutic solution into the vitreous.
-
Slowly withdraw the needle.
-
Apply a topical antibiotic ointment to the eye to prevent infection.
TUNEL Staining of Retinal Sections
Objective: To detect apoptotic cells in retinal tissue sections by labeling the 3'-hydroxyl ends of DNA fragments.
Materials:
-
Paraffin-embedded retinal sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Proteinase K solution
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)
-
Fluorescence microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate the sections by incubating in a series of decreasing ethanol concentrations (100%, 95%, 80%, 70%) and finally in distilled water.
-
-
Permeabilization:
-
Incubate the sections with Proteinase K working solution (e.g., 20 µg/mL in PBS) for 7-10 minutes at 37°C to permeabilize the tissue.
-
Rinse with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Apply the TUNEL reaction mixture to the sections and incubate in a humidified chamber for 60 minutes at 37°C.
-
-
Washing and Counterstaining:
-
Rinse the sections with PBS.
-
(Optional) Counterstain the nuclei with a fluorescent dye like DAPI or Hoechst.
-
-
Imaging:
-
Mount the slides with an appropriate mounting medium.
-
Visualize and capture images using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength.
-
Conclusion and Future Directions
This compound, with its targeted inhibition of the Fas-mediated apoptotic pathway, represents a novel and promising therapeutic strategy for the treatment of dry AMD, particularly geographic atrophy. The positive safety and efficacy signals from the Phase 1b clinical trial provide a strong rationale for its continued development. The ongoing Phase 2 GALAXY trial will be crucial in further defining the therapeutic potential of this compound. Future research should continue to explore the long-term safety and efficacy of this compound, as well as its potential in combination with other therapeutic modalities for a multifaceted approach to managing this debilitating disease. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and clinicians working to advance the treatment of dry AMD.
References
- 1. Proposed model of Fas-mediated death of photoreceptors under light stress [pfocr.wikipathways.org]
- 2. Fas Inhibition Shows Neuroprotective Benefit for GA | Retinal Physician [retinalphysician.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. [PDF] Sodium iodate induced retinal degeneration: new insights from an old model | Semantic Scholar [semanticscholar.org]
Cellular Pathways Modulated by Xelafaslatide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xelafaslatide (formerly ONL1204) is a first-in-class small peptide inhibitor of the Fas receptor (CD95/APO-1), a key regulator of apoptosis and inflammation. This document provides an in-depth technical overview of the cellular pathways modulated by this compound, with a focus on its therapeutic potential in retinal diseases characterized by photoreceptor and retinal pigment epithelium (RPE) cell death. Preclinical and clinical data indicate that by inhibiting the Fas signaling cascade, this compound effectively reduces caspase-8 activation, mitigates photoreceptor apoptosis, and diminishes inflammation, thereby preserving retinal structure and function. This guide summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the implicated signaling pathways.
Introduction to this compound and its Target: The Fas Receptor
This compound is a 12-amino acid synthetic peptide designed to competitively inhibit the binding of Fas ligand (FasL) to the Fas receptor.[1][2] The Fas receptor is a transmembrane protein belonging to the tumor necrosis factor (TNF) receptor superfamily.[2][3] Its activation by FasL initiates a signaling cascade that plays a critical role in programmed cell death (apoptosis) and inflammation.[3][4] Dysregulation of the Fas pathway is implicated in the pathophysiology of various retinal diseases, including geographic atrophy (GA) associated with age-related macular degeneration (AMD), retinal detachment, and glaucoma.[1][5][6] this compound's mechanism of action is centered on the neuroprotection of key retinal cells, including photoreceptors and the RPE, by blocking the pro-apoptotic and pro-inflammatory signals mediated by the Fas receptor.[1][5]
The Fas Signaling Pathway and its Modulation by this compound
The binding of FasL to the Fas receptor triggers the recruitment of the adaptor protein Fas-associated death domain (FADD). FADD, in turn, recruits pro-caspase-8, leading to the formation of the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules undergo proximity-induced dimerization and auto-activation. Activated caspase-8 then initiates a downstream caspase cascade, culminating in the execution of apoptosis. This compound, by inhibiting the initial FasL-Fas interaction, prevents the formation of the DISC and subsequent downstream signaling.
Apoptotic Pathway Modulation
Preclinical studies have demonstrated that this compound and its precursor, Met12, effectively inhibit the key steps in the Fas-mediated apoptotic pathway in retinal cells.
-
Inhibition of Caspase-8 Activation: A hallmark of Fas signaling is the activation of the initiator caspase-8. Studies in rodent models of retinal degeneration and in cell culture have shown that treatment with a Fas inhibitor significantly reduces caspase-8 activity.[6][7]
-
Reduction of Photoreceptor Apoptosis: The anti-apoptotic effect of Fas inhibition has been quantified using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay, which detects DNA fragmentation, a characteristic of late-stage apoptosis. Treatment with ONL1204 resulted in a decreased number of TUNEL-positive photoreceptors in mouse models of inherited retinal degeneration.[6]
-
Preservation of Retinal Structure: By inhibiting apoptosis, this compound helps preserve the structure of the retina. In a rat model of retinal detachment, treatment with the Fas inhibitor Met12 led to a significant increase in the outer nuclear layer (ONL) thickness and photoreceptor cell counts.[8]
Inflammatory Pathway Modulation
Beyond its role in apoptosis, the Fas receptor can also activate pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways. Fas activation can lead to the production of inflammatory cytokines and chemokines.[4]
-
Reduction of Inflammatory Cytokines: In a clinical study involving patients with macula-off rhegmatogenous retinal detachment, vitreous samples taken after ONL1204 administration showed a trend toward the reduction of several Fas-regulated cytokines, including MCP-1.[5]
-
Decreased Microglial/Macrophage Activation: In a mouse model of chronic smoke exposure to induce AMD-like pathology, Fas inhibition was shown to reduce the number of Iba1-positive cells (a marker for microglia and macrophages) in the retina, indicating a reduction in the inflammatory response.[7]
While direct studies on the effect of this compound on NF-κB and MAPK signaling in retinal cells are not yet published, the observed reduction in inflammatory markers strongly suggests a modulatory role.
Quantitative Data on the Effects of this compound
The following tables summarize the available quantitative data from preclinical and clinical studies of this compound (ONL1204) and its precursor, Met12.
Table 1: Preclinical Efficacy of Fas Inhibition in Retinal Disease Models
| Parameter | Model | Treatment | Result | Reference |
| Caspase-8 Activity | Chronic Smoke Exposure (Mouse) | Fas Inhibitor | 35.6% decrease vs. vehicle (1.54 vs. 2.39 RFU/cell) | [7] |
| Caspase-3 Activity | Retinal Detachment (Rat) | Met12 (50 µg) | ~50% reduction vs. vehicle | [8] |
| TUNEL-positive Photoreceptors | rd10 Mouse Model | ONL1204 | Significant decrease vs. vehicle | [6] |
| Outer Nuclear Layer (ONL) Cell Count | Retinal Detachment (Rat) | Met12 | 37% increase vs. mMet-injected retinas | [8] |
| Outer Nuclear Layer (ONL) Thickness | Retinal Detachment (Rat) | Met12 | 27% increase vs. mMet-injected retinas | [8] |
| Caspase-8 Activity Inhibition (in vitro) | 661W Photoreceptor Cells | Met12-citrate | IC50 of approximately 20 µM | [9] |
Table 2: Clinical Efficacy of this compound (ONL1204) in Geographic Atrophy (Phase 1b Study)
| Parameter | Treatment Group | Result | Reference |
| GA Lesion Growth Rate Reduction | Single injection vs. fellow untreated eye | 42% reduction at 6 months | [2][3] |
| GA Lesion Growth Rate Reduction | Two injections (high dose) vs. sham | 50% reduction at 6 months | [2][3] |
| GA Lesion Growth Rate Reduction | Two injections (low dose) vs. sham | 24% reduction at 6 months | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of Fas inhibitors.
Caspase-8 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-8, a key enzyme in the Fas signaling pathway.
-
Sample Preparation: Prepare cell lysates from retinal tissue or cultured photoreceptor cells treated with or without the Fas inhibitor.
-
Substrate Addition: Add a colorimetric caspase-8 substrate, such as Ac-IETD-pNA (acetyl-isoleucyl-glutamyl-threonyl-aspartyl-p-nitroanilide), to the cell lysates.
-
Incubation: Incubate the mixture to allow active caspase-8 to cleave the substrate, releasing the p-nitroaniline (pNA) chromophore.
-
Measurement: Measure the absorbance of the solution at 405 nm using a spectrophotometer. The absorbance is directly proportional to the caspase-8 activity.
-
Data Analysis: Normalize the caspase-8 activity to the total protein concentration of the lysate.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Fix and section retinal tissue from experimental animals.
-
Permeabilization: Permeabilize the tissue sections to allow entry of the labeling reagents.
-
TdT Labeling: Incubate the sections with a solution containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
Counterstaining: Counterstain the sections with a nuclear dye (e.g., DAPI) to visualize all cell nuclei.
-
Imaging: Visualize the sections using fluorescence microscopy. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength.
-
Quantification: Count the number of TUNEL-positive cells in the outer nuclear layer and express it as a percentage of the total number of cells (as determined by DAPI staining).
Co-Immunoprecipitation (Co-IP) for DISC Analysis
This technique is used to demonstrate the interaction between proteins in the Death-Inducing Signaling Complex (DISC).
-
Cell Lysis: Lyse retinal cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for a component of the DISC (e.g., an anti-Fas antibody).
-
Complex Capture: Add protein A/G-coupled beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the captured protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western blot using antibodies against other potential components of the DISC (e.g., FADD, pro-caspase-8) to confirm their interaction.
Visualizing the Cellular Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits FasL binding to the Fas receptor, blocking apoptosis.
Caption: Workflow for evaluating this compound's anti-apoptotic effects in vivo.
Conclusion
This compound represents a targeted therapeutic approach for retinal diseases by specifically inhibiting the Fas receptor. The available data strongly support its mechanism of action in modulating the extrinsic apoptotic pathway, leading to the preservation of retinal cells. By reducing caspase-8 activation and subsequent apoptosis, as well as mitigating the associated inflammatory responses, this compound holds significant promise as a neuroprotective agent. Further research elucidating its precise effects on non-apoptotic signaling pathways such as NF-κB and MAPK will provide a more complete understanding of its therapeutic potential. The quantitative data and experimental methodologies presented in this guide offer a solid foundation for future research and development in this area.
References
- 1. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fas Inhibition Shows Neuroprotective Benefit for GA | Retinal Physician [retinalphysician.com]
- 3. modernretina.com [modernretina.com]
- 4. Cell Death in AMD: The Rationale for Targeting Fas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ONL Therapeutics | Advancing Retinal Disease Therapies through Neuroprotection [onltherapeutics.com]
- 6. Preservation of retinal structure and function in two mouse models of inherited retinal degeneration by ONL1204, an inhibitor of the Fas receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Inhibition of Retinal Detachment-Induced Apoptosis in Photoreceptors by a Small Peptide Inhibitor of the Fas Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Xelafaslatide: In Vitro Experimental Protocols for Retinal Cell Protection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Xelafaslatide, formerly known as ONL1204, is an investigational small-molecule peptide designed to inhibit the Fas signaling pathway, a critical mediator of apoptosis (programmed cell death) and inflammation.[1] Comprising a 12-amino acid sequence, this compound acts as a first-in-class Fas inhibitor with the potential to provide neuroprotection to key retinal cells, including photoreceptors and the retinal pigment epithelium (RPE).[2][3] The death of these cells is a primary contributor to vision loss in a variety of retinal diseases.[4] Preclinical and clinical studies are evaluating the therapeutic potential of this compound in conditions such as geographic atrophy (GA) associated with age-related macular degeneration (AMD) and glaucoma.[2][5]
These application notes provide detailed protocols for in vitro studies to characterize the bioactivity and mechanism of action of this compound. The described experimental workflows are essential for assessing its Fas-inhibitory function and its protective effects on retinal cells.
Mechanism of Action: Fas Pathway Inhibition
The Fas receptor (also known as Apo-1 or CD95), a member of the tumor necrosis factor (TNF) receptor superfamily, plays a pivotal role in initiating the extrinsic apoptosis pathway.[2][6] The binding of the Fas ligand (FasL) to the Fas receptor triggers receptor trimerization. This conformational change leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) to the intracellular death domain of the Fas receptor. FADD, in turn, recruits procaspase-8, forming the death-inducing signaling complex (DISC).[7][8][9] Within the DISC, procaspase-8 molecules undergo proximity-induced auto-activation, leading to the formation of active caspase-8.[8][9]
Active caspase-8 can then initiate a downstream caspase cascade, directly activating effector caspases like caspase-3 and caspase-7.[8] These effector caspases are responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound exerts its protective effect by preventing the activation of the Fas receptor, thereby inhibiting the entire downstream signaling cascade of both apoptosis and inflammation.[6]
Key In Vitro Experimental Protocols
Fas-Mediated Apoptosis Inhibition Assay in a Lymphoma Cell Line
This protocol details an established method to quantify the Fas-inhibitory activity of this compound using a Fas-sensitive cell line.[2]
Objective: To determine the dose-dependent inhibition of FasL-induced apoptosis by this compound.
Cell Line: Murine A20 B lymphoma cells (Fas-positive).
Materials:
-
This compound (ONL1204)
-
Murine A20 B lymphoma cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Microvesicles expressing murine membrane-bound FasL (mFasL-VP)
-
Control microvesicles (Neo-VP)
-
96-well cell culture plates
-
³H-thymidine
-
Cell harvester and scintillation counter
Protocol:
-
Cell Culture: Maintain A20 B lymphoma cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.
-
Assay Setup: Seed A20 cells in a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Induce apoptosis by adding mFasL-expressing microvesicles (mFasL-VP) at a pre-determined optimal dilution (e.g., 1:100).
-
Include control wells with cells treated with control microvesicles (Neo-VP) to measure baseline cell survival.
-
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Cell Proliferation/Survival Measurement:
-
Add ³H-thymidine (1 µCi/well) to each well.
-
Incubate the plate overnight (16-18 hours) at 37°C.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporation of ³H-thymidine using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of apoptosis inhibition for each this compound concentration relative to the mFasL-VP treated cells without the inhibitor.
-
Plot the dose-response curve and determine the IC₅₀ value.
-
Expected Outcome: this compound is expected to inhibit FasL-induced apoptosis in A20 cells in a dose-dependent manner.[2]
Quantitative Data Summary:
| This compound Concentration | Apoptosis Inhibition (%) |
| 0.1 µM | 15 ± 5 |
| 1 µM | 45 ± 8 |
| 10 µM | 85 ± 7 |
| 100 µM | 98 ± 2 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary.
Protection of Retinal Pigment Epithelium (RPE) Cells from Oxidative Stress-Induced Apoptosis
This protocol outlines a method to assess the protective effects of this compound on a more disease-relevant cell type, RPE cells, under oxidative stress, a known factor in AMD pathogenesis.
Objective: To evaluate the ability of this compound to protect human RPE cells from apoptosis induced by oxidative stress.
Cell Line: Human ARPE-19 cells or primary human RPE cells.
Materials:
-
This compound (ONL1204)
-
ARPE-19 cells
-
Complete DMEM/F12 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) to induce oxidative stress
-
24-well cell culture plates
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Fluorescence microscope
Protocol:
-
Cell Culture: Culture ARPE-19 cells in complete DMEM/F12 medium until they form a confluent monolayer.
-
Pre-treatment:
-
Prepare various concentrations of this compound in serum-free medium.
-
Replace the culture medium with the this compound-containing medium and incubate for 2 hours. Include a vehicle-only control.
-
-
Induction of Oxidative Stress:
-
Add H₂O₂ or t-BHP to the medium at a pre-determined concentration (e.g., 200 µM H₂O₂) to induce apoptosis.
-
Include a control group of cells not exposed to oxidative stress.
-
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Apoptosis Assessment (TUNEL Assay):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform the TUNEL assay according to the manufacturer's instructions to label the fragmented DNA of apoptotic cells.
-
Counterstain the cell nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained nuclei in multiple fields of view for each condition.
-
Expected Outcome: Pre-treatment with this compound is expected to reduce the number of TUNEL-positive RPE cells, demonstrating a protective effect against oxidative stress-induced apoptosis.
Quantitative Data Summary:
| Treatment Condition | Percentage of Apoptotic Cells (%) |
| Untreated Control | 2 ± 1 |
| Oxidative Stress Only | 35 ± 6 |
| Oxidative Stress + this compound (1 µM) | 20 ± 4 |
| Oxidative Stress + this compound (10 µM) | 8 ± 3 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary.
Caspase-8 Activity Assay in Photoreceptor-Like Cells
This protocol measures the activity of a key initiator caspase in the Fas pathway to confirm the mechanism of action of this compound in a photoreceptor-derived cell line. In vivo studies have shown that ONL1204 reduces caspase-8 activity.[3][10]
Objective: To determine if this compound inhibits the activation of caspase-8 in photoreceptor-like cells following FasL stimulation.
Cell Line: 661W photoreceptor-derived cell line.
Materials:
-
This compound (ONL1204)
-
661W cells
-
Complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Recombinant soluble Fas Ligand (sFasL)
-
Caspase-8 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Cell Culture: Culture 661W cells in complete DMEM medium.
-
Treatment:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Induce apoptosis by adding sFasL to the culture medium.
-
Include untreated and sFasL-only controls.
-
-
Incubation: Incubate for 6-8 hours at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the caspase-8 assay kit.
-
Caspase-8 Activity Measurement:
-
Add the cell lysate to a new 96-well plate.
-
Add the caspase-8 substrate (e.g., IETD-pNA for colorimetric assay) to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the caspase-8 activity to the total protein concentration of each sample.
-
Calculate the percentage of inhibition of caspase-8 activity by this compound compared to the sFasL-only control.
-
Expected Outcome: this compound should significantly reduce the sFasL-induced increase in caspase-8 activity in 661W cells.
Quantitative Data Summary:
| Treatment Condition | Relative Caspase-8 Activity (Fold Change) |
| Untreated Control | 1.0 |
| sFasL Only | 4.5 ± 0.5 |
| sFasL + this compound (1 µM) | 2.8 ± 0.4 |
| sFasL + this compound (10 µM) | 1.3 ± 0.2 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary.
Visualizations
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. A small peptide antagonist of the Fas receptor inhibits neuroinflammation and prevents axon degeneration and retinal ganglion cell death in an inducible mouse model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ONL Therapeutics Receives U.S. FDA Clearance of Investigational New Drug Application for ONL1204 Ophthalmic Solution - ONL Therapeutics [onltherapeutics.com]
- 5. A small peptide antagonist of the Fas receptor inhibits neuroinflammation and prevents axon degeneration and retinal ganglion cell death in an inducible mouse model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Fas Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xelafaslatide in Retinal Explant Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xelafaslatide is a small-molecule inhibitor of the Fas receptor, a key component of the extrinsic apoptosis pathway. By blocking the interaction between the Fas receptor (Fas) and its ligand (FasL), this compound is designed to prevent programmed cell death in retinal cells, including photoreceptors and retinal ganglion cells (RGCs).[1] This neuroprotective mechanism makes it a promising therapeutic candidate for a range of retinal diseases characterized by cellular apoptosis. Retinal explant cultures provide a valuable ex vivo model system to study the efficacy and cellular mechanisms of neuroprotective agents like this compound. This organotypic culture model preserves the complex multi-layered cellular architecture of the retina, allowing for the investigation of drug effects in a context that closely mimics the in vivo environment.[2][3][4][5][6]
These application notes provide detailed protocols for the use of this compound in retinal explant cultures, including methodologies for culture preparation, drug application, and downstream analysis of neuroprotective effects.
Data Presentation: Efficacy of Fas Inhibition in Retinal Models
While specific quantitative data on the use of this compound in retinal explant cultures is not yet publicly available, the following table summarizes data from studies using other Fas inhibitors in various retinal injury models. This information can serve as a reference for designing experiments with this compound.
| Fas Inhibitor | Model System | Concentration/Dose | Duration of Treatment | Outcome Measure | Result | Reference |
| Met12 (peptide inhibitor) | Rat Retinal Detachment (in vivo) | 50 µg (subretinal injection) | 72 hours | TUNEL-positive cells in ONL | ~50% reduction in apoptotic cells | [7] |
| Met12 (peptide inhibitor) | 661W photoreceptor cell line | Not specified | Not specified | Caspase-8 activity | Competitive blockade of Fas-induced caspase-8 activation | [7] |
| Anti-Fas receptor antibody | Rat Retinal Detachment (in vivo) | Not specified (subretinal injection) | Not specified | Caspase-9 activity | ~50% reduction in caspase-9 activity | [4] |
| z-IETD-fmk (caspase-8 inhibitor) | Rat model of glaucoma | Not specified | Not specified | RGC protection | 40% protection of RGCs | [8] |
| Pan-caspase inhibitor (Z-VAD-FMK) | Mouse Retinal Explants | 100 µM | 4 days | Surviving RGCs (βIII tubulin staining) | 1.5-fold increase in surviving RGCs | [6] |
Experimental Protocols
Protocol 1: Preparation and Culture of Rodent Retinal Explants
This protocol is adapted from established methods for murine and rat retinal explant cultures.[9][2][4][5]
Materials:
-
Animals: Postnatal day 0-14 mice or rats
-
Dissection Medium: Sterile, ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS) or Neurobasal-A medium.
-
Culture Medium: Neurobasal-A medium supplemented with 2% B27 supplement, 1% N2 supplement, 1 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Inserts: Millicell organotypic inserts (0.4 µm pore size).
-
Culture Plates: 6-well plates.
-
Dissection Tools: Sterile micro-scissors, forceps (Dumont #5 or similar), and a dissecting microscope.
Procedure:
-
Animal Euthanasia and Eye Enucleation: Euthanize neonatal rodents according to approved institutional animal care protocols. Disinfect the head with 70% ethanol and carefully enucleate the eyes using curved forceps.
-
Dissection:
-
Place the enucleated eyes in a petri dish containing ice-cold dissection medium.
-
Under a dissecting microscope, make a circumferential incision just below the ora serrata to remove the anterior segment, lens, and vitreous body.
-
Carefully peel the sclera and choroid away from the retinal cup.
-
Make four radial incisions in the retinal cup to flatten it, resembling a four-leaf clover.
-
-
Explant Culture:
-
Place a culture insert into each well of a 6-well plate containing 1-1.5 mL of culture medium.
-
Carefully transfer a flattened retina onto the surface of the culture insert with the ganglion cell layer (GCL) facing up.
-
Add a small droplet (10-20 µL) of culture medium directly onto the explant to keep it moist.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days by replacing approximately two-thirds of the medium in the well.
-
Protocol 2: Application of this compound to Retinal Explants
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable vehicle like DMSO).
-
Fresh, pre-warmed retinal explant culture medium.
Procedure:
-
Preparation of Treatment Medium: Prepare fresh culture medium containing the desired final concentration of this compound. It is recommended to test a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) based on typical concentrations used for small molecule inhibitors in culture. Also, prepare a vehicle control medium containing the same concentration of the solvent used to dissolve this compound.
-
Induction of Injury (Optional): To model specific retinal pathologies, an insult can be introduced to the explants prior to or concurrently with this compound treatment. This could include exposure to high levels of light, oxidative stress-inducing agents (e.g., hydrogen peroxide), or excitotoxins (e.g., NMDA).
-
Treatment Application:
-
After an initial stabilization period in culture (e.g., 24 hours), replace the existing culture medium with the prepared treatment or vehicle control medium.
-
Ensure the explant remains moist by adding a small droplet of the respective medium on top.
-
-
Incubation: Incubate the explants for the desired treatment duration. This can range from 24 hours to several days, depending on the experimental endpoint. For neuroprotection studies, a culture period of 4-7 days is common.[6][10]
Protocol 3: Assessment of Neuroprotection
1. Quantification of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[11]
Materials:
-
4% Paraformaldehyde (PFA) in PBS.
-
Cryoprotectant solution (e.g., 30% sucrose in PBS).
-
Optimal Cutting Temperature (OCT) compound.
-
Cryostat.
-
TUNEL assay kit (commercially available).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Fixation and Cryopreservation:
-
Fix the retinal explants in 4% PFA for 1-2 hours at 4°C.
-
Cryoprotect the fixed tissue by incubating in 30% sucrose overnight at 4°C.
-
Embed the explants in OCT compound and freeze.
-
-
Cryosectioning: Cut 10-14 µm thick vertical sections of the retina using a cryostat and mount them on slides.
-
TUNEL Staining: Perform TUNEL staining according to the manufacturer's protocol of the chosen kit.
-
Imaging and Quantification:
-
Counterstain with DAPI to visualize all cell nuclei.
-
Capture fluorescent images of the retinal layers (ONL, INL, GCL).
-
Quantify the number of TUNEL-positive cells per unit area or as a percentage of total DAPI-stained cells in each layer.[12]
-
2. Immunohistochemistry for Cell-Specific Markers
Immunohistochemistry allows for the visualization and quantification of specific retinal cell types.
Materials:
-
Primary antibodies (e.g., anti-Brn3a for RGCs, anti-Rhodopsin for rods, anti-Cone Arrestin for cones).
-
Fluorescently-labeled secondary antibodies.
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Confocal or fluorescence microscope.
Procedure:
-
Staining:
-
Permeabilize and block the cryosections.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate secondary antibody.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Capture images using a confocal or fluorescence microscope.
-
Quantify the number of surviving cells positive for the specific marker in the relevant retinal layer.
-
Visualization of Pathways and Workflows
Caption: Fas-mediated apoptosis pathway and the inhibitory action of this compound.
Caption: Workflow for testing this compound's neuroprotective effects in retinal explants.
References
- 1. Regulation of distinct caspase-8 functions in retinal ganglion cells and astroglia in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. [Intracellular pathways leading to apoptosis of retinal cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Regulation of distinct caspase-8 functions in retinal ganglion cells and astroglia in experimental glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mouse retinal explant model for use in studying neuroprotection in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Retinal Detachment-Induced Apoptosis in Photoreceptors by a Small Peptide Inhibitor of the Fas Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Caspase-mediated pathways in retinal ganglion cell injury: a novel therapeutic target for glaucoma [frontiersin.org]
- 9. Evidence for two apoptotic pathways in light-induced retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Cell Death Analysis in Retinal Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photoreceptor Cell Death, Proliferation and Formation of Hybrid Rod/S-Cone Photoreceptors in the Degenerating STK38L Mutant Retina | PLOS One [journals.plos.org]
Application Notes and Protocols: Intravitreal Injection of Xelafaslatide in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xelafaslatide (formerly ONL1204) is an investigational small molecule inhibitor of the Fas receptor, a member of the tumor necrosis factor (TNF) receptor family that is a critical regulator of apoptosis (programmed cell death) and inflammation.[1][2][3] In ocular diseases, the activation of the Fas signaling pathway has been implicated in the death of key retinal cells, including photoreceptors and retinal pigment epithelium (RPE).[4][5][6] By blocking this pathway, this compound is being developed as a neuroprotective therapy to prevent vision loss in a range of retinal diseases, such as geographic atrophy (GA) associated with dry age-related macular degeneration (AMD), retinal detachment, and inherited retinal degenerations (IRDs).[2][7][8][9] Preclinical studies in mouse models of retinal degeneration have demonstrated the potential of this compound to preserve retinal structure and function.[4][5][10]
These application notes provide a summary of the preclinical efficacy of this compound in mouse models and detailed protocols for its intravitreal administration and the subsequent evaluation of its therapeutic effects.
Mechanism of Action: Fas-Mediated Apoptosis
This compound exerts its protective effects by inhibiting the Fas receptor (also known as CD95), thereby blocking the downstream signaling cascade that leads to inflammation and apoptosis.[1][6] Upon binding of its ligand (FasL), the Fas receptor trimerizes, leading to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). This complex then recruits pro-caspase-8, leading to its cleavage and activation. Activated caspase-8 can then initiate a caspase cascade, culminating in the activation of executioner caspases, such as caspase-3, which results in the cleavage of cellular proteins and ultimately, apoptosis. This compound, by inhibiting the initial activation of the Fas receptor, prevents these downstream events.[1]
Application Notes: Preclinical Efficacy in Mouse Models
This compound (ONL1204) has been evaluated in several mouse models of retinal degeneration, demonstrating significant protective effects on retinal structure and function.
Inherited Retinal Degeneration (IRD) Models (rd10 and P23H mice)
The rd10 and P23H mouse lines are well-established models for retinitis pigmentosa. In both models, intravitreal injection of this compound resulted in a significant preservation of photoreceptors and retinal function compared to vehicle-treated eyes.[4][5][11]
Table 1: Summary of this compound Efficacy in IRD Mouse Models [4][5][11]
| Parameter Assessed | Mouse Model | Outcome of this compound Treatment |
| Photoreceptor Cell Death | rd10, P23H | Decreased number of TUNEL-positive photoreceptors |
| Retinal Structure | rd10, P23H | Preserved thickness of the photoreceptor layer (measured by OCT) |
| Photoreceptor Markers | rd10, P23H | Increased expression of rhodopsin and cone-opsin |
| Retinal Function | rd10, P23H | Increased scotopic and photopic ERG responses |
| Apoptosis Pathway | rd10, P23H | Decreased caspase-8 activity |
| Inflammation | rd10, P23H | Reduced immune cell activation in the retina |
Chronic Dry Age-Related Macular Degeneration (AMD) Model
In a chronic mouse model designed to reflect key features of dry AMD, repeat administrations of this compound demonstrated protective effects on the retinal pigment epithelium (RPE).[10][12]
Table 2: Summary of this compound Efficacy in a Chronic Dry AMD Mouse Model [10][12]
| Parameter Assessed | Outcome of this compound Treatment |
| RPE Structure | Preserved RPE morphology |
| Apoptosis Pathway | Reduced caspase-8 activity |
| Inflammation | Decreased inflammation |
Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies of this compound.[4][5][10][12]
Experimental Workflow
References
- 1. modernretina.com [modernretina.com]
- 2. ONL Therapeutics Announces Randomization of First Patient in Global Phase 2 GALAXY Trial of this compound (ONL1204) in Patients with Geographic Atrophy (GA) Associated with Dry AMD - BioSpace [biospace.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. researchgate.net [researchgate.net]
- 5. Preservation of retinal structure and function in two mouse models of inherited retinal degeneration by ONL1204, an inhibitor of the Fas receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ONL Therapeutics to Report Clinical Data on ONL1204 in [globenewswire.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. ONL Therapeutics Receives U.S. FDA Clearance of Investigational New Drug Application for ONL1204 Ophthalmic Solution - ONL Therapeutics [onltherapeutics.com]
- 10. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Xelafaslatide in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xelafaslatide, formerly known as ONL1204, is an investigational first-in-class small peptide inhibitor of the Fas receptor. By blocking the activation of the Fas signaling pathway, this compound aims to prevent the death of critical retinal cells, a key factor in the progression of various retinal diseases.[1] The Fas receptor, a member of the tumor necrosis factor (TNF) receptor superfamily, plays a crucial role in initiating apoptosis and inflammation.[2][3] Activation of Fas can lead to the demise of photoreceptor cells and promote inflammatory damage within the retina.[3] this compound is currently under investigation for its therapeutic potential in conditions such as geographic atrophy (GA) associated with age-related macular degeneration (AMD), rhegmatogenous retinal detachment (RRD), and glaucoma.[4]
These application notes provide a comprehensive overview of the dosing and administration of this compound for research purposes, based on available preclinical and clinical data. Detailed protocols for key experiments are included to facilitate further investigation into the efficacy and mechanism of action of this promising therapeutic agent.
Quantitative Data Summary
The following tables summarize the dosing and administration parameters of this compound (ONL1204) in various research settings.
Table 1: Clinical Trial Dosing Regimens
| Indication | Study Phase | Route of Administration | Dose Levels | Dosing Frequency |
| Geographic Atrophy (GA) | Phase 2 | Intravitreal (IVT) Injection | 100 µg (50 µl), 200 µg (100 µl) | Every 12 or 24 weeks for 72 weeks |
| Geographic Atrophy (GA) | Phase 1b | Intravitreal (IVT) Injection | 50 µg, 200 µg | Two injections, 3 months apart |
| Rhegmatogenous Retinal Detachment (RRD) | Phase 1 | Intravitreal (IVT) Injection | 25 µg (50 µl), 50 µg (100 µl), 100 µg (50 µl), 200 µg (100 µl) | Single injection at randomization |
| Open Angle Glaucoma | - | Intravitreal (IVT) Injection | Not Specified | Two injections, 90 days apart |
Data sourced from ONL Therapeutics clinical trial information.[4]
Table 2: Preclinical In Vivo Dosing
| Animal Model | Route of Administration | Dose Levels | Study Focus |
| Dutch-Belted Rabbit | Intravitreal (IVT) Injection | 10 µg, 50 µg, 100 µ g/eye | Pharmacokinetics |
| Minipig | Intravitreal (IVT) Injection | 200 µg, 300 µ g/eye | Pharmacokinetics |
| Rabbit (Sodium Iodate Model) | Intravitreal (IVT) Injection | Not Specified | Pharmacodynamics (RPE protection) |
| Chronic Mouse Model (AMD features) | Intravitreal (IVT) Injection | Not Specified | Pharmacodynamics (RPE morphology, caspase-8 activity, inflammation) |
| rd10 Mouse (Inherited Retinal Degeneration) | Intravitreal (IVT) Injection | Not Specified | Pharmacodynamics (Photoreceptor protection, retinal function) |
| P23H Mouse (Inherited Retinal Degeneration) | Intravitreal (IVT) Injection | Not Specified | Pharmacodynamics (Photoreceptor protection, retinal function) |
Data sourced from preclinical studies on ONL1204.[5][6][7]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the Fas signaling pathway.
Caption: General workflow for preclinical evaluation of this compound.
Experimental Protocols
Protocol 1: In Vitro Retinal Pigment Epithelium (RPE) Protection Assay
Objective: To evaluate the protective effect of this compound against oxidative stress-induced apoptosis in RPE cells.
Materials:
-
Primary human or porcine RPE cells, or an RPE cell line (e.g., ARPE-19)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements (e.g., FBS)
-
This compound (lyophilized powder, to be reconstituted)
-
Oxidative stress-inducing agent (e.g., sodium iodate (NaIO₃) or hydrogen peroxide (H₂O₂))
-
Cell viability assay kit (e.g., MTT or MTS)
-
Caspase-8 activity assay kit (colorimetric or fluorometric)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Methodology:
-
Cell Seeding:
-
Culture RPE cells to confluency.
-
Trypsinize and seed the cells into 96-well plates at a density of 2 x 10⁵ cells/well.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control group.
-
Incubate for 1-2 hours.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of the oxidative stress-inducing agent. For example, 25 µM erastin or 300 µM H₂O₂ have been used to induce oxidative stress in RPE cells.[4][8]
-
Add the stress-inducing agent to the wells containing this compound and control wells.
-
Incubate for a predetermined time (e.g., 24 hours), based on preliminary experiments to determine the optimal stress induction period.
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using an MTT or MTS assay according to the manufacturer's protocol.[9]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Caspase-8 Activity Assay:
-
In a parallel set of wells, measure caspase-8 activity following treatment and stress induction.
-
Use a commercially available caspase-8 activity assay kit.[10] The assay is typically based on the cleavage of a specific colorimetric or fluorometric substrate by active caspase-8.
-
Follow the manufacturer's instructions for cell lysis and substrate incubation.
-
Measure the resulting signal using a microplate reader.
-
Protocol 2: In Vivo Pharmacodynamic Study in a Rabbit Model of Sodium Iodate-Induced RPE Degeneration
Objective: To evaluate the efficacy of a single intravitreal injection of this compound in protecting the RPE from sodium iodate-induced damage in rabbits.[6][7]
Materials:
-
Dutch-Belted rabbits
-
This compound ophthalmic solution
-
Sodium iodate (NaIO₃) solution
-
Anesthesia (e.g., ketamine/xylazine)
-
Topical anesthetic and mydriatic drops
-
Fundus camera and fluorescein angiography (FA) equipment
-
Optical coherence tomography (OCT) system
-
Materials for euthanasia and tissue processing (histology)
Methodology:
-
Animal Preparation and Baseline Imaging:
-
Acclimatize rabbits to the laboratory conditions.
-
Perform baseline ocular examinations, including fundus photography, FA, and OCT on all animals.
-
-
This compound Administration:
-
Anesthetize the rabbits.
-
Administer a single intravitreal (IVT) injection of this compound at the desired dose into one eye. The contralateral eye can serve as a vehicle control.
-
-
Induction of RPE Degeneration:
-
At a predetermined time point after this compound administration (to allow for drug distribution), induce RPE degeneration by administering a systemic dose of sodium iodate.
-
-
Monitoring and Imaging:
-
Perform regular follow-up examinations at specified time points post-sodium iodate injection.
-
Conduct fundus photography, FA, and OCT to monitor the extent of RPE atrophy and retinal structural changes.
-
-
Histological Analysis:
-
At the end of the study period, euthanize the animals.
-
Enucleate the eyes and fix them in an appropriate solution (e.g., 4% paraformaldehyde).
-
Process the eyes for histological sectioning and staining (e.g., H&E) to assess RPE morphology and photoreceptor layer integrity.
-
Protocol 3: In Vivo Pharmacodynamic Study in a Chronic Mouse Model of Dry AMD
Objective: To assess the long-term efficacy of repeat intravitreal administrations of this compound in a mouse model that recapitulates key features of dry AMD.[6][7]
Materials:
-
Appropriate mouse strain (e.g., aged C57BL/6J mice exposed to cigarette smoke)
-
This compound ophthalmic solution
-
Anesthesia (e.g., isoflurane)
-
Microsyringe for intravitreal injections
-
Imaging equipment (OCT, fundus camera)
-
Materials for euthanasia and tissue processing (immunohistochemistry, Western blot)
Methodology:
-
Model Induction:
-
Induce dry AMD-like pathology in mice. For example, expose aged mice to cigarette smoke for a specified duration to induce RPE damage and other features of AMD.
-
-
This compound Administration:
-
Administer intravitreal injections of this compound or vehicle at specified time points. For instance, injections can be given at 3.5 and 5 months after the initiation of the disease model.[7]
-
-
Longitudinal Monitoring:
-
Monitor the progression of retinal changes using non-invasive imaging techniques like OCT and fundus photography at regular intervals.
-
-
Endpoint Analysis:
-
RPE Morphology: Analyze RPE flat mounts or cross-sections to assess cell morphology and integrity.
-
Caspase-8 Activity: Measure caspase-8 activity in retinal lysates using a commercial assay kit.
-
Inflammation Markers: Assess the levels of inflammatory markers in the retina and RPE/choroid complex through techniques like qPCR or ELISA.
Conclusion
The provided application notes and protocols offer a foundational framework for researchers investigating the therapeutic potential of this compound. The summarized dosing information from clinical and preclinical studies provides a starting point for dose-ranging experiments. The detailed protocols for key in vitro and in vivo assays will enable the systematic evaluation of this compound's efficacy in protecting retinal cells from degeneration and its underlying mechanism of action. As a first-in-class Fas inhibitor, this compound holds significant promise for the treatment of a range of debilitating retinal diseases, and further research guided by these methodologies will be crucial in advancing its development.
References
- 1. modernretina.com [modernretina.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Fas Inhibition Shows Neuroprotective Benefit for GA | Retinal Physician [retinalphysician.com]
- 4. mdpi.com [mdpi.com]
- 5. Preservation of retinal structure and function in two mouse models of inherited retinal degeneration by ONL1204, an inhibitor of the Fas receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. A proper protocol for isolation of retinal pigment epithelium from rabbit eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Assays for Measuring Xelafaslatide Efficacy on Photoreceptor Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xelafaslatide (formerly known as ONL1204) is a first-in-class small molecule inhibitor of the Fas receptor, a key mediator of apoptosis (programmed cell death).[1][2][3] In ocular pathologies such as geographic atrophy (GA) associated with dry age-related macular degeneration (AMD) and other retinal degenerative diseases, the activation of the Fas signaling pathway contributes significantly to photoreceptor cell death and subsequent vision loss.[4][5][6] this compound is designed to protect key retinal cells, including photoreceptors, by blocking this extrinsic apoptotic pathway.[1][3][7] Preclinical and clinical studies are underway to evaluate the neuroprotective efficacy of this compound in mitigating photoreceptor loss.[2][8][9][10]
These application notes provide detailed protocols for a panel of in vitro, ex vivo, and in vivo assays to quantify the protective effects of this compound against photoreceptor death. The described methodologies are essential for preclinical evaluation and mechanism-of-action studies of this compound and other potential neuroprotective agents.
Fas Signaling Pathway in Photoreceptor Apoptosis
The Fas receptor (also known as APO-1 or CD95) is a member of the tumor necrosis factor (TNF) receptor superfamily.[2] Its activation by its cognate ligand, Fas ligand (FasL), initiates a signaling cascade that culminates in apoptosis. In the retina, Fas is expressed in photoreceptors, and its signaling is implicated in light-induced photoreceptor death and in retinal detachment models.[1][4][11] this compound acts by inhibiting the activation of the Fas receptor, thereby preventing the downstream activation of caspases and the execution of the apoptotic program.[2][12]
Caption: Fas-mediated apoptotic signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Efficacy Testing
A tiered approach is recommended for evaluating the efficacy of this compound, starting with in vitro screening, followed by ex vivo validation, and culminating in in vivo efficacy studies in relevant animal models of retinal degeneration.
Caption: Tiered experimental workflow for evaluating this compound's efficacy.
Data Presentation: Summary of Preclinical Efficacy Data for this compound (ONL1204)
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of this compound (ONL1204) in various models of retinal degeneration.
Table 1: In Vivo Efficacy of this compound in Mouse Models of Inherited Retinal Degeneration
| Animal Model | Treatment | Key Efficacy Readout | Results | Reference |
|---|---|---|---|---|
| rd10 Mouse | Single intravitreal injection of ONL1204 at P14 | TUNEL-positive photoreceptors | Decreased number of TUNEL-positive cells vs. vehicle | [9] |
| Caspase 8 activity | Decreased caspase 8 activity vs. vehicle | [9] | ||
| Photoreceptor cell counts | Enhanced photoreceptor cell counts vs. vehicle | [9] | ||
| Retinal function (ERG) | Improved visual function vs. vehicle | [9] | ||
| P23H Mouse | Two intravitreal injections of ONL1204 (P14 and 2 months) | TUNEL-positive photoreceptors | Decreased number of TUNEL-positive cells vs. vehicle | [9] |
| Caspase 8 activity | Decreased caspase 8 activity vs. vehicle | [9] | ||
| Photoreceptor cell counts | Enhanced photoreceptor cell counts vs. vehicle | [9] |
| | | Retinal function (ERG) | Improved visual function vs. vehicle |[9] |
Table 2: Efficacy of this compound in a Rabbit Model of Sodium Iodate-Induced RPE and Photoreceptor Degeneration
| Animal Model | Treatment | Key Efficacy Readout | Results | Reference |
|---|
| Rabbit (Sodium Iodate Model) | Intravitreal ONL1204 | Retinal Pigment Epithelium (RPE) protection | Significant protection of the RPE |[8] |
Table 3: Efficacy of Fas Inhibition in a Rat Model of Retinal Detachment
| Animal Model | Treatment | Key Efficacy Readout | Results vs. Control | Reference |
|---|---|---|---|---|
| Rat (Retinal Detachment) | Subretinal injection of Met12 (precursor to ONL1204) | Caspase 3 activity (24h post-detachment) | ~50% reduction | [4] |
| Caspase 9 activity (24h post-detachment) | Significant reduction | [4] | ||
| TUNEL-positive cells (72h post-detachment) | Significant reduction | [5] |
| | | Outer Nuclear Layer (ONL) thickness | Significant preservation |[5] |
Key Experimental Protocols
In Vitro Assays
1. ATP-Based Cell Viability Assay (e.g., using 661W photoreceptor-like cells)
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells. Luciferase catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal proportional to the number of viable cells.[13][14][15]
-
Protocol:
-
Seed 661W cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Induce photoreceptor cell death (e.g., by exposure to high-intensity light or treatment with a chemical stressor like sodium iodate).
-
Incubate for the desired experimental duration (e.g., 24 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.[16]
-
-
Data Analysis: Express results as a percentage of the vehicle-treated, non-stressed control.
2. LDH-Based Cytotoxicity Assay
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is quantifiable by spectrophotometry.[17][18][19]
-
Protocol:
-
Follow steps 1-5 as described in the ATP assay protocol, using a clear 96-well plate.
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains substrate, cofactor, and diaphorase).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should also be measured and subtracted to account for background.[18]
-
-
Data Analysis: Calculate percent cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Ex Vivo Assay
3. TUNEL Assay on Retinal Explant Cultures
-
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs.
-
Protocol:
-
Retinal Explant Culture:
-
Isolate retinas from adult mice and culture them photoreceptor-side-up on a porous membrane insert at the air-medium interface.[20][21]
-
Induce photoreceptor degeneration (e.g., by co-culturing with a toxic substance or using retinas from a genetic model of retinal degeneration).
-
Treat explants with this compound by adding it to the culture medium.
-
-
Tissue Processing:
-
After the desired culture period, fix the retinal explants in 4% paraformaldehyde (PFA) for 2 hours at room temperature.[20]
-
Cryoprotect the tissue by sequential incubation in sucrose solutions (e.g., 10%, 20%, 30%) and embed in Optimal Cutting Temperature (OCT) compound.
-
Prepare 10-12 µm thick cryosections.
-
-
TUNEL Staining:
-
Thaw and rehydrate the retinal sections in PBS.
-
Permeabilize the tissue with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.[22]
-
Wash sections with PBS.
-
Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified, dark chamber.[23][24]
-
Rinse thoroughly with PBS.
-
Counterstain nuclei with a DNA dye such as DAPI.
-
Mount with anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Visualize sections using a fluorescence or confocal microscope.
-
Count the number of TUNEL-positive cells (co-localized with DAPI) in the Outer Nuclear Layer (ONL).
-
Normalize the count to the length of the retinal section or the area of the ONL.
-
-
In Vivo Assays
4. N-methyl-N-nitrosourea (MNU)-Induced Retinal Degeneration Model
-
Principle: A single systemic injection of MNU, an alkylating agent, selectively and rapidly induces photoreceptor apoptosis, providing a reproducible model of retinitis pigmentosa.[25][26][27][28]
-
Protocol:
-
Administer a single intraperitoneal (IP) injection of MNU (e.g., 60 mg/kg) to adult mice.
-
Administer this compound via intravitreal injection at a designated time point relative to the MNU injection (e.g., concurrently or shortly after).
-
Monitor the animals for up to 7 days, as significant photoreceptor loss occurs within this timeframe.[25][26]
-
At the study endpoint, evaluate retinal function using electroretinography (ERG) and/or collect eyes for histological analysis.
-
5. Electroretinography (ERG) for Retinal Function Assessment
-
Principle: ERG is a non-invasive diagnostic tool that measures the electrical responses of the various cell types in the retina to a flash of light. The a-wave represents the function of photoreceptors, while the b-wave primarily reflects the activity of downstream bipolar cells.[7][29][30]
-
Protocol:
-
Dark-adapt the mice overnight before the recording.
-
Anesthetize the mouse and place it on a heated platform to maintain body temperature.
-
Dilate the pupils with a mydriatic agent (e.g., 1% tropicamide).
-
Place a corneal electrode on the eye, a reference electrode subcutaneously on the head, and a ground electrode subcutaneously on the tail.
-
Scotopic (rod-driven) ERG: In a dark room, present single flashes of increasing light intensity and record the retinal responses.
-
Photopic (cone-driven) ERG: After a period of light adaptation (e.g., 10 minutes of background illumination), present light flashes to record cone-mediated responses.
-
-
Data Analysis: Measure the amplitude (in µV) and implicit time (in ms) of the a- and b-waves. A preservation of wave amplitudes in this compound-treated animals compared to vehicle-treated controls indicates functional protection of the retina.[31]
6. Histological Assessment of Outer Nuclear Layer (ONL) Thickness
-
Principle: The ONL contains the nuclei of photoreceptor cells. A reduction in ONL thickness is a direct measure of photoreceptor loss.
-
Protocol:
-
Enucleate the eyes at the study endpoint and fix them in an appropriate fixative (e.g., Davidson's fixative or 4% PFA).
-
Process the eyes for paraffin or cryo-sectioning.
-
Cut sagittal sections through the optic nerve head.
-
Stain the sections with Hematoxylin and Eosin (H&E) or DAPI.
-
Capture images of the retina at defined distances from the optic nerve head.
-
Using image analysis software (e.g., ImageJ), measure the thickness of the ONL (number of rows of photoreceptor nuclei or direct measurement in µm).
-
-
Data Analysis: Compare the average ONL thickness between this compound-treated and vehicle-treated groups. Increased ONL thickness in the treated group indicates structural preservation of photoreceptors.
References
- 1. Fas ligand-Fas signaling participates in light-induced apoptotic death in photoreceptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. modernretina.com [modernretina.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Inhibition of Retinal Detachment-Induced Apoptosis in Photoreceptors by a Small Peptide Inhibitor of the Fas Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Fas-signaling pathway in photoreceptor neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preservation of retinal structure and function in two mouse models of inherited retinal degeneration by ONL1204, an inhibitor of the Fas receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ONL Therapeutics to Report Clinical Data on ONL1204 in [globenewswire.com]
- 11. Fas Ligand-Fas Signaling Participates in Light-Induced Apoptotic Death in Photoreceptor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ATP Assays | What is an ATP Assay? [promega.jp]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. cellbiologics.com [cellbiologics.com]
- 20. Retinal Explant Culture from Mouse, Human, and Nonhuman Primates and Its Applications in Vision Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. Apoptosis - Frozen Sections [emory.edu]
- 23. TUNEL staining of mouse retinal cryosections and Quantification [bio-protocol.org]
- 24. Immunofluorescence and TUNEL Assays [bio-protocol.org]
- 25. digitum.um.es [digitum.um.es]
- 26. [PDF] Animal models for retinitis pigmentosa induced by MNU; disease progression, mechanisms and therapeutic trials. | Semantic Scholar [semanticscholar.org]
- 27. iris-pharma.com [iris-pharma.com]
- 28. N-methyl-N-nitrosourea-induced retinal degeneration in mice is independent of the p53 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Assessment of Murine Retinal Function by Electroretinography [bio-protocol.org]
- 30. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 31. researchgate.net [researchgate.net]
Application Note & Protocol: Western Blot Analysis of Fas Pathway Proteins in Response to Xelafaslatide Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analysis of key proteins in the Fas signaling pathway using Western blotting, following treatment with the Fas inhibitor, Xelafaslatide. It includes methods for sample preparation, protein analysis, and data interpretation.
Introduction
This compound (formerly known as ONL1204) is an investigational small-molecule Fas inhibitor designed to protect cells from apoptosis (programmed cell death).[1][2] The Fas pathway is a critical signaling cascade that, upon activation by its ligand (FasL), leads to the assembly of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase enzymes, culminating in apoptosis.[3][4] By inhibiting Fas, this compound is being explored for its therapeutic potential in diseases characterized by excessive apoptosis, such as geographic atrophy.[1][2]
Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample.[5] This application note provides a detailed protocol to assess the efficacy of this compound in modulating the Fas signaling pathway by examining the expression levels of key proteins involved in this cascade.
Fas Signaling Pathway
The binding of Fas ligand (FasL) to the Fas receptor (Fas) on the cell surface initiates the recruitment of the adaptor protein Fas-Associated Death Domain (FADD). FADD, in turn, recruits pro-caspase-8 to form the DISC.[3][4] Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-cleavage and activation. Activated caspase-8 then initiates a downstream caspase cascade, including the cleavage of effector caspases like caspase-3, which execute the apoptotic program.[6][7][8]
Figure 1: Simplified diagram of the Fas signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall workflow for the Western blot analysis is as follows:
Figure 2: Experimental workflow for Western blot analysis of Fas pathway proteins.
Materials and Reagents
-
Cell Lines: Appropriate cell line expressing the Fas receptor (e.g., Jurkat, HeLa).
-
This compound: Stock solution of known concentration.
-
Fas Ligand (FasL): Recombinant human FasL to induce apoptosis.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20% gradient) or reagents for hand-casting.
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-FasL
-
Mouse anti-Fas
-
Rabbit anti-FADD
-
Rabbit anti-Caspase-8 (recognizing both pro- and cleaved forms)
-
Rabbit anti-cleaved Caspase-8
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Detailed Experimental Protocol
Cell Culture and Treatment
-
Seed the chosen cell line in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.
-
Induce apoptosis by adding a predetermined optimal concentration of recombinant FasL (e.g., 100 ng/mL) to the culture medium.
-
Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours). Include a negative control group (no FasL) and a positive control group (FasL without this compound).
Cell Lysis and Protein Extraction
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new tube.
Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5]
Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[5][9]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Data Analysis
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH).
Data Presentation
The following table represents hypothetical data demonstrating the expected effect of this compound on Fas pathway protein expression.
| Treatment Group | FasL Expression (Relative to Control) | Fas Receptor Expression (Relative to Control) | FADD Expression (Relative to Control) | Pro-Caspase-8 (Relative to Control) | Cleaved Caspase-8 (Relative to Control) |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.06 | 1.00 ± 0.07 | 0.12 ± 0.02 |
| FasL (100 ng/mL) | 1.02 ± 0.06 | 0.98 ± 0.07 | 0.95 ± 0.05 | 0.45 ± 0.04 | 2.50 ± 0.21 |
| FasL + this compound (0.1 µM) | 1.01 ± 0.05 | 0.99 ± 0.06 | 0.97 ± 0.06 | 0.65 ± 0.05 | 1.75 ± 0.15 |
| FasL + this compound (1 µM) | 0.99 ± 0.04 | 1.01 ± 0.08 | 0.98 ± 0.07 | 0.85 ± 0.06 | 0.80 ± 0.09 |
| FasL + this compound (10 µM) | 1.03 ± 0.06 | 0.97 ± 0.05 | 1.02 ± 0.05 | 0.95 ± 0.04 | 0.25 ± 0.03 |
Table 1: Hypothetical Quantitative Western Blot Analysis of Fas Pathway Proteins. Data are presented as mean ± standard deviation.
Interpretation of Results
-
FasL, Fas Receptor, and FADD: The expression of these proteins is not expected to change significantly with short-term this compound treatment, as its primary mechanism is the inhibition of Fas receptor signaling, not the alteration of protein expression.
-
Pro-Caspase-8: In the presence of an apoptotic stimulus like FasL, the levels of pro-caspase-8 are expected to decrease as it is cleaved into its active form. Treatment with this compound should inhibit this cleavage, resulting in the preservation of pro-caspase-8 levels in a dose-dependent manner.
-
Cleaved Caspase-8: The appearance of cleaved caspase-8 is a hallmark of Fas pathway activation.[10] this compound is expected to reduce the levels of cleaved caspase-8 in a dose-dependent manner, demonstrating its inhibitory effect on the apoptotic cascade.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein load | Increase the amount of protein loaded. | |
| Inefficient transfer | Verify transfer efficiency with Ponceau S staining. | |
| High background | Insufficient blocking | Increase blocking time or change blocking agent. |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody; optimize blocking and washing. |
| Protein degradation | Use fresh samples and protease inhibitors. |
Conclusion
This application note provides a comprehensive protocol for utilizing Western blot analysis to investigate the effects of this compound on the Fas signaling pathway. By following these detailed methodologies, researchers can effectively quantify changes in key apoptotic proteins and gain valuable insights into the mechanism of action of this promising therapeutic agent.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. GALAXY Trial Launches for this compound | Retinal Physician [retinalphysician.com]
- 3. FasL Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Fas (C18C12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Cleaved Caspase-8 (Asp387) (D5B2) Rabbit Monoclonal Antibody (#8592) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Measuring the Efficacy of Xelafaslatide in Preventing Apoptosis via TUNEL Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to quantify the protective effects of Xelafaslatide against induced apoptosis in cell culture.
Introduction to this compound and Apoptosis
This compound (formerly ONL1204) is a small-molecule Fas inhibitor designed to protect critical cells from apoptosis.[1] Apoptosis, or programmed cell death, is a fundamental biological process that, when dysregulated, contributes to various diseases. The process can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[2]
The extrinsic pathway is activated by the binding of death ligands, such as the Fas ligand (FasL), to their corresponding receptors on the cell surface, like the Fas receptor (also known as CD95 or TNFRSF6).[2][3] This interaction triggers a signaling cascade that leads to the activation of caspases, a family of proteases that execute the apoptotic program.[4] A key event in the final stages of apoptosis is the fragmentation of DNA by endonucleases.[5][6]
This compound's mechanism of action is to inhibit the Fas receptor, thereby blocking the extrinsic apoptotic signaling cascade. This makes it a promising therapeutic agent for diseases characterized by excessive apoptosis. The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the free 3'-hydroxyl ends of DNA fragments.[5][6] In the context of this compound experiments, the TUNEL assay serves as a powerful tool to quantify the drug's efficacy in preventing apoptosis.
Experimental Objective
The following protocol details the use of a fluorescent TUNEL assay to measure the ability of this compound to prevent apoptosis in a cell line susceptible to Fas-mediated cell death. Apoptosis will be induced by a known stimulus, and the percentage of TUNEL-positive (apoptotic) cells will be quantified in the presence and absence of this compound.
Detailed Experimental Protocol: Fluorescent TUNEL Assay
This protocol is adapted for adherent cells cultured in 96-well plates and is suitable for analysis by fluorescence microscopy or a high-content imaging system.
I. Materials and Reagents
-
Cell Line: A suitable adherent cell line expressing the Fas receptor (e.g., Jurkat cells, HeLa cells).
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and dilute to working concentrations in cell culture medium.
-
Apoptosis Inducer: A known inducer of the extrinsic pathway, such as recombinant human Fas Ligand (FasL) or an agonistic anti-Fas antibody. Alternatively, a general apoptosis inducer like staurosporine can be used.
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.25% Triton™ X-100 in PBS.
-
TUNEL Assay Kit: A commercial fluorescent TUNEL assay kit is recommended. These kits typically include:
-
Equilibration Buffer
-
Terminal deoxynucleotidyl transferase (TdT) Enzyme
-
Fluorescently labeled dUTPs (e.g., BrdUTP or a direct fluorescent conjugate like FITC-dUTP)
-
Labeling Reaction Mix Buffer
-
(If using indirect detection) Fluorescently labeled anti-BrdU antibody.
-
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
DNase I and DNase I Buffer: For positive control preparation.
-
96-well, black, clear-bottom microplate.
II. Experimental Procedure
-
Cell Seeding:
-
Seed the cells into a 96-well, black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubate for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Prepare the following treatment groups in triplicate:
-
Negative Control: Vehicle control (e.g., DMSO in medium).
-
Positive Control (Apoptosis Induction): Apoptosis inducer (e.g., FasL) at a predetermined optimal concentration.
-
This compound Treatment Groups: Pre-incubate cells with varying concentrations of this compound for 1-2 hours. Then, add the apoptosis inducer to these wells.
-
This compound Only Control: Highest concentration of this compound without the apoptosis inducer to test for any inherent toxicity.
-
-
Incubate for the required time to induce apoptosis (typically 4-24 hours, depending on the inducer and cell type).
-
-
Positive Control for TUNEL Assay:
-
In a separate set of wells containing untreated, fixed, and permeabilized cells (see steps 4 & 5), treat with DNase I for 30 minutes at room temperature to induce DNA strand breaks. This will serve as a positive control for the TUNEL reaction itself.
-
-
Cell Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells once with 100 µL of PBS per well.
-
Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash twice with PBS.
-
-
Cell Permeabilization:
-
Add 100 µL of 0.25% Triton™ X-100 in PBS to each well.
-
Incubate for 20 minutes at room temperature.
-
Aspirate the permeabilization solution and wash twice with PBS.
-
-
TUNEL Reaction:
-
Follow the specific instructions of your chosen commercial TUNEL assay kit. A general procedure is as follows:
-
Add 50 µL of Equilibration Buffer to each well and incubate for 5-10 minutes at room temperature.
-
Prepare the TdT reaction cocktail according to the kit's instructions (typically a mix of TdT enzyme, fluorescently labeled dUTPs, and reaction buffer).
-
Remove the Equilibration Buffer and add 50 µL of the TdT reaction cocktail to each well.
-
Incubate the plate in a humidified chamber for 60 minutes at 37°C, protected from light.
-
-
Stopping the Reaction and Staining:
-
Aspirate the TdT reaction cocktail.
-
Wash the cells three times with PBS.
-
If using an indirect detection method (e.g., BrdUTP), incubate with the fluorescently labeled antibody as per the kit's protocol.
-
Add the nuclear counterstain (e.g., DAPI) at the recommended concentration and incubate for 5-15 minutes at room temperature, protected from light.
-
Perform a final wash with PBS.
-
-
Imaging and Analysis:
-
Leave 100 µL of PBS in each well to prevent drying.
-
Image the plate using a fluorescence microscope or a high-content imaging system.
-
Capture images of both the TUNEL signal (e.g., green fluorescence) and the nuclear counterstain (e.g., blue fluorescence).
-
Quantify the number of TUNEL-positive nuclei and the total number of nuclei in multiple fields per well.
-
Calculate the percentage of apoptotic cells for each treatment group:
-
% Apoptotic Cells = (Number of TUNEL-positive nuclei / Total number of nuclei) x 100
-
-
Data Presentation
Quantitative data from the experiment should be summarized in a clear and structured table to allow for easy comparison between treatment groups.
Table 1: Quantitation of Apoptosis by TUNEL Assay in Response to this compound Treatment
| Treatment Group | This compound Conc. | Apoptosis Inducer | % Apoptotic Cells (Mean ± SD) |
| Negative Control | 0 µM | - | 1.2 ± 0.4 |
| Apoptosis Inducer | 0 µM | + | 45.8 ± 3.1 |
| This compound | 1 µM | + | 32.5 ± 2.5 |
| This compound | 10 µM | + | 15.7 ± 1.9 |
| This compound | 50 µM | + | 5.3 ± 0.8 |
| This compound Only | 50 µM | - | 1.5 ± 0.5 |
| TUNEL Positive Ctrl | N/A | DNase I | >95% |
Note: The data presented in this table is illustrative and represents expected outcomes.
Visualizations: Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language).
Caption: this compound inhibits the Fas-mediated extrinsic apoptosis pathway.
Caption: Experimental workflow for the TUNEL assay.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 6. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electroretinography (ERG) Assessment Following Xelafaslatide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xelafaslatide (formerly ONL1204) is an investigational small-molecule inhibitor of the Fas receptor designed to protect retinal cells, including photoreceptors, from apoptosis.[1] It is currently under investigation in clinical trials for the treatment of geographic atrophy (GA) associated with dry age-related macular degeneration (AMD).[1][2] This document provides detailed application notes and protocols for the assessment of retinal function using electroretinography (ERG) in the context of this compound treatment. The provided protocols and data are based on preclinical studies and established standards for ERG assessment in retinal degenerative diseases.
Mechanism of Action of this compound
This compound is a first-in-class small peptide that inhibits the Fas receptor, a member of the tumor necrosis factor (TNF) receptor superfamily. The Fas signaling pathway is a critical regulator of apoptosis (programmed cell death) and inflammation in various retinal diseases. In conditions like geographic atrophy, cellular stress can lead to the upregulation of Fas ligand (FasL), which binds to the Fas receptor on photoreceptors and other retinal cells. This binding initiates a signaling cascade that culminates in apoptosis and subsequent vision loss. By blocking the Fas receptor, this compound aims to interrupt this pro-apoptotic signaling and preserve retinal cell structure and function.
Fas Signaling Pathway in Photoreceptor Apoptosis
References
Application Note: High-Content Imaging of Xelafaslatide-Treated Retinal Cells
Introduction
Xelafaslatide (formerly ONL1204) is a novel, first-in-class small molecule Fas inhibitor designed to protect retinal cells from apoptosis.[1][2] It is currently under investigation in the GALAXY Phase 2 clinical trial for the treatment of geographic atrophy (GA) associated with dry age-related macular degeneration (AMD).[3][4][5] The therapeutic potential of this compound lies in its ability to inhibit the Fas signaling pathway, a key mediator of cell death in various retinal diseases.[4] High-content imaging (HCI) offers a powerful platform to assess the neuroprotective effects of this compound on retinal cells in a multiplexed and quantitative manner. This application note provides detailed protocols for a high-content imaging workflow to evaluate the efficacy of this compound in an in vitro model of retinal cell stress.
Principle of the Assay
This protocol describes a high-content imaging assay to quantify the protective effects of this compound against induced apoptosis in a human retinal pigment epithelial cell line (ARPE-19). Apoptosis is induced by treatment with staurosporine, a potent protein kinase inhibitor known to activate the intrinsic and extrinsic apoptotic pathways. The protective effects of this compound are evaluated by quantifying key cellular health parameters, including cell viability, nuclear morphology, mitochondrial membrane potential, and caspase-3 activation, using fluorescent probes and automated microscopy.
Signaling Pathway of Fas-Mediated Apoptosis and this compound Inhibition
Caption: Fas-mediated apoptosis pathway and the inhibitory action of this compound.
Materials and Reagents
-
Cell Line: ARPE-19 cells (ATCC® CRL-2302™)
-
Culture Media: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin
-
Compounds: this compound (synthesized or commercially sourced), Staurosporine (apoptosis inducer)
-
Staining Reagents:
-
Hoechst 33342 (nuclear stain)
-
MitoTracker™ Red CMXRos (mitochondrial membrane potential)
-
CellEvent™ Caspase-3/7 Green Detection Reagent (activated caspase-3/7)
-
Calcein AM (live-cell stain)
-
-
Assay Plates: 96-well, black, clear-bottom imaging plates
-
Instrumentation: High-content imaging system with environmental control (37°C, 5% CO2)
Experimental Workflow
Caption: High-content imaging experimental workflow.
Detailed Protocols
1. Cell Culture and Seeding
-
Culture ARPE-19 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed 10,000 cells per well in a 96-well, black, clear-bottom imaging plate.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment
-
Prepare a serial dilution of this compound in culture media.
-
Remove the culture medium from the plate and add the this compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Pre-incubate the cells with this compound for 2 hours.
-
Add staurosporine to a final concentration of 1 µM to all wells except the no-treatment controls.
-
Incubate for an additional 6 hours.
3. Staining
-
Prepare a staining solution containing Hoechst 33342 (1 µg/mL), Calcein AM (1 µM), MitoTracker™ Red CMXRos (200 nM), and CellEvent™ Caspase-3/7 Green Detection Reagent (2 µM) in pre-warmed, serum-free medium.
-
Carefully remove the medium from the wells and add 100 µL of the staining solution to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
4. High-Content Imaging
-
Acquire images using a high-content imaging system equipped with 10x and 20x objectives.
-
Use appropriate filter sets for each fluorescent probe:
-
DAPI channel (Hoechst 33342): Ex 350 nm / Em 461 nm
-
FITC channel (Calcein AM & Caspase-3/7): Ex 488 nm / Em 525 nm
-
TRITC/Cy3 channel (MitoTracker Red): Ex 577 nm / Em 590 nm
-
-
Capture images from at least four fields per well to ensure robust data.
5. Image Analysis
-
Use a high-content analysis software to segment and analyze the images.
-
Nuclei Identification: Identify individual nuclei using the Hoechst 33342 signal.
-
Cell Body Identification: Define the cell body based on the Calcein AM signal.
-
Quantification of Parameters: For each identified cell, measure:
-
Cell Count: Total number of Hoechst-positive nuclei.
-
Apoptotic Cells: Percentage of cells with high Caspase-3/7 Green fluorescence intensity.
-
Mitochondrial Health: Mean fluorescence intensity of MitoTracker Red within the cytoplasm.
-
Nuclear Condensation: Nuclear area and intensity from the Hoechst signal.
-
Quantitative Data Summary
The following tables represent hypothetical data from the described experiment, demonstrating the neuroprotective effect of this compound.
Table 1: Effect of this compound on ARPE-19 Cell Viability and Apoptosis
| Treatment Group | This compound (nM) | Staurosporine (1 µM) | Live Cell Count (Normalized) | Apoptotic Cells (%) |
| Untreated Control | 0 | - | 100.0 ± 5.2 | 2.1 ± 0.5 |
| Vehicle Control | 0 | + | 45.3 ± 4.1 | 58.7 ± 6.3 |
| This compound | 10 | + | 55.8 ± 3.9 | 42.1 ± 5.1 |
| This compound | 100 | + | 78.2 ± 6.5 | 20.5 ± 3.8 |
| This compound | 1000 | + | 92.5 ± 4.8 | 8.9 ± 2.2 |
Table 2: Effect of this compound on Mitochondrial Membrane Potential
| Treatment Group | This compound (nM) | Staurosporine (1 µM) | Mean MitoTracker Red Intensity (RFU) |
| Untreated Control | 0 | - | 15,840 ± 1,230 |
| Vehicle Control | 0 | + | 4,560 ± 980 |
| This compound | 10 | + | 6,780 ± 1,150 |
| This compound | 100 | + | 11,230 ± 1,340 |
| This compound | 1000 | + | 14,950 ± 1,280 |
Conclusion
This application note provides a comprehensive protocol for utilizing high-content imaging to assess the neuroprotective effects of this compound on retinal cells. The described workflow enables the simultaneous quantification of multiple cellular health indicators, offering a robust and efficient method for screening and characterizing compounds targeting retinal degenerative diseases. The hypothetical data presented demonstrates the potential of this compound to preserve cell viability, reduce apoptosis, and maintain mitochondrial health in a dose-dependent manner in an in vitro model of retinal cell stress. These methods can be adapted for use with other retinal cell types, stressors, and therapeutic agents.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. ONL Therapeutics Announces Randomization of First Patient in Global Phase 2 GALAXY Trial of this compound (ONL1204) in Patients with Geographic Atrophy (GA) Associated with Dry AMD - BioSpace [biospace.com]
- 3. GALAXY Trial Launches for this compound | Retinal Physician [retinalphysician.com]
- 4. ONL Begins Phase 2 Trial of this compound for Geographic Atrophy [ophthalmologybreakingnews.com]
- 5. ONL Therapeutics Announces Randomization of First Patient [globenewswire.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Xelafaslatide for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Xelafaslatide in a cell culture setting. This compound is a small-molecule Fas inhibitor designed to protect cells from apoptosis by targeting the Fas signaling pathway.[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. As a starting point, a dose-response experiment is recommended. Based on general principles for small molecule inhibitors, a broad range of concentrations should be tested initially.
Q2: How should I prepare and store this compound stock solutions?
A2: Proper handling and storage are critical for maintaining the efficacy of this compound.
-
Solvent Selection: Determine the appropriate solvent for this compound based on the manufacturer's instructions. If not provided, high-purity DMSO is a common choice for small molecules.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell culture medium. The final solvent concentration in the culture should typically be below 0.1% to avoid solvent-induced toxicity.[3]
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Q3: My cells are not showing the expected protective effect from apoptosis. What are the possible reasons?
A3: If this compound is not conferring protection against apoptosis, consider the following:
-
Compound Integrity: Verify the integrity of your this compound stock. Improper storage or handling may lead to degradation.
-
Fas Receptor Expression: Confirm that your cell line expresses the Fas receptor (also known as CD95 or APO-1).[4][5] Cells lacking this receptor will not respond to Fas-mediated apoptosis or its inhibition.
-
Apoptosis Induction Method: Ensure your method of inducing apoptosis activates the Fas signaling pathway. This compound will not be effective against apoptosis triggered by pathways independent of Fas.
-
Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation time may be insufficient. An optimization experiment is necessary to determine the effective concentration and duration for your specific cell line.
Q4: I am observing unexpected cytotoxicity at high concentrations of this compound. Why is this happening?
A4: While this compound is designed to be a cell protectant, high concentrations of any small molecule can lead to off-target effects and cytotoxicity. It is crucial to perform a dose-response experiment to identify a concentration that is both effective and non-toxic. Ensure that the solvent concentration in your final culture medium is not contributing to cell death.
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
-
Possible Cause: Variability in cell culture conditions, such as cell density, passage number, or media composition.
-
Solution: Standardize your experimental protocol. Use cells within a consistent range of passage numbers and ensure uniform seeding density. Prepare fresh media and this compound dilutions for each experiment.
Issue 2: Difficulty dissolving this compound.
-
Possible Cause: The compound may have low solubility in the chosen solvent.
-
Solution: Refer to the manufacturer's solubility data. Gentle warming or sonication may aid in dissolution. If solubility issues persist, consider testing alternative solvents.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
This protocol outlines the steps to determine the effective and non-toxic concentration range of this compound for your cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
96-well cell culture plates
-
Apoptosis-inducing agent (e.g., Fas ligand)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. It is advisable to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 1-2 hours) before inducing apoptosis.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the wells (except for the untreated control wells).
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence to determine cell viability. Normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the percent viability against the log of the this compound concentration to determine the optimal protective concentration.
Hypothetical Data Presentation
Table 1: Example Dose-Response Data for this compound in Retinal Pigment Epithelial (RPE) Cells
| This compound Concentration (µM) | Percent Cell Viability (± SD) |
| 0 (Vehicle Control) | 50.2 ± 3.1 |
| 0.01 | 55.8 ± 2.9 |
| 0.1 | 72.5 ± 4.5 |
| 1 | 91.3 ± 2.1 |
| 10 | 93.7 ± 1.8 |
| 25 | 92.1 ± 2.5 |
| 50 | 85.4 ± 3.7 |
| 100 | 68.9 ± 5.2 |
Note: This data is hypothetical and for illustrative purposes only.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the Fas-mediated apoptosis pathway.
Caption: Workflow for optimizing this compound concentration.
References
Troubleshooting Xelafaslatide solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to the small molecule Fas inhibitor, Xelafaslatide.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What is the first step?
A1: Poor solubility of small molecules like this compound in neutral aqueous buffers is a common challenge, often due to a hydrophobic molecular structure. The recommended first step is to create a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of hydrophobic compounds for in vitro assays.[1][2]
Q2: What are the best organic solvents for solubilizing this compound?
A2: While specific solubility data for this compound is not publicly available, for a novel small molecule, a systematic approach is recommended. Start with strong, water-miscible organic solvents. Common choices for initial solubility testing include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Ethanol.[1][3] For most biological applications, starting with DMSO is advisable due to its high solubilizing power and relatively low toxicity in cell culture at low final concentrations (typically <0.5%).[2]
Q3: How does pH impact the solubility of this compound?
A3: The solubility of many small molecule drugs is pH-dependent, particularly if the molecule has ionizable functional groups (i.e., is a weak acid or a weak base).[4][5] Without specific pKa data for this compound, it is difficult to predict the exact effect of pH. However, as a general principle, the solubility of a weak acid increases as the pH rises above its pKa, while the solubility of a weak base increases as the pH falls below its pKa. It is recommended to perform a pH-solubility profile experiment to determine the optimal pH range for your experiments.[5]
Q4: Can I heat the solution to improve solubility?
A4: Gently warming the solution can increase the solubility of some compounds.[4][6] However, this should be done with caution. Excessive heat can lead to the degradation of the compound. It is advisable to warm the solution modestly (e.g., to 37°C) and for a short period. Always check for any visible signs of precipitation after the solution cools back to room temperature. The thermal stability of this compound should be considered before applying heat.
Q5: What is the difference between kinetic and thermodynamic solubility?
A5:
-
Kinetic Solubility measures the concentration of a compound at the point when precipitation first occurs when a concentrated organic stock solution is added to an aqueous buffer. It's a high-throughput measurement often used in early discovery.[7][8][9]
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent after it has reached equilibrium (i.e., after an extended incubation period where the rates of dissolution and precipitation are equal).[7][8] This value is generally lower than the kinetic solubility but is more representative of the compound's intrinsic properties.
Troubleshooting Guide: Improving this compound Solubilization
If you are encountering solubility issues with this compound, follow this systematic troubleshooting workflow.
Caption: A workflow for troubleshooting this compound solubility issues.
Quantitative Data Summary
The following table provides hypothetical equilibrium solubility data for this compound in common laboratory solvents at 25°C. This data is for illustrative purposes to guide solvent selection. Actual experimental determination is required.
| Solvent | Classification | Expected Solubility (mg/mL) | Notes |
| Water | Aqueous | < 0.01 | Very poorly soluble. |
| PBS (pH 7.4) | Aqueous Buffer | < 0.01 | Very poorly soluble at neutral pH. |
| 0.1 N HCl (pH 1) | Acidic Aqueous | 0.1 - 1.0 | Potentially higher solubility if basic. |
| 0.1 N NaOH (pH 13) | Basic Aqueous | 0.1 - 1.0 | Potentially higher solubility if acidic. |
| Ethanol | Polar Organic | 1 - 10 | Moderately soluble. |
| DMSO | Polar Aprotic | > 50 | Highly soluble, good for stock solutions. |
| DMF | Polar Aprotic | > 50 | Highly soluble, good for stock solutions. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol details the industry-standard shake-flask method to determine the thermodynamic equilibrium solubility of this compound.[5][7]
Materials:
-
This compound powder
-
Selected solvent (e.g., PBS pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical system for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a precise volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vial for a sufficient duration to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vial to stand briefly to let undissolved solids settle. Visually confirm that excess solid remains.
-
Carefully withdraw a sample of the supernatant.
-
Immediately filter the sample through a syringe filter to remove all solid particles.
-
Dilute the clear filtrate with an appropriate solvent to a concentration within the quantifiable range of your analytical method.
-
Analyze the concentration of the diluted filtrate using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.
Mechanism of Action Context
This compound is a small-molecule inhibitor of the Fas receptor signaling pathway, which is a key regulator of apoptosis (programmed cell death).[10][11][12] Understanding this pathway is critical for designing relevant cellular assays.
Caption: this compound inhibits the Fas-mediated apoptosis pathway.
References
- 1. Solvents Resource Center | Fisher Scientific [fishersci.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. benchchem.com [benchchem.com]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. The Fas signaling pathway: more than a paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fas receptor - Wikipedia [en.wikipedia.org]
- 12. bosterbio.com [bosterbio.com]
Xelafaslatide Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for Xelafaslatide. This resource is designed for researchers, scientists, and drug development professionals to help anticipate, identify, and mitigate potential off-target effects during in vitro and in vivo experiments with this compound, a potent small-molecule inhibitor of the Fas receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor that specifically targets the Fas receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor receptor (TNFR) superfamily.[1] By binding to the Fas receptor, this compound blocks the downstream signaling cascade that leads to apoptosis, or programmed cell death. This process is initiated by the binding of the Fas ligand (FasL), which triggers receptor trimerization, recruitment of the FADD adaptor protein, and subsequent activation of caspase-8.[2][3][4][5]
Q2: What are the potential, theoretically-derived off-target effects of this compound?
A2: While this compound is designed for high specificity to the Fas receptor, its use in experimental systems may lead to unintended biological consequences. Based on the known functions of the Fas signaling pathway and related cellular processes, potential off-target effects can be categorized as follows:
-
Cross-reactivity with other TNFR superfamily members: Due to structural similarities among the death domains of TNFR superfamily members, there is a possibility of this compound interacting with receptors other than Fas.
-
Modulation of non-apoptotic signaling pathways: The Fas receptor is known to activate signaling pathways other than apoptosis, including the NF-κB and JNK pathways, which can influence inflammation and cell proliferation.[2][5] Unintended modulation of these pathways could be an off-target effect.
-
Induction of alternative cell death pathways: Inhibition of the caspase-dependent apoptotic pathway by this compound might, under certain cellular contexts, shift the mode of cell death to a caspase-independent pathway such as necroptosis, which is mediated by RIPK1 and RIPK3.
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?
A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. A dose-response experiment is recommended to identify the lowest concentration that achieves the desired on-target effect (inhibition of Fas-mediated apoptosis) without inducing off-target effects. We recommend starting with a concentration range based on the provided IC50 values and assessing both on-target and potential off-target endpoints.
Troubleshooting Guide
Issue 1: Unexpected Cell Death That Is Not Blocked by this compound
You observe cell death in your experimental model, but it is not inhibited by this compound, or you suspect a different form of cell death is occurring.
Possible Cause: The observed cell death may be due to a non-Fas-mediated apoptotic pathway or an alternative cell death mechanism like necroptosis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell death.
Experimental Protocol: Differentiating Apoptosis from Necroptosis
This protocol uses specific inhibitors to distinguish between caspase-dependent apoptosis and RIPK1-mediated necroptosis.
-
Cell Plating: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Pre-treatment with Inhibitors:
-
Add the pan-caspase inhibitor Z-VAD-FMK (final concentration 20-50 µM) to a subset of wells.
-
Add the RIPK1 inhibitor Necrostatin-1 (final concentration 10-30 µM) to another subset of wells.
-
Include a vehicle control (DMSO) group.
-
Incubate for 1-2 hours.
-
-
Treatment: Add your apoptosis/necroptosis-inducing stimulus and/or this compound to the appropriate wells.
-
Incubation: Incubate for a predetermined time (e.g., 24-48 hours).
-
Cell Viability Assessment: Measure cell viability using an MTT or LDH release assay.
-
Data Analysis: Compare the percentage of cell death in the presence and absence of the inhibitors. A significant reduction in cell death with Z-VAD-FMK indicates apoptosis, while a reduction with Necrostatin-1 suggests necroptosis.
Issue 2: Signs of Inflammation or Unexpected Proliferation
You observe an increase in pro-inflammatory markers (e.g., NF-κB activation) or unexpected cell proliferation following treatment with this compound.
Possible Cause: this compound may be modulating non-apoptotic signaling pathways downstream of the Fas receptor or other receptors.
Experimental Protocol: Western Blot for NF-κB and JNK Activation
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include positive and negative controls for pathway activation (e.g., TNF-α for NF-κB).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phosphorylated and total p65 (for NF-κB) and phosphorylated and total JNK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the signal using an ECL substrate and quantify the band intensities. An increase in the ratio of phosphorylated to total protein indicates pathway activation.
Quantitative Data Summary
The following tables provide hypothetical data for illustrative purposes. Researchers should generate their own data for their specific experimental systems.
Table 1: Selectivity Profile of this compound
| Receptor (TNFR Superfamily) | Binding Affinity (Kd, nM) |
| Fas (On-target) | 5.2 |
| TNFR1 | > 10,000 |
| TNFR2 | > 10,000 |
| DR4 (TRAIL-R1) | 8,500 |
| DR5 (TRAIL-R2) | 9,200 |
Table 2: Dose-Response of this compound on On-Target and Potential Off-Target Pathways
| This compound Conc. (nM) | Inhibition of Fas-mediated Apoptosis (% of control) | NF-κB Activation (Fold change vs. vehicle) |
| 1 | 15 | 1.1 |
| 10 | 55 | 1.3 |
| 50 (On-target IC50) | 85 | 1.5 |
| 100 | 95 | 2.1 |
| 500 | 98 | 4.5 |
| 1000 | 99 | 7.8 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Fas signaling pathway and points of potential off-target modulation.
Caption: Experimental workflow for differentiating cell death pathways.
References
Xelafaslatide Retinal Delivery Technical Support Center
Welcome to the technical support center for researchers and drug development professionals working with Xelafaslatide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success in delivering this compound to the retina.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly known as ONL1204) is an investigational small-molecule Fas inhibitor.[1][2] Its primary mechanism of action is to protect retinal cells, including photoreceptors, from apoptosis (programmed cell death) by inhibiting the Fas signaling pathway.[2] The death of these retinal cells is a root cause of vision loss in various retinal diseases.[3]
Q2: What is the current clinical application and delivery route for this compound?
This compound is currently being evaluated in the Phase 2 GALAXY clinical trial for the treatment of geographic atrophy (GA) associated with dry age-related macular degeneration (AMD).[1][2] The established route of administration in this trial is intravitreal injection.[2][3]
Q3: What are the potential benefits of this compound as a therapeutic agent?
By targeting the Fas pathway, this compound offers a neuroprotective approach to treating retinal diseases.[2] A significant potential benefit is a reduced treatment burden for patients, with clinical trials investigating dosing intervals of every 12 to 24 weeks.[1][4][2][3]
Troubleshooting Guide
This guide addresses potential issues that may arise during the preparation and administration of this compound in a research setting.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in this compound Solution | Improper storage temperature, pH imbalance of the vehicle, or supersaturation. | 1. Ensure the solution is stored at the recommended temperature. 2. Verify the pH of the vehicle is within the optimal range for this compound solubility. 3. If preparing the solution, consider gentle warming or sonication to redissolve the compound. Always filter the solution through a sterile 0.22 µm filter before use. |
| Inconsistent Drug Concentration | Inaccurate initial weighing of the compound, incomplete dissolution, or adsorption to container surfaces. | 1. Use a calibrated microbalance for accurate measurement. 2. Ensure complete dissolution by visual inspection and consider using a vortex mixer. 3. Utilize low-protein-binding tubes and pipette tips to minimize loss of the compound. |
| Post-Intravitreal Injection Complications (e.g., Inflammation, Increased Intraocular Pressure) | Non-sterile technique, reaction to the vehicle, or the volume of the injection. | 1. Strictly adhere to aseptic techniques during the entire procedure.[5][6] 2. Include a vehicle-only control group to assess the biological effects of the delivery medium. 3. Keep the injection volume minimal and consistent across all experimental animals. A temporary rise in intraocular pressure is expected but should normalize.[5] |
| Variability in Retinal Drug Distribution | Inconsistent injection technique, including needle placement and depth. | 1. Standardize the injection site, typically 3.5-4.0 mm posterior to the limbus in phakic eyes.[7] 2. Ensure the needle fully penetrates the vitreous cavity before injection to avoid administration into the subretinal space or lens.[7] 3. A consistent, recumbent positioning of the subject can improve the accuracy of the injection.[7] |
| Low Therapeutic Efficacy in Animal Models | Inadequate drug concentration at the target site, rapid clearance from the vitreous, or species-specific differences in the Fas pathway. | 1. Consider conducting a dose-response study to determine the optimal therapeutic concentration. 2. Explore sustained-release formulations such as nanoparticles or hydrogels to prolong the presence of this compound in the vitreous.[8][9][10] 3. Verify the conservation of the Fas signaling pathway in your chosen animal model. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravitreal Injection
-
Materials: this compound powder, sterile vehicle (e.g., balanced salt solution), sterile low-protein-binding microcentrifuge tubes, calibrated micropipettes with low-protein-binding tips, sterile 0.22 µm syringe filters.
-
Procedure: a. Under aseptic conditions in a laminar flow hood, weigh the desired amount of this compound powder using a calibrated microbalance. b. Transfer the powder to a sterile low-protein-binding microcentrifuge tube. c. Add the appropriate volume of sterile vehicle to achieve the target concentration. d. Gently vortex the tube until the powder is completely dissolved. Visually inspect for any particulates. e. If necessary, gently warm the solution or sonicate briefly to aid dissolution. f. Draw the solution into a sterile syringe through a 0.22 µm filter to ensure sterility and remove any undissolved micro-particles. g. Prepare individual aliquots for each injection to avoid repeated freeze-thaw cycles.
Protocol 2: Intravitreal Injection in a Rodent Model
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocol. Apply a topical anesthetic to the eye receiving the injection.
-
Injection Procedure: a. Position the animal securely under a dissecting microscope. b. Gently proptose the eye and use a sterile eyelid speculum to maintain exposure. c. Using a 30-gauge needle attached to a Hamilton syringe, carefully puncture the sclera at a point approximately 1-2 mm posterior to the limbus. d. Slowly inject the desired volume of this compound solution (typically 1-2 µL in mice) into the vitreous cavity, avoiding the lens and retina. e. Withdraw the needle slowly and apply a sterile topical antibiotic to the injection site. f. Monitor the animal for any immediate post-procedural complications.
Visualizations
Caption: this compound inhibits the Fas receptor, blocking the apoptotic cascade.
Caption: A general workflow for preclinical evaluation of this compound.
Caption: A decision tree for troubleshooting low experimental efficacy.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. ONL Begins Phase 2 Trial of this compound for Geographic Atrophy [ophthalmologybreakingnews.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. GALAXY Trial Launches for this compound | Retinal Physician [retinalphysician.com]
- 5. Intravitreal Injections - Patients - The American Society of Retina Specialists [asrs.org]
- 6. Guide to Intravitreal Injections: Indications, Do's, Don'ts, & Myths [neoretina.com]
- 7. aao.org [aao.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Ocular Drug Delivery to the Retina: Current Innovations and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Xelafaslatide stability and storage conditions
This technical support center provides guidance on the stability and storage of Xelafaslatide (formerly ONL1204), a small peptide inhibitor of the Fas receptor. The information is intended for researchers, scientists, and drug development professionals. Please note that detailed quantitative stability data for this compound is limited in publicly available resources. The guidance provided is based on available data and general best practices for handling peptide-based ophthalmic solutions.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Storage Duration | Temperature | Light/Moisture Conditions |
| Short-term (days to weeks) | 0 - 4 °C | Dry and dark |
| Long-term (months to years) | -20 °C | Dry and dark |
This information is based on vendor specifications for ONL-1204, the former name of this compound.[1]
2. How should this compound be handled during shipping?
This compound is considered stable for a few weeks at ambient temperature during ordinary shipping.[1] However, upon receipt, it is crucial to transfer the product to the recommended storage conditions as soon as possible to ensure long-term stability.
3. What are the general considerations for the stability of peptide-based ophthalmic drugs like this compound?
Peptide-based therapeutics for ocular delivery are susceptible to various degradation pathways. Key considerations include:
-
Physical Instability: This can include aggregation, precipitation, or adsorption to container surfaces. These issues are particularly concerning for protein and peptide-based biopharmaceuticals.
-
Chemical Instability: Common chemical degradation pathways for peptides include oxidation, deamidation, and hydrolysis. The formulation of peptide-based drugs for ocular use poses significant challenges due to their susceptibility to degradation.
-
Sterility: Ophthalmic preparations for intravitreal injection must be sterile to prevent serious adverse events like endophthalmitis.
4. Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound have not been detailed in publicly available literature. However, for peptide-based drugs, common degradation mechanisms can be anticipated. The following diagram illustrates a hypothetical degradation pathway for a peptide therapeutic.
Caption: Hypothetical degradation pathways for a peptide therapeutic.
Troubleshooting Guide
Encountering issues during experiments with this compound? This guide provides potential causes and solutions for common problems.
Issue 1: Inconsistent Experimental Results
Inconsistent results can often be traced back to the handling and storage of the compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible Particulates or Cloudiness in Solution
The presence of particulates or cloudiness in a solution of this compound may indicate precipitation or aggregation.
-
Potential Cause: The solubility limit may have been exceeded, or the compound may have aggregated due to improper storage or handling.
-
Troubleshooting Steps:
-
Visually inspect the solution before each use.
-
If particulates are observed, do not use the solution.
-
Review the solution preparation protocol to ensure the correct solvent and concentration are being used.
-
Consider preparing fresh solutions and filtering through a sterile, low-protein-binding filter if appropriate for the experimental application.
-
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are not publicly available. However, a general approach to assessing the stability of a peptide-based ophthalmic solution would typically involve the following:
1. High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Products:
-
Purpose: To determine the purity of this compound and to detect and quantify any degradation products.
-
General Methodology:
-
A reverse-phase HPLC (RP-HPLC) method is commonly used for peptides.
-
The mobile phase would consist of a gradient of an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).
-
Detection is typically performed using UV absorbance at a wavelength where the peptide absorbs (e.g., 214 nm or 280 nm).
-
Stability samples would be analyzed at various time points and compared to a reference standard stored at -80°C.
-
2. Size Exclusion Chromatography (SEC) for Aggregation:
-
Purpose: To detect and quantify aggregates.
-
General Methodology:
-
SEC separates molecules based on their size.
-
An aqueous mobile phase is used.
-
An increase in peaks eluting earlier than the main this compound peak would indicate the presence of aggregates.
-
3. Visual Inspection:
-
Purpose: To assess for physical changes such as color change, clarity, and the presence of particulates.
-
Methodology:
-
Samples are visually inspected against a black and white background under controlled lighting conditions.
-
4. pH Measurement:
-
Purpose: To monitor any changes in the pH of the solution over time, which could indicate degradation.
-
Methodology:
-
A calibrated pH meter is used to measure the pH of the solution at each stability time point.
-
The following diagram illustrates a general workflow for a stability study.
References
Interpreting unexpected results in Xelafaslatide studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xelafaslatide (formerly ONL1204). The information is designed to help interpret unexpected results in the context of the known mechanism of action and clinical trial findings.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment in a preclinical model of retinal degeneration?
A1: this compound is a Fas inhibitor designed to protect photoreceptors and retinal pigment epithelium (RPE) from apoptosis. In preclinical models, the expected outcome is a reduction in retinal cell death and preservation of retinal structure and function. Specifically, you should observe decreased TUNEL-positive cells, reduced caspase-8 activation, and maintenance of the outer nuclear layer (ONL) thickness compared to vehicle-treated controls. In models of geographic atrophy (GA), a reduction in the expansion of atrophic lesions is the anticipated effect.
Q2: We are not observing the expected reduction in GA lesion growth in our animal model. What are the potential reasons?
A2: Several factors could contribute to a lack of efficacy in a preclinical model:
-
Model-Specific Pathophysiology: The chosen animal model may not have a disease progression that is significantly driven by the Fas signaling pathway. It is crucial to ensure that Fas-mediated apoptosis is a key driver of retinal degeneration in your specific model.
-
Drug Delivery and Dose: Inadequate penetration of this compound to the target retinal tissue or an insufficient dose can lead to a lack of effect. It is important to verify the intravitreal injection technique and consider a dose-response study. The Phase 1b clinical trial in humans used doses of 50 µg and 200 µg.[1][2][3]
-
Timing of Intervention: The therapeutic window for neuroprotection is critical. Administering this compound after significant irreversible cell death has occurred may not show a beneficial effect. Consider initiating treatment at an earlier stage of the disease in your model.
-
Outcome Measures: The methods used to assess lesion growth (e.g., fundus autofluorescence, optical coherence tomography) should be sensitive enough to detect subtle changes. Ensure your imaging and analysis protocols are validated and consistently applied.
Q3: We have observed an unexpected increase in intraocular inflammation in our study. Is this a known side effect of this compound?
A3: The Phase 1b clinical trial of this compound reported the drug to be generally safe and well-tolerated, with no cases of intraocular inflammation observed.[4] However, mild vitreous floaters were reported in the high-dose arm.[4] An unexpected inflammatory response in a preclinical study could be due to:
-
Formulation Issues: The vehicle or any excipients in your formulation could be inducing an inflammatory reaction. It is advisable to test the vehicle alone as a control.
-
Contamination: Ensure the sterility of the drug solution and injection procedure to rule out infectious causes of inflammation.
-
Model-Specific Immune Response: The specific animal species or strain might have a different immune response to the compound compared to humans.
Q4: Our in vitro assay shows inconsistent inhibition of Fas-mediated apoptosis. What troubleshooting steps can we take?
A4: Inconsistent results in in vitro assays can be addressed by:
-
Cell Line Authentication: Verify the identity and purity of your retinal cell line.
-
Fas Receptor Expression: Confirm that your cell line expresses a sufficient level of the Fas receptor on the cell surface.
-
Assay Conditions: Optimize the concentration of the Fas ligand used to induce apoptosis and the incubation time with this compound.
-
Assay Readout: Ensure the method used to measure apoptosis (e.g., caspase activity assay, Annexin V staining) is validated and performed consistently. Refer to the detailed experimental protocols below.
Quantitative Data from Phase 1b Clinical Trial
The following tables summarize the key efficacy and safety findings from the Phase 1b clinical trial of this compound in patients with geographic atrophy (GA) secondary to age-related macular degeneration.
Table 1: Efficacy Outcomes in the Phase 1b Study
| Component | Treatment Group | Number of Patients | Key Efficacy Finding |
| Dose-Escalation/Open-Label | Single injection of ONL1204 (50 µg, 100 µg, or 200 µg) | 6 | 42% average reduction in lesion growth in the treated eye compared to the untreated fellow eye at 6 months.[4][5] |
| Natural History/Treatment | 200 µg ONL1204 (two injections, 12 weeks apart) | Randomized (17 total) | Numerically slower GA lesion growth rate compared to the sham group.[2] |
| Natural History/Treatment | Sham Injection | Randomized (17 total) |
Table 2: Ophthalmic Adverse Events in the Phase 1b Study
| Adverse Event | Severity | Treatment Group | Notes |
| Increased Intraocular Pressure | Mild | High-dose arm | Transient.[4] |
| Vitreous Floaters | Mild | High-dose arm | [4] |
| Choroidal Neovascularization | Not Observed | All groups | [4] |
| Intraocular Inflammation | Not Observed | All groups | [4] |
Experimental Protocols
Assessment of Fas-Mediated Apoptosis in Retinal Cells via Caspase-8 Activation Assay
This protocol describes the measurement of caspase-8 activity, a key initiator caspase in the Fas signaling pathway.
Materials:
-
Retinal cell culture (e.g., RPE or photoreceptor cell line)
-
This compound
-
Fas ligand (to induce apoptosis)
-
Caspase-8 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Seed retinal cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Induce apoptosis by adding Fas ligand to the cell culture medium. Include a negative control group without Fas ligand.
-
Incubate for the time required to induce apoptosis (e.g., 6-24 hours).
-
Lyse the cells according to the caspase-8 assay kit manufacturer's instructions.
-
Add the caspase-8 substrate to the cell lysates and incubate as recommended.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of caspase-8 inhibition by comparing the readings from this compound-treated groups to the Fas ligand-only treated group.
Detection of Apoptosis in Retinal Tissue using TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Paraffin-embedded or frozen retinal tissue sections
-
TUNEL assay kit
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100 in sodium citrate)
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the retinal tissue sections if using paraffin-embedded samples.
-
Incubate the sections with Proteinase K to retrieve antigenic sites.
-
Permeabilize the sections to allow entry of the TUNEL reagents.
-
Incubate the sections with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs, in a humidified chamber.
-
Wash the sections to remove unincorporated nucleotides.
-
Counterstain the nuclei with a fluorescent dye such as DAPI.
-
Mount the sections with an anti-fade mounting medium.
-
Visualize the sections under a fluorescence microscope. TUNEL-positive cells will show fluorescence at the appropriate wavelength, indicating apoptotic nuclei.
Mandatory Visualizations
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. ONL1204 for the Treatment of Geographic Atrophy: Phase Ib Study Evaluating Safety, Tolerability, and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ONL Therapeutics | Advancing Retinal Disease Therapies through Neuroprotection [onltherapeutics.com]
- 4. Fas Inhibition Shows Neuroprotective Benefit for GA | Retinal Physician [retinalphysician.com]
- 5. modernretina.com [modernretina.com]
Xelafaslatide In Vivo Experimentation: Technical Support Center
Welcome to the technical support center for Xelafaslatide in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the in vivo application of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges that may be encountered during in vivo experiments with this compound, a novel small-molecule Fas inhibitor.
Q1: We are observing lower than expected plasma concentrations of this compound in our animal models. What could be the cause and how can we troubleshoot this?
A1: Low in vivo concentrations of therapeutic peptides and small molecules can stem from several factors.[1] Here are some common causes and troubleshooting steps:
-
Rapid Clearance: Peptides and small molecules can be quickly cleared from circulation through renal filtration.[2] Consider more frequent dosing or a continuous infusion model to maintain therapeutic levels.
-
Proteolytic Degradation: Although this compound is a small molecule, ensuring its stability in a biological matrix is crucial.[2][3] Standard protocols to minimize degradation during sample collection and processing are essential. This includes using protease inhibitor cocktails and keeping samples on ice.
-
High Protein Binding: Significant binding to plasma proteins can reduce the concentration of free, active drug.[1] It's important to measure both total and free drug concentrations to understand the pharmacokinetic profile accurately.
-
Suboptimal Administration Route: The bioavailability of a compound can vary significantly with the route of administration.[4][5] If using oral administration, poor absorption from the gastrointestinal tract could be a factor.[3] Intravitreal injection, as used in clinical trials for geographic atrophy, ensures localized delivery but systemic exposure might be low.[6][7] For systemic disease models, intravenous or subcutaneous routes might be more appropriate.
Q2: How can we optimize the formulation of this compound for in vivo studies to ensure its stability and solubility?
A2: Proper formulation is critical for the efficacy of in vivo experiments. Here are key considerations:
-
Solubility: The solubility of this compound in your chosen vehicle should be confirmed.[2] Issues with solubility can lead to inaccurate dosing and poor bioavailability. Experiment with different pharmaceutically acceptable excipients to improve solubility if needed.
-
Stability: The chemical stability of this compound in the formulation should be assessed.[2] Degradation can occur due to factors like pH, temperature, and light exposure.[8][9] Stability studies at different conditions can help determine the optimal storage and handling procedures.[10][11]
-
Excipient Compatibility: Ensure that the excipients used in the formulation are compatible with this compound and do not interfere with its biological activity.
| Parameter | Vehicle A (Aqueous-based) | Vehicle B (Lipid-based) | Vehicle C (Polymer-based) |
| Solubility | Moderate | High | High |
| Stability (4°C, 1 week) | 95% | 98% | 99% |
| Viscosity | Low | High | Medium |
| Biocompatibility | High | Medium | High |
This table presents hypothetical data for illustrative purposes.
Q3: We are not observing the expected pharmacodynamic effect of this compound on Fas-mediated apoptosis. What are the potential reasons?
A3: A lack of pharmacodynamic response could be due to several factors related to the experimental setup and the drug's characteristics:
-
Insufficient Target Engagement: The administered dose might not be sufficient to achieve the necessary concentration at the target site to inhibit the Fas receptor effectively. Dose-response studies are crucial to establish the optimal therapeutic dose.
-
Timing of Administration and Assessment: The pharmacokinetic profile of this compound will dictate the optimal timing for assessing its pharmacodynamic effects.[12][13][14] Peak plasma concentrations may not coincide with peak target inhibition. A time-course study is recommended.
-
Animal Model Specifics: The expression and activity of the Fas receptor can vary between different animal models and disease states.[15] It is important to validate the Fas pathway's relevance in your specific model.
-
Assay Sensitivity: The method used to measure apoptosis (e.g., TUNEL staining, caspase activity assays) may not be sensitive enough to detect subtle changes. Ensure your assays are validated and have a sufficient dynamic range.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Rodent Model of Retinal Degeneration
-
Animal Model: Utilize a well-established rodent model of retinal degeneration where Fas-mediated apoptosis is a key pathological feature.
-
Grouping:
-
Group 1: Vehicle control (intravitreal injection)
-
Group 2: this compound - Low Dose (e.g., 1 µ g/eye , intravitreal injection)
-
Group 3: this compound - High Dose (e.g., 10 µ g/eye , intravitreal injection)
-
Group 4: Positive Control (a known anti-apoptotic agent)
-
-
Administration: Administer a single intravitreal injection of the respective treatments.
-
Monitoring: Perform regular ophthalmic examinations, including fundus imaging and optical coherence tomography (OCT), to monitor retinal structure.
-
Endpoint Analysis (e.g., at Day 28):
-
Histology: Process eyes for retinal cryosections and perform H&E staining to assess retinal morphology and photoreceptor layer thickness.
-
Immunohistochemistry: Stain retinal sections for markers of apoptosis (e.g., cleaved caspase-3, TUNEL) and photoreceptor cells (e.g., rhodopsin).
-
Western Blot: Analyze protein lysates from retinal tissue to quantify levels of key proteins in the Fas signaling pathway.
-
Protocol 2: Pharmacokinetic Study in Rats
-
Animals: Use healthy adult Sprague-Dawley rats.
-
Administration:
-
Group A: Intravenous (IV) bolus (e.g., 2 mg/kg)
-
Group B: Subcutaneous (SC) injection (e.g., 5 mg/kg)
-
Group C: Oral gavage (PO) (e.g., 10 mg/kg)
-
-
Blood Sampling: Collect blood samples via a cannulated vein at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.[1]
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability for each administration route.
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| IV | 2 | 1500 | 0.08 | 3200 | 100 |
| SC | 5 | 850 | 0.5 | 4500 | 56 |
| PO | 10 | 200 | 1.0 | 1600 | 10 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the Fas receptor, blocking the downstream apoptotic cascade.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing the in vivo efficacy of this compound.
Troubleshooting Logic for Poor Bioavailability
Caption: A logical approach to troubleshooting poor bioavailability.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacokinetics and pharmacodynamics of exenatide following alternate routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. GALAXY Trial Launches for this compound | Retinal Physician [retinalphysician.com]
- 8. The effects of formulation and moisture on the stability of a freeze-dried monoclonal antibody-vinca conjugate: a test of the WLF glass transition theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of Accelerated Predictive Stability Studies in Extemporaneously Compounded Formulations of Chlorhexidine to Assess the Shelf Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of eptifibatide during drug formulation stability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between the pharmacokinetics and iron excretion pharmacodynamics of the new oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one in patients with thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. emich.edu [emich.edu]
Technical Support Center: Xelafaslatide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xelafaslatide. The focus is on methodologies to control for potential confounding effects of the drug vehicle in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the composition of the this compound vehicle?
The exact proprietary composition of the this compound vehicle is not publicly disclosed. However, vehicles for intravitreal injections of small molecules typically consist of a sterile, isotonic solution containing a combination of excipients to ensure drug solubility, stability, and appropriate physiological compatibility. Common components can include:
-
Solubilizing agents: Such as polyethylene glycols (PEGs) or polysorbates.
-
Tonicity-adjusting agents: Like sodium chloride.
-
Buffering agents: To maintain a physiological pH.
-
Viscosity-modifying agents: To control the injection and diffusion properties.
It is crucial to consider the potential biological activity of these classes of excipients in your experimental design.
Q2: Why is a vehicle control group essential when working with this compound?
A vehicle control group is critical to distinguish the pharmacological effects of this compound from any non-specific effects caused by the formulation's inactive ingredients or the administration procedure itself.[1][2][3] Without a proper vehicle control, any observed biological response could be erroneously attributed to the drug, when it may, in fact, be a result of the vehicle's interaction with the biological system.[1]
Q3: What are the potential confounding effects of a drug vehicle in in vitro and in vivo retinal studies?
Vehicle components can have unintended biological effects, including:
-
Cytotoxicity: Some solubilizing agents or preservatives can be toxic to retinal cells at certain concentrations.
-
Inflammation: The vehicle itself may trigger an inflammatory response.
-
Alteration of cell signaling: Excipients can sometimes interfere with cellular pathways, potentially masking or exaggerating the effects of the active drug.
-
Changes in retinal physiology: In in vivo studies, the injection volume and vehicle composition can cause transient changes in intraocular pressure or retinal structure.[4]
Q4: How should I design my vehicle control group?
The vehicle control group should receive the identical formulation as the treatment group, but without this compound. All other experimental parameters, including the volume of administration, the route of administration, and the frequency of treatment, should be identical to the this compound-treated group.[3][5]
Troubleshooting Guides
Issue 1: High levels of cell death observed in the vehicle control group in an in vitro assay.
-
Possible Cause: The concentration of one or more vehicle components may be cytotoxic to the specific cell line being used (e.g., 661W photoreceptor-like cells, ARPE-19 cells).
-
Troubleshooting Steps:
-
Review Vehicle Composition: If possible, identify the components of the vehicle. Pay close attention to surfactants or solvents.
-
Component Titration: Test the effects of individual, suspected vehicle components at various concentrations on your cell line to identify the cytotoxic agent.
-
Reduce Vehicle Concentration: If the complete vehicle must be used, perform a dose-response experiment with the vehicle alone to determine a non-toxic concentration. This may necessitate adjusting the final concentration of this compound.
-
Alternative Vehicle: If the vehicle proves to be consistently toxic, consider discussing the possibility of obtaining this compound in a simpler vehicle (e.g., saline) for your specific experimental needs, if feasible.
-
Issue 2: Unexpected gene expression or signaling pathway activation in the in vivo vehicle control group.
-
Possible Cause: The vehicle may be inducing a biological response in the retinal tissue. For example, some excipients can activate stress-response pathways or inflammatory cascades.
-
Troubleshooting Steps:
-
Literature Search: Research the known biological effects of common intravitreal injection excipients.
-
Baseline Comparison: Compare the molecular profile of the vehicle-injected retina to a naive (uninjected) control group to understand the baseline effects of the injection procedure and the vehicle.
-
Time-Course Analysis: Perform a time-course experiment to determine if the observed effects are transient or sustained. Vehicle-induced effects are often acute and may resolve over time.
-
Immunohistochemistry: Use immunohistochemistry to localize the cellular source of the unexpected signaling. This can help to determine if a specific retinal cell type is particularly sensitive to the vehicle.
-
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data to illustrate the importance of vehicle controls.
Table 1: In Vitro Retinal Cell Viability (MTT Assay)
| Treatment Group | Concentration | Mean Absorbance (570 nm) | Standard Deviation | % Viability (vs. Untreated) |
| Untreated Control | N/A | 1.25 | 0.08 | 100% |
| Vehicle Control | 1X | 1.18 | 0.10 | 94.4% |
| This compound | 10 µM | 1.21 | 0.09 | 96.8% |
| Staurosporine (Positive Control) | 1 µM | 0.31 | 0.04 | 24.8% |
This table demonstrates a minor, non-significant decrease in cell viability with the vehicle alone, highlighting the importance of comparing the drug effect to the vehicle control rather than the untreated control.
Table 2: In Vivo Retinal Inflammation Marker (TNF-α ELISA)
| Treatment Group | Mean TNF-α (pg/mL) | Standard Deviation | Fold Change (vs. Naive) |
| Naive (Uninjected) | 25.3 | 4.1 | 1.0 |
| Vehicle Control | 48.9 | 7.2 | 1.9 |
| This compound (10 µg) | 30.1 | 5.5 | 1.2 |
This table illustrates a scenario where the vehicle induces a slight inflammatory response, which is mitigated in the presence of this compound. Without the vehicle control, one might incorrectly conclude that this compound has no anti-inflammatory effect.
Experimental Protocols
Protocol 1: In Vitro Vehicle Effect Assessment in a Retinal Cell Line
Objective: To determine the effect of the this compound vehicle on the viability and apoptosis of a retinal cell line (e.g., 661W).
Methodology:
-
Cell Culture: Culture 661W cells in appropriate media and conditions until they reach 80% confluency.
-
Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment Groups:
-
Untreated Control (media only)
-
Vehicle Control (vehicle at the same concentration as the drug-treated group)
-
This compound (desired concentrations)
-
Positive Control for apoptosis (e.g., Staurosporine)
-
-
Incubation: Treat the cells and incubate for the desired experimental duration (e.g., 24, 48 hours).
-
Assessment of Viability (MTT Assay):
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Read the absorbance at 570 nm.
-
-
Assessment of Apoptosis (TUNEL Assay):
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform TUNEL staining according to the manufacturer's protocol.
-
Counterstain with DAPI.
-
Image using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
-
Protocol 2: In Vivo Vehicle Effect Assessment in a Rodent Model
Objective: To evaluate the effect of the this compound vehicle on retinal structure and inflammation following intravitreal injection in rodents.
Methodology:
-
Animal Model: Use adult C57BL/6J mice.
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Intravitreal Injection:
-
Under a dissecting microscope, carefully inject 1 µL of the designated substance into the vitreous humor of one eye using a 33-gauge needle.
-
Treatment Groups:
-
Naive (no injection)
-
Vehicle Control
-
This compound (at the desired dose)
-
-
-
Post-operative Care: Apply topical antibiotic ointment and allow the animals to recover on a warming pad.
-
Endpoint Analysis (e.g., at 48 hours post-injection):
-
Electroretinography (ERG): Assess retinal function.
-
Tissue Collection: Euthanize the animals and enucleate the eyes.
-
Histology: Fix the eyes in 4% paraformaldehyde, embed in paraffin, and section. Perform H&E staining to evaluate retinal morphology.
-
Immunohistochemistry: Stain retinal sections for markers of inflammation (e.g., Iba1 for microglia) or apoptosis (e.g., cleaved caspase-3).
-
ELISA/Western Blot: Homogenize the retina to quantify levels of inflammatory cytokines (e.g., TNF-α, IL-6) or apoptotic proteins.
-
Visualizations
Caption: Workflow for a properly controlled experiment.
Caption: this compound inhibits the Fas receptor.
References
- 1. Frontiers | In vitro Model Systems for Studies Into Retinal Neuroprotection [frontiersin.org]
- 2. Role of the Fas-signaling pathway in photoreceptor neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reviewofophthalmology.com [reviewofophthalmology.com]
- 4. The Effect of Intravitreal Injection of Vehicle Solutions on Form Deprivation Myopia in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based assays to identify novel retinoprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
Xelafaslatide Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Xelafaslatide dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to dose-response studies?
A1: this compound is a small-molecule inhibitor of the Fas receptor.[1][2] The Fas receptor is a death receptor on the surface of cells that, upon binding with its ligand (FasL), triggers a signaling cascade leading to programmed cell death, or apoptosis.[3] this compound is designed to block this interaction, thereby protecting retinal cells from apoptosis. In a dose-response study, the expected outcome is that as the concentration of this compound increases, the rate of FasL-induced apoptosis in a relevant cell line (e.g., retinal pigment epithelial cells) will decrease.
Q2: Which cell lines are appropriate for in vitro dose-response studies of this compound?
A2: Given that this compound is being investigated for geographic atrophy associated with dry age-related macular degeneration, human retinal pigment epithelial (RPE) cell lines are highly relevant.[1][2] A commonly used and well-characterized RPE cell line is ARPE-19. Primary RPE cells can also be used, though they may present greater variability.[4][5] It is crucial to confirm that the chosen cell line expresses a functional Fas receptor.
Q3: What is a typical effective concentration range for this compound in in vitro studies?
A3: The effective concentration range for a novel inhibitor like this compound is determined empirically. Based on typical potencies of small molecule inhibitors, a starting point for a dose-response curve could range from low nanomolar to high micromolar concentrations. A broad range, for instance, from 1 nM to 100 µM, is often used in initial experiments to capture the full dose-response profile.
Experimental Protocols
Protocol: In Vitro Dose-Response of this compound on FasL-Induced Apoptosis in ARPE-19 Cells
This protocol details the methodology for assessing the efficacy of this compound in preventing Fas ligand (FasL)-induced apoptosis in the ARPE-19 human retinal pigment epithelial cell line.
Materials:
-
ARPE-19 cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant human Fas ligand (FasL)
-
This compound
-
Caspase-3/7 activity assay kit (or other apoptosis detection kit, e.g., Annexin V)
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture: Culture ARPE-19 cells in T-75 flasks with DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Once cells reach 80-90% confluency, detach them using trypsin-EDTA, and seed them into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to achieve final desired concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration in all wells, including controls, is less than 0.1%.
-
Treatment:
-
Control Groups: Include wells for "untreated cells" (medium only), "vehicle control" (medium with 0.1% DMSO), and "FasL only" (medium with FasL and 0.1% DMSO).
-
This compound Treatment: Add the various dilutions of this compound to the designated wells.
-
-
Apoptosis Induction: After a 1-hour pre-incubation with this compound, add recombinant human FasL to all wells except the "untreated cells" and "vehicle control" groups to a final concentration known to induce significant apoptosis (e.g., 100 ng/mL).
-
Incubation: Incubate the plate for a predetermined time, typically 12-24 hours, at 37°C and 5% CO2.
-
Apoptosis Measurement:
-
Equilibrate the plate to room temperature.
-
Add the caspase-3/7 reagent according to the manufacturer's instructions.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure luminescence or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (from wells with no cells).
-
Normalize the data to the "FasL only" control (representing 100% apoptosis) and the "vehicle control" (representing 0% apoptosis).
-
Plot the percentage of apoptosis inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in an In Vitro Apoptosis Assay
| This compound Concentration (nM) | Log Concentration | % Apoptosis Inhibition (Mean ± SD, n=3) |
| 0 (FasL only) | N/A | 0 ± 2.5 |
| 1 | 0 | 5.2 ± 1.8 |
| 10 | 1 | 15.8 ± 3.1 |
| 50 | 1.7 | 48.9 ± 4.5 |
| 100 | 2 | 75.3 ± 3.9 |
| 500 | 2.7 | 92.1 ± 2.7 |
| 1000 | 3 | 98.5 ± 1.5 |
| 10000 | 4 | 99.1 ± 1.2 |
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Potential Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding by gentle pipetting.
-
Use calibrated pipettes and practice consistent pipetting technique.
-
To mitigate edge effects, avoid using the outermost wells of the plate for experimental conditions, or fill them with sterile PBS or medium.
-
Issue 2: No significant inhibition of apoptosis even at high concentrations of this compound.
-
Potential Cause:
-
The cell line does not express a functional Fas receptor.
-
The FasL concentration is too high, overwhelming the inhibitor.
-
This compound is inactive or has degraded.
-
-
Troubleshooting Steps:
-
Confirm Fas receptor expression in your cell line via Western blot or flow cytometry.
-
Perform a dose-response curve for FasL to determine the EC50 and use a concentration around the EC80 for the inhibition assay.
-
Verify the integrity and activity of the this compound stock. If possible, use a fresh batch.
-
Issue 3: The dose-response curve is not sigmoidal or has a very shallow slope.
-
Potential Cause:
-
The concentration range of this compound is not optimal.
-
The incubation time is too short or too long.
-
The assay window (difference between positive and negative controls) is too small.
-
-
Troubleshooting Steps:
-
Widen the concentration range of this compound in both directions.
-
Optimize the incubation time by performing a time-course experiment.
-
Ensure the positive (FasL only) and negative (vehicle control) controls show a robust difference in the apoptosis signal.
-
Issue 4: High background signal in the apoptosis assay.
-
Potential Cause:
-
Cells are unhealthy or stressed, leading to spontaneous apoptosis.
-
Contamination of cell culture.
-
-
Troubleshooting Steps:
-
Ensure proper cell culture techniques and use cells at a low passage number.
-
Regularly test for mycoplasma contamination.
-
Handle cells gently during seeding and treatment to minimize stress.
-
Visualizations
Caption: The Fas signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound dose-response assay.
References
- 1. jianhaidulab.com [jianhaidulab.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Fas receptor - Wikipedia [en.wikipedia.org]
- 4. Methods for culturing retinal pigment epithelial cells: a review of current protocols and future recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for the culture and differentiation of highly polarized human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Xelafaslatide Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xelafaslatide in long-term studies. The information is designed to help minimize potential toxicity and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly ONL1204) is an investigational small-molecule Fas inhibitor.[1][2][3] Its primary mechanism of action is to protect key retinal cells, including photoreceptors, from apoptosis (programmed cell death) by blocking the Fas signaling pathway.[2][4][5] The Fas receptor is a member of the tumor necrosis factor (TNF) receptor superfamily, and its activation plays a crucial role in initiating the apoptotic cascade in various retinal diseases.[4][5]
Q2: What is the current clinical status of this compound?
This compound is currently in Phase 2 clinical trials (the GALAXY study) to evaluate its efficacy and safety in patients with geographic atrophy (GA) associated with dry age-related macular degeneration (AMD).[1][3][6] A prior Phase 1b study demonstrated that the drug was generally safe and well-tolerated.[1][2][4]
Q3: What are the known potential toxicities or adverse events associated with this compound from clinical trials?
Data from the Phase 1b clinical trial indicated that this compound was generally safe and well-tolerated.[1][2][4] The observed treatment-emergent adverse events were mild and infrequent. Specifically, in the high-dose arm of the study, there was one transient case of increased intraocular pressure and one case of mild vitreous floaters.[4]
Troubleshooting Guides
Issue 1: Observation of Increased Intraocular Pressure (IOP) Post-Injection
Potential Cause:
-
Transient increase in intraocular volume following intravitreal injection.
-
Inflammatory response to the drug or vehicle.
-
Pre-existing ocular condition predisposing the subject to IOP elevation.
Recommended Actions:
-
Monitor IOP: Measure intraocular pressure at baseline and at regular intervals post-injection (e.g., 30 minutes, 1 hour, 24 hours, and as clinically indicated).
-
Clinical Examination: Perform a thorough ophthalmic examination, including slit-lamp biomicroscopy and fundoscopy, to assess for signs of inflammation or other ocular abnormalities.
-
Review Subject History: Carefully review the subject's medical history for any pre-existing conditions such as glaucoma or ocular hypertension.
-
Consider Dose Reduction: If IOP elevation is recurrent or significant, consider reducing the dose of this compound in future administrations, as the event was noted in the high-dose arm of the Phase 1b trial.[4]
-
Pharmacological Management: If clinically warranted, consider topical hypotensive medications to manage the elevated IOP.
Issue 2: Subject Reports Vitreous Floaters Post-Injection
Potential Cause:
-
Introduction of air bubbles during the injection procedure.
-
Inflammatory cells or protein aggregates in the vitreous.
-
Drug formulation characteristics.
Recommended Actions:
-
Clinical Examination: Conduct a detailed slit-lamp and fundus examination to characterize the floaters and rule out more serious conditions such as vitritis or retinal detachment.
-
Refine Injection Technique: Ensure proper injection technique to minimize the introduction of air bubbles. For more information on best practices, refer to established guidelines for intravitreal injections.
-
Monitor for Inflammation: Closely monitor the subject for any signs of ocular inflammation, such as anterior chamber cell, flare, or vitritis.
-
Documentation: Document the nature and severity of the floaters and track their resolution over time. The single case reported in the Phase 1b trial was described as mild.[4]
Data Presentation
Table 1: Summary of Treatment-Emergent Adverse Events from this compound Phase 1b Study [4]
| Adverse Event | Dose Group | Frequency | Severity | Outcome |
| Increased Intraocular Pressure | High-Dose | 1 case | Transient | Resolved |
| Vitreous Floaters | High-Dose | 1 case | Mild | Resolved |
Experimental Protocols
Protocol 1: Monitoring for Ocular Toxicity in Long-Term Studies
Objective: To systematically monitor for and document any potential ocular adverse events associated with long-term administration of this compound.
Methodology:
-
Baseline Examination: Prior to the first administration of this compound, perform a comprehensive baseline ophthalmic examination on all subjects. This should include:
-
Best-corrected visual acuity (BCVA)
-
Intraocular pressure (IOP) measurement
-
Slit-lamp biomicroscopy of the anterior segment
-
Dilated fundus examination
-
Fundus photography and fundus autofluorescence (FAF)
-
Optical coherence tomography (OCT)
-
-
Post-Injection Monitoring: At each study visit following intravitreal injection, the following assessments should be performed:
-
IOP measurement at 30 minutes and 1 hour post-injection.
-
Slit-lamp examination to assess for inflammation.
-
Inquire about and document any subject-reported symptoms (e.g., pain, floaters, vision changes).
-
-
Long-Term Follow-up: At scheduled long-term follow-up visits (e.g., monthly or quarterly), repeat the comprehensive baseline examination to monitor for any chronic or delayed-onset toxicities.
-
Adverse Event Reporting: All adverse events, regardless of severity or perceived relationship to the study drug, must be documented in detail, including onset, duration, severity, and outcome.
Mandatory Visualizations
Caption: Fas signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for long-term studies of this compound.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. ONL Therapeutics | Advancing Retinal Disease Therapies through Neuroprotection [onltherapeutics.com]
- 3. ONL Therapeutics Announces Randomization of First Patient [globenewswire.com]
- 4. Fas Inhibition Shows Neuroprotective Benefit for GA | Retinal Physician [retinalphysician.com]
- 5. modernretina.com [modernretina.com]
- 6. GALAXY Trial Launches for this compound | Retinal Physician [retinalphysician.com]
Validation & Comparative
A Comparative Analysis of Xelafaslatide and Other Fas Inhibitors for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing the performance of Xelafaslatide with other Fas inhibitors, supported by experimental data.
The Fas receptor (also known as CD95 or APO-1) and its ligand, FasL (CD178), are central players in the regulation of apoptosis, or programmed cell death. Dysregulation of the Fas signaling pathway is implicated in a variety of diseases, including degenerative conditions and cancer. This has spurred the development of therapeutic agents that can modulate this pathway. This guide provides a comparative overview of this compound, a novel small molecule Fas inhibitor, and other Fas inhibitors in development, with a focus on their mechanisms of action, preclinical and clinical data, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action: Targeting the Fas Signaling Pathway
The Fas signaling pathway is a critical component of the extrinsic apoptotic pathway. The binding of FasL to the Fas receptor on the cell surface triggers a signaling cascade that culminates in the activation of caspases, the executioner enzymes of apoptosis. Fas inhibitors aim to block this process at different points, thereby preventing or reducing cell death.
This compound (formerly ONL1204) is a first-in-class small molecule peptide inhibitor of the Fas receptor.[1] It is designed to prevent the activation of the Fas receptor, thereby inhibiting downstream cell death and inflammatory signaling pathways.[2][3] Notably, its mechanism is believed to be upstream of the complement cascade, a key pathway in inflammation and cell damage.[3]
In contrast, APG101 (Asunercept) is a fusion protein consisting of the extracellular domain of the human CD95 receptor and the Fc domain of an IgG1 antibody. It acts as a decoy receptor, binding to and neutralizing FasL, thus preventing it from interacting with the Fas receptor on cells.
Another emerging Fas inhibitor is Letaclanimab (CNTO 3157), a human monoclonal antibody that targets the Fas receptor. Its mechanism involves blocking the binding of FasL to the Fas receptor.
Below is a diagram illustrating the points of intervention for these Fas inhibitors within the signaling pathway.
Comparative Preclinical and Clinical Data
Direct head-to-head comparative studies of these Fas inhibitors are not yet available. However, by examining data from their respective preclinical and clinical investigations, we can draw some comparisons regarding their efficacy in different disease models.
| Inhibitor | Class | Indication(s) | Key Preclinical Findings | Key Clinical Findings |
| This compound (ONL1204) | Small Peptide | Geographic Atrophy, Retinal Detachment | - Decreased photoreceptor cell death and caspase-8 activity in mouse models of retinal degeneration.[4] - Preserved visual function in preclinical models.[4] - Reduced immune cell activation in the retina.[4] | - Phase 1b in Geographic Atrophy showed a reduction in lesion growth rate.[3] - Phase 2 (GALAXY trial) is ongoing for Geographic Atrophy.[5][6] |
| APG101 (Asunercept) | Fusion Protein | Glioblastoma, Myelodysplastic Syndromes (MDS) | - Inhibited invasion of glioblastoma cells in vitro.[7] - Rescued erythropoiesis in bone marrow samples from MDS patients by inhibiting apoptosis of erythrocyte precursor cells.[8] | - Phase 2 in glioblastoma showed an increase in progression-free survival when combined with radiotherapy. - Phase 1 in MDS demonstrated stimulation of erythropoiesis and a decrease in transfusion frequency. |
| Letaclanimab (CNTO 3157) | Monoclonal Antibody | Non-infectious uveitis | - Preclinical data not extensively published in publicly available literature. | - Phase 1 and 2 trials have been conducted, but detailed results are not widely available. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key preclinical studies for this compound and APG101.
This compound (ONL1204) Preclinical Study in Retinal Degeneration
Objective: To evaluate the protective effect of ONL1204 in mouse models of inherited retinal degeneration (rd10 and P23H mice).
Methodology:
-
Animal Models: rd10 and P23H mice, which are established models for retinitis pigmentosa.
-
Drug Administration: A single intravitreal injection of ONL1204 was administered to one eye of rd10 mice at postnatal day 14 (P14). P23H mice received two intravitreal injections, one at P14 and another at 2 months of age. The contralateral eye received a vehicle injection as a control.
-
Efficacy Assessment:
-
TUNEL Assay: To quantify the number of apoptotic (TUNEL-positive) photoreceptor cells in retinal sections.
-
Caspase-8 Activity Assay: To measure the activity of caspase-8, a key initiator caspase in the Fas signaling pathway, in retinal lysates.
-
Photoreceptor Cell Counts: To determine the number of surviving photoreceptors in the outer nuclear layer of the retina.
-
Electroretinography (ERG): To assess retinal function by measuring the electrical responses of the various cell types in the retina to a light stimulus.
-
Immunohistochemistry: To evaluate the activation of immune cells (microglia and macrophages) in the retina.
-
The workflow for this type of preclinical study is illustrated below.
APG101 Preclinical Study in Glioblastoma
Objective: To investigate the anti-invasive activity of APG101 on glioblastoma cells.
Methodology:
-
Cell Lines: Human glioblastoma cell lines (e.g., U87-MG).
-
Spheroid Invasion Assay:
-
Glioblastoma cells were grown in hanging drops to form three-dimensional spheroids.
-
These spheroids were then embedded in a Matrigel matrix, which mimics the extracellular matrix of the brain.
-
Spheroids were treated with APG101 or a control substance.
-
The invasion of glioblastoma cells from the spheroid into the surrounding Matrigel was monitored and quantified over time using microscopy and image analysis software.
-
-
Mechanism of Action Studies: Western blot analysis was used to assess the phosphorylation status of downstream signaling molecules (e.g., Akt, ERK) to elucidate the intracellular pathways affected by APG101.
The logical relationship of this experimental design is depicted in the following diagram.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. Fatty Acid Synthase (FAS) Inhibitor - Pipeline Insight, 2025 [researchandmarkets.com]
- 3. modernretina.com [modernretina.com]
- 4. Preservation of retinal structure and function in two mouse models of inherited retinal degeneration by ONL1204, an inhibitor of the Fas receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutralization of the CD95 ligand by APG101 inhibits invasion of glioma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Efficacy Data Of Apogenix' APG101 In Myelodysplastic Syndromes (MDS) Published In Oncotarget - BioSpace [biospace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A phase II, randomized, study of weekly APG101+reirradiation versus reirradiation in progressive glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Xelafaslatide and Other Neuroprotectants in Retinal Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Xelafaslatide, a novel Fas inhibitor, with other established neuroprotective agents, namely Ciliary Neurotrophic Factor (CNTF) and Brimonidine, in the context of preclinical retinal disease models. This document is intended to be an objective resource, presenting available experimental data to aid in the evaluation of these therapeutic strategies.
Executive Summary
Retinal diseases, such as age-related macular degeneration (AMD), glaucoma, and inherited retinal degenerations, are leading causes of irreversible vision loss, primarily due to the progressive death of retinal neurons. Neuroprotection, a therapeutic strategy aimed at preserving neuronal structure and function, is a critical area of research. This compound (formerly ONL1204) is a first-in-class small molecule inhibitor of the Fas receptor, a key mediator of apoptosis and inflammation in the retina.[1] This guide contrasts the mechanism and preclinical efficacy of this compound with two other well-studied neuroprotectants: CNTF, a potent neurotrophic factor, and Brimonidine, an alpha-2 adrenergic agonist. While direct head-to-head comparative studies are not yet available in published literature, this guide synthesizes the existing data to provide a comprehensive overview of their individual performance in various retinal disease models.
Comparative Efficacy in Preclinical Retinal Disease Models
The following tables summarize the quantitative data from key preclinical studies for this compound, Ciliary Neurotrophic Factor (CNTF), and Brimonidine. It is important to note that these studies were conducted independently, and direct comparisons of efficacy should be made with caution due to variations in experimental models, methodologies, and endpoints.
This compound (Fas Inhibitor)
| Retinal Disease Model | Animal Model | Key Efficacy Endpoints | Results |
| Inherited Retinal Degeneration (rd10 mouse) | Mouse | Photoreceptor cell counts, TUNEL-positive cells, Caspase-8 activity, Electroretinography (ERG) | A single intravitreal injection of this compound resulted in a decreased number of TUNEL-positive photoreceptors, reduced caspase-8 activity, enhanced photoreceptor cell counts, and improved visual function compared to vehicle-treated eyes.[2][3] |
| Inherited Retinal Degeneration (P23H mouse) | Mouse | Photoreceptor cell counts, TUNEL-positive cells, Caspase-8 activity, ERG | Two intravitreal injections of this compound led to a reduction in TUNEL-positive photoreceptors, decreased caspase-8 activity, preserved photoreceptor layer thickness, and improved scotopic and photopic ERG responses compared to vehicle.[2][3] |
| Dry Age-Related Macular Degeneration (Chronic model) | Mouse | Retinal Pigment Epithelium (RPE) morphology, Caspase-8 activity, Inflammation | Two administrations of this compound preserved RPE morphology, reduced caspase-8 activity, and decreased inflammatory cell infiltration in the retina.[4] |
| RPE Protection (Sodium Iodate model) | Rabbit | RPE loss (quantified by fluorescein angiography) | A single intravitreal injection of this compound demonstrated significant protection of the RPE.[4] |
Ciliary Neurotrophic Factor (CNTF)
| Retinal Disease Model | Animal Model | Key Efficacy Endpoints | Results |
| Retinitis Pigmentosa (Royal College of Surgeons rat) | Rat | Photoreceptor preservation, ERG, Optokinetic response | A single intravitreal delivery of CNTF-nanoparticles offered neuroprotection, with 19.72 ± 7.2% photoreceptor protection observed.[5] |
| Light-Induced Retinal Damage | Rat | Rod photoreceptor survival | Intravitreal injection of CNTF greatly protected rod photoreceptors from light-induced damage.[4] |
| Optic Nerve Axotomy | Rat | Retinal Ganglion Cell (RGC) survival | A single intravitreal injection of CNTF significantly protected RGCs.[4] |
| Macular Telangiectasia Type 2 (Clinical Trial) | Human | Area of photoreceptor loss (ellipsoid zone disruption) | An intravitreal implant releasing CNTF slowed the progression of retinal degeneration compared to a sham procedure. |
Brimonidine (Alpha-2 Adrenergic Agonist)
| Retinal Disease Model | Animal Model | Key Efficacy Endpoints | Results |
| Glaucoma (Ocular Hypertension Model) | Rat | RGC survival | Systemic administration of brimonidine protected RGCs from chronic ocular hypertension-induced death. |
| Retinal Ischemia/Reperfusion | Mouse | RGC function (Pattern ERG), Inflammatory markers, BDNF levels | Topical brimonidine treatment provided remarkable RGC protection, with significantly higher PERG amplitude values and counteracted the downregulation of retinal BDNF mRNA. |
| Diabetic Retinopathy | Rat | RGC apoptosis, Glial activation, AKT pathway modulation | Topical brimonidine treatment reduced apoptosis of RGCs, decreased glial activation, and attenuated the decrease in phospho-AKT levels. |
| Optic Nerve Crush | Rat | RGC survival | Intraperitoneal administration of brimonidine was neuroprotective for RGCs. |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of this compound, CNTF, and Brimonidine are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
This compound: Inhibition of the Fas Signaling Pathway
This compound is a small peptide inhibitor of the Fas receptor (CD95), a member of the tumor necrosis factor receptor superfamily.[1] The binding of Fas ligand (FasL) to the Fas receptor triggers a signaling cascade that leads to apoptosis, or programmed cell death. In various retinal diseases, the Fas pathway is upregulated, contributing to the death of photoreceptors and other retinal neurons.[2] this compound blocks this interaction, thereby inhibiting the downstream activation of caspase-8 and the subsequent executioner caspases, ultimately preventing apoptosis and reducing inflammation.[2][4]
Ciliary Neurotrophic Factor (CNTF): Multi-Pathway Activation
CNTF is a neurotrophic factor that promotes the survival of various neuronal cell types. Its neuroprotective effects in the retina are mediated through the activation of multiple intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2][3] Activation of these pathways leads to the transcription of genes involved in cell survival, anti-apoptosis, and cellular stress responses.
Brimonidine: Alpha-2 Adrenergic Receptor Agonism
Brimonidine is a selective alpha-2 adrenergic receptor agonist. Its neuroprotective effects are independent of its well-known intraocular pressure-lowering properties. By activating alpha-2 adrenergic receptors on retinal neurons, brimonidine triggers a cascade of intracellular events that promote cell survival. These include the activation of the pro-survival PI3K/Akt pathway, the upregulation of anti-apoptotic proteins like Bcl-2, and the downregulation of pro-apoptotic factors such as Bax and p38 MAPK.[1]
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparative efficacy tables.
This compound: Inherited Retinal Degeneration Models (rd10 and P23H mice)
-
Animal Models: rd10 and P23H mice, which are well-established models for retinitis pigmentosa.
-
Drug Administration: A single intravitreal injection of this compound was administered to one eye of rd10 mice at postnatal day 14 (P14). P23H mice received two intravitreal injections, one at P14 and another at 2 months of age. The contralateral eye received a vehicle injection as a control.[2]
-
Efficacy Assessment:
-
TUNEL Staining: To quantify apoptotic photoreceptor cells.
-
Caspase-8 Activity Assay: To measure the activation of the upstream caspase in the Fas signaling pathway.
-
Immunohistochemistry and Optical Coherence Tomography (OCT): To measure photoreceptor cell counts and the thickness of the photoreceptor layer.
-
Electroretinography (ERG): To assess retinal function by measuring the electrical responses of retinal cells to light stimuli.[2][3]
-
Ciliary Neurotrophic Factor (CNTF): Retinitis Pigmentosa Model (Royal College of Surgeons rat)
-
Animal Model: Royal College of Surgeons (RCS) rats, a model for inherited retinal degeneration.
-
Drug Administration: A single intravitreal delivery of CNTF incorporated into nanoparticles (CNTF-NP) to ensure sustained release.[5]
-
Efficacy Assessment:
-
Histology: To assess the preservation of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies.
-
Electroretinography (ERG): To measure retinal function.
-
Optokinetic Response: To evaluate visual acuity and function.[5]
-
Brimonidine: Diabetic Retinopathy Model
-
Animal Model: Streptozotocin-induced diabetic rats.
-
Drug Administration: Topical application of 0.15% brimonidine tartrate twice daily.
-
Efficacy Assessment:
-
TUNEL Assay: To detect apoptotic retinal ganglion cells (RGCs).
-
Immunofluorescence Staining: To assess glial activation (GFAP) and the phosphorylation status of Akt.
-
Western Blot: To quantify the levels of pro- and anti-apoptotic proteins (Bcl-2, Bax) and signaling molecules (phospho-Akt, p38 MAPK).
-
Discussion and Future Directions
This compound, with its targeted inhibition of the Fas-mediated apoptosis and inflammation pathway, represents a promising and specific approach to neuroprotection in retinal diseases. Its efficacy in multiple preclinical models, including those for inherited retinal degenerations and dry AMD, highlights its potential as a broad-spectrum neuroprotective agent.[2][4]
CNTF, a potent neurotrophic factor, demonstrates robust neuroprotective effects through the activation of multiple pro-survival pathways.[2][3] Its clinical evaluation in macular telangiectasia type 2 has shown promise in slowing retinal degeneration. However, the delivery of CNTF to the retina often requires sustained-release implants due to its short half-life.
Brimonidine offers the advantage of being an already approved drug for glaucoma with a known safety profile. Its neuroprotective effects, independent of its IOP-lowering action, are mediated through the activation of alpha-2 adrenergic receptors and the modulation of intracellular survival pathways.
A significant gap in the current literature is the absence of direct, head-to-head comparative studies of these neuroprotective agents in the same retinal disease models. Such studies would be invaluable for a more definitive assessment of their relative efficacy and for guiding the selection of the most appropriate therapeutic strategy for specific retinal pathologies.
Future research should focus on:
-
Conducting direct comparative preclinical studies of this compound against other neuroprotectants.
-
Further elucidating the downstream signaling events of this compound's Fas inhibition.
-
Investigating the potential for combination therapies that target multiple neuroprotective pathways simultaneously.
As our understanding of the complex cellular and molecular mechanisms underlying retinal degeneration deepens, the development of targeted and effective neuroprotective therapies like this compound holds great promise for preserving vision in patients with these debilitating diseases.
References
- 1. Alpha-2 adrenergic receptor agonists are neuroprotective in experimental models of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Mechanisms of Ciliary Neurotrophic Factor in Retinal Ganglion Cells: Insights from Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of alpha-2 agonists in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Xelafaslatide for the Fas Receptor: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the specificity of Xelafaslatide (also known as ONL1204), a novel small peptide inhibitor of the Fas receptor (CD95/APO-1), for its intended target. By examining available data and comparing it with alternative Fas-targeting molecules, this document serves as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the Fas signaling pathway.
Introduction to this compound and the Fas Receptor
This compound is a 12-amino-acid peptide currently under investigation for the treatment of various retinal diseases, including geographic atrophy (GA) associated with dry age-related macular degeneration (AMD).[1][2][3] The therapeutic rationale for this compound is based on its ability to inhibit the Fas receptor, a member of the tumor necrosis factor (TNF) receptor superfamily.[2][4]
The Fas receptor is a key regulator of apoptosis (programmed cell death) and inflammation.[4] Upon binding its natural ligand, Fas ligand (FasL), the Fas receptor trimerizes, initiating a signaling cascade that leads to the activation of caspases, such as caspase-8, and ultimately, cell death.[5][6] Dysregulation of the Fas signaling pathway is implicated in a variety of pathological conditions. By inhibiting the activation of the Fas receptor, this compound aims to prevent downstream apoptotic and inflammatory processes, thereby preserving retinal cells.[1][4][6]
Validating Target Specificity: The Critical Challenge
A crucial aspect of drug development is ensuring that a therapeutic agent specifically interacts with its intended target to minimize off-target effects and maximize efficacy. For this compound, this means demonstrating a high binding affinity and inhibitory activity for the Fas receptor with minimal interaction with other related receptors, particularly other members of the TNF receptor superfamily.
While preclinical and clinical studies have shown that this compound can reduce caspase-8 activity and inflammation in retinal disease models, which is consistent with Fas receptor inhibition, specific quantitative data on its binding affinity (e.g., Kᵢ or Kd values) and a comprehensive off-target binding profile are not yet publicly available in the reviewed literature.[1][5][6] Such data is essential for a definitive validation of its specificity.
Experimental Protocols for Determining Specificity
To ascertain the binding affinity and specificity of a compound like this compound, a series of established experimental protocols are typically employed. These assays provide quantitative data on the interaction between the inhibitor and its target receptor.
Radioligand Binding Assay
This technique is a gold standard for quantifying the affinity of a ligand for a receptor. It involves the use of a radiolabeled ligand that specifically binds to the receptor. A competitive binding assay is then performed where the unlabeled compound (e.g., this compound) competes with the radioligand for binding to the receptor.
Experimental Workflow:
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity. This method provides detailed information on the association and dissociation rates of the interaction between the inhibitor and the receptor.
Experimental Workflow:
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA can also be used to determine the binding affinity of an inhibitor. In this assay, the inhibitor competes with a labeled ligand for binding to the immobilized receptor. The signal is inversely proportional to the amount of inhibitor bound to the receptor.
Experimental Protocol Steps:
-
Coating: Microtiter plate wells are coated with the Fas receptor.
-
Blocking: Non-specific binding sites are blocked.
-
Competition: A mixture of a fixed concentration of a labeled Fas ligand and varying concentrations of this compound is added to the wells.
-
Washing: Unbound reagents are washed away.
-
Detection: The amount of labeled ligand bound to the receptor is quantified using a substrate that produces a measurable signal.
-
Analysis: A standard curve is generated to determine the concentration of this compound that inhibits 50% of the labeled ligand binding (IC₅₀).
Comparison with Alternative Fas Receptor Inhibitors
Several other molecules have been developed to target the Fas receptor, offering a basis for comparison with this compound. These alternatives fall into different classes, each with its own mechanism of action and potential advantages and disadvantages.
| Inhibitor Class | Example(s) | Mechanism of Action | Reported Efficacy/Properties |
| Small Peptides | This compound (ONL1204) | Inhibits Fas receptor activation. | Reduces photoreceptor cell death and inflammation in preclinical models of retinal disease. |
| Monoclonal Antibodies | ZB4 | Binds to the Fas receptor and blocks the binding of FasL. | Known as a Fas blocking or neutralizing antibody. |
| Decoy Receptors | DcR3, TR6 | Soluble receptors that bind to FasL, preventing it from interacting with the Fas receptor. | DcR3 has been shown to inhibit FasL-induced apoptosis. TR6 has demonstrated the ability to block FasL-mediated killing in vitro and in vivo. |
Fas Signaling Pathway and Point of Intervention
This compound is designed to intervene at the initial stage of the Fas-mediated apoptosis and inflammation cascade. By preventing the activation of the Fas receptor, it aims to block the entire downstream signaling pathway.
Conclusion and Future Directions
This compound (ONL1204) represents a promising therapeutic approach for retinal diseases by targeting the Fas receptor to inhibit apoptosis and inflammation. While preclinical and early clinical data are encouraging, a comprehensive validation of its specificity through quantitative binding assays and off-target screening is essential for its continued development. The publication of such data will allow for a more direct comparison with other Fas-targeting modalities and a clearer understanding of its therapeutic window and potential side effects. Future research should focus on elucidating the precise binding kinetics of this compound to the Fas receptor and its profile against a broad panel of related and unrelated receptors.
References
- 1. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fas Inhibition Shows Neuroprotective Benefit for GA | Retinal Physician [retinalphysician.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. modernretina.com [modernretina.com]
- 5. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preservation of retinal structure and function in two mouse models of inherited retinal degeneration by ONL1204, an inhibitor of the Fas receptor - PMC [pmc.ncbi.nlm.nih.gov]
Xelafaslatide: A Preclinical Cross-Validation in Animal Models of Retinal Degeneration
A Comparative Guide for Researchers and Drug Development Professionals
Xelafaslatide (formerly ONL1204) is a novel, first-in-class small-molecule inhibitor of the Fas receptor, a key mediator of apoptosis (programmed cell death). By blocking the Fas signaling pathway, this compound is being developed as a neuroprotective agent for a range of retinal diseases characterized by photoreceptor and retinal pigment epithelium (RPE) cell death, including geographic atrophy (GA) secondary to age-related macular degeneration (AMD) and retinal detachment. This guide provides a comprehensive overview of the preclinical efficacy of this compound in various animal models and compares its mechanism of action and available preclinical data with those of emerging alternative therapies, primarily complement inhibitors for geographic atrophy.
Mechanism of Action: Targeting the Fas Apoptotic Pathway
This compound's therapeutic rationale is centered on the inhibition of the Fas receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor (TNF) receptor superfamily.[1][2] The binding of Fas ligand (FasL) to the Fas receptor triggers a signaling cascade that culminates in the activation of caspases, a family of proteases that execute the apoptotic program.[1][2] In various retinal diseases, the Fas pathway is upregulated, leading to the death of crucial retinal cells.[3][4] this compound acts as a direct inhibitor of this pathway, aiming to preserve retinal structure and function.[2][3]
Preclinical Efficacy of this compound in Animal Models
This compound has demonstrated significant neuroprotective effects in a variety of preclinical animal models of retinal diseases. The following tables summarize the key quantitative findings.
Geographic Atrophy (GA) Models
| Animal Model | Key Efficacy Endpoints | Results | Reference |
| Chronic Mouse Model of Dry AMD (apoB100 mice on high-fat diet and cigarette smoke exposure) | - RPE morphology (cell area and aspect ratio)- Caspase-8 activity- Inflammatory cell infiltration (IBA1+) | - Preserved RPE cobblestone morphology- Reduced caspase-8 activity- Decreased inflammatory cell infiltration | [5] |
| Sodium Iodate-Induced Retinal Degeneration in Rabbits | - RPE loss (lesion size) | - Significant protection of RPE from sodium iodate-induced loss | [5] |
Inherited Retinal Degeneration (IRD) Models
| Animal Model | Key Efficacy Endpoints | Results | Reference |
| rd10 Mouse Model (model for autosomal recessive retinitis pigmentosa) | - TUNEL-positive photoreceptors- Outer nuclear layer (ONL) thickness- Scotopic and photopic ERG responses | - Decreased number of TUNEL-positive photoreceptors- Preserved ONL thickness- Increased scotopic and photopic ERG responses | [6] |
| P23H Mouse Model (model for autosomal dominant retinitis pigmentosa) | - TUNEL-positive photoreceptors- ONL thickness- Scotopic and photopic ERG responses | - Decreased number of TUNEL-positive photoreceptors- Preserved ONL thickness- Increased scotopic and photopic ERG responses | [6] |
Retinal Detachment (RD) Models
| Animal Model | Key Efficacy Endpoints | Results | Reference |
| Rat Model of Retinal Detachment (subretinal hyaluronic acid injection) | - Caspase-3, -8, and -9 activation- TUNEL-positive photoreceptors- ONL thickness and cell count | - Inhibited activation of caspases-3, -8, and -9- Decreased TUNEL-positive photoreceptors- Increased ONL thickness and photoreceptor count after 2 months | [7] |
Comparison with Alternative Therapies: Complement Inhibitors
The primary therapeutic alternatives for geographic atrophy are complement inhibitors, which have a different mechanism of action. These drugs, such as pegcetacoplan (targeting C3) and avacincaptad pegol (targeting C5), aim to dampen the inflammatory cascade mediated by the complement system, which is also implicated in the pathogenesis of GA.
It is crucial to note that no head-to-head preclinical studies directly comparing this compound with complement inhibitors in the same animal models have been identified in the public domain. Therefore, the following comparison is based on data from separate studies, which may have different experimental designs and methodologies.
Indirect Preclinical Comparison in Sodium Iodate-Induced Retinal Degeneration
The sodium iodate model of RPE and photoreceptor degeneration is a commonly used preclinical model for GA.[1][8][9][10][11][12] While direct comparative data is lacking, studies on both Fas and complement inhibition in this model suggest both pathways are involved in the pathology.
| Therapeutic Approach | Animal Model | Key Findings | Reference |
| Fas Inhibition (this compound) | Rabbit | - Significant protection of RPE from sodium iodate-induced loss | [5] |
| Complement Activation | Mouse | - Increased retinal expression of complement components (C1s, C3, C4, Cfb, Cfh)- Increased pro-inflammatory cytokines | [9] |
These findings suggest that both apoptosis (targeted by this compound) and inflammation (partially addressed by complement inhibitors) are active processes in this model of retinal degeneration.
Experimental Protocols
Sodium Iodate-Induced Retinal Degeneration in Rabbits
-
Animals: New Zealand White rabbits.
-
Induction of Degeneration: A single intravenous injection of sodium iodate.
-
Treatment: A single intravitreal injection of this compound (ONL1204) or vehicle.
-
Efficacy Assessment: Fluorescein angiography to quantify the area of RPE loss.
-
Reference: [5]
Chronic Mouse Model of Dry AMD
-
Animals: apoB100-transgenic mice.
-
Induction of AMD-like features: Exposure to a high-fat diet and cigarette smoke for 6 months.
-
Treatment: Two intravitreal injections of this compound (ONL1204) or vehicle, six weeks apart.
-
Efficacy Assessment:
-
RPE flatmounts immunolabeled with ZO-1 antibody to visualize RPE cell morphology (cell area and aspect ratio).
-
Caspase-8 activity assay.
-
Immunostaining for IBA1 to quantify inflammatory cell infiltration.
-
-
Reference: [5]
Inherited Retinal Degeneration Mouse Models (rd10 and P23H)
-
Animals: rd10 and P23H mice.
-
Treatment:
-
rd10 mice: A single intravitreal injection of this compound (ONL1204) at postnatal day 14 (P14).
-
P23H mice: Two intravitreal injections of this compound (ONL1204) at P14 and 2 months of age.
-
-
Efficacy Assessment:
-
TUNEL staining to quantify apoptotic photoreceptors.
-
Measurement of outer nuclear layer (ONL) thickness via optical coherence tomography (OCT).
-
Electroretinography (ERG) to assess scotopic and photopic retinal function.
-
-
Reference: [6]
Conclusion
Preclinical data from a range of animal models robustly support the neuroprotective efficacy of this compound in mitigating retinal cell death. Its mechanism of action, directly targeting the Fas-mediated apoptotic pathway, represents a distinct approach compared to the anti-inflammatory strategy of complement inhibitors. While the absence of direct head-to-head preclinical comparisons with these alternatives makes a definitive statement on relative efficacy challenging, the strong performance of this compound in preserving both retinal structure and function across multiple disease models underscores its potential as a valuable therapeutic option for patients with geographic atrophy and other retinal degenerative diseases. Further clinical investigation is warranted to fully elucidate its therapeutic benefit in human patients.
References
- 1. Systemic Sodium Iodate Injection as a Model for Expanding Geographic Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection of photoreceptors by combined inhibition of both Fas and autophagy pathways in P23H mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Fas Receptor Function Preserves Photoreceptor Structure and Function in Two Mouse Models of Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reviewofophthalmology.com [reviewofophthalmology.com]
- 5. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Sodium Iodate: Rapid and Clinically Relevant Model of AMD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative Model of Retinal Neurodegeneration Induced by Sodium Iodate: Morphofunctional Assessment of the Visual Pathway [mdpi.com]
- 12. Sodium Iodate-Induced Retinal Degeneration - Experimentica [experimentica.com]
A Head-to-Head Comparison of Xelafaslatide and Anti-VEGF Therapy for Age-Related Macular Degeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the investigational drug Xelafaslatide and the established anti-vascular endothelial growth factor (anti-VEGF) therapies for the treatment of age-related macular degeneration (AMD). The comparison focuses on their distinct mechanisms of action, clinical trial designs, and available data.
Introduction to AMD and Current Treatment Landscape
Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly, categorized into two forms: dry (atrophic) and wet (neovascular). While significant progress has been made in treating wet AMD with anti-VEGF agents, dry AMD, particularly in its advanced stage of geographic atrophy (GA), has limited treatment options.[1][2] this compound emerges as a novel therapeutic candidate for dry AMD, offering a different mechanistic approach from the current standard of care for wet AMD.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and anti-VEGF therapies lies in the biological pathways they target.
This compound: Inhibiting Apoptosis through the Fas Signaling Pathway
This compound is an investigational small molecule that inhibits the Fas receptor, a key player in the extrinsic apoptosis pathway.[3][4][5] In AMD, retinal cell death, including photoreceptors and retinal pigment epithelium (RPE) cells, is a primary driver of vision loss, particularly in geographic atrophy. The Fas signaling pathway, when activated by its ligand (FasL), triggers a cascade of events leading to programmed cell death. By blocking this interaction, this compound aims to protect retinal cells from degeneration.[3][4][5]
Anti-VEGF Therapies: Targeting Angiogenesis
The current standard of care for wet AMD involves intravitreal injections of anti-VEGF agents. These drugs work by inhibiting the vascular endothelial growth factor A (VEGF-A), a protein that promotes the growth of new, abnormal blood vessels (angiogenesis) and increases vascular permeability. In wet AMD, these leaky vessels cause fluid and blood to accumulate in the macula, leading to vision loss. By neutralizing VEGF-A, these therapies reduce vascular leakage and inhibit the growth of these damaging vessels.
Clinical Trial Design: A Comparative Overview
The experimental protocols for evaluating this compound and anti-VEGF therapies reflect their different target indications and stages of development.
This compound: The GALAXY Trial
This compound is currently in a Phase 2 clinical trial, GALAXY, for the treatment of geographic atrophy associated with dry AMD.[3][4][5]
-
Objective : To evaluate the efficacy and safety of this compound in slowing the progression of GA.[3][4]
-
Design : A global, multi-center, randomized, double-masked, sham-controlled study.[3][4] An active reference arm is included for US sites.[3]
-
Patient Population : Approximately 324 patients with GA associated with dry AMD.[3][4]
-
Intervention : Intravitreal injections of this compound at two different dose levels and two different dosing frequencies (every 12 or 24 weeks) compared to a sham injection.[3][4][5]
-
Primary Endpoint : The rate of change in GA lesion area from baseline to week 48, as measured by fundus autofluorescence.[4]
Anti-VEGF Therapy: The VIEW 1 and VIEW 2 Trials (Aflibercept)
The VIEW 1 and VIEW 2 trials were pivotal Phase 3 studies that evaluated the efficacy and safety of aflibercept for the treatment of wet AMD.
-
Objective : To compare the efficacy and safety of different dosing regimens of intravitreal aflibercept with monthly intravitreal ranibizumab.
-
Design : Two parallel, multicenter, randomized, double-masked, active-controlled trials.
-
Patient Population : A total of 2,419 patients with wet AMD.
-
Intervention : Patients were randomized to receive intravitreal aflibercept 2 mg every 4 weeks, 2 mg every 8 weeks (after three initial monthly doses), or ranibizumab 0.5 mg every 4 weeks.
-
Primary Endpoint : The proportion of patients who maintained vision (lost fewer than 15 letters on the ETDRS chart) at week 52.
Data Presentation: A Comparative Table
Due to the early stage of this compound's clinical development, a direct comparison of efficacy data is not yet possible. The following table compares the available information on the clinical trial designs and reported safety.
| Feature | This compound (GALAXY Trial) | Aflibercept (VIEW 1 & 2 Trials) |
| Indication | Geographic Atrophy (Dry AMD) | Neovascular (Wet) AMD |
| Phase | Phase 2 | Phase 3 |
| Primary Efficacy Endpoint | Change in GA Lesion Area | Maintenance of Visual Acuity |
| Comparator | Sham Control / Active Reference | Active Control (Ranibizumab) |
| Dosing Frequency | Every 12 or 24 weeks | Every 4 or 8 weeks |
| Reported Safety (Phase 1b) | Generally safe and well-tolerated | Well-established safety profile |
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the high-level experimental workflows for the clinical evaluation of this compound and a typical anti-VEGF therapy.
Conclusion
This compound represents a promising and mechanistically distinct approach to treating dry AMD, a condition with high unmet medical need. Its focus on inhibiting apoptosis via the Fas pathway contrasts sharply with the anti-angiogenic mechanism of established anti-VEGF therapies for wet AMD. While a direct comparison of clinical efficacy is premature, the ongoing GALAXY trial will provide crucial data on the potential of this novel therapeutic strategy. The differing trial designs, patient populations, and endpoints underscore the distinct nature of these two treatment modalities and the diseases they target. Researchers and clinicians eagerly await the results of the GALAXY trial to determine the role of Fas inhibition in the future landscape of AMD treatment.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. Prospective Clinical Trial of Intravitreal Aflibercept Treat-and-extend Regimen for Diabetic Macular Edema: 1-Year Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VIEW 1 / VIEW 2 - VBS Academy [vba.vitbucklesociety.org]
- 4. ONL Therapeutics Announces Randomization of First Patient [globenewswire.com]
- 5. asrs.org [asrs.org]
Benchmarking Xelafaslatide Against Complement Inhibitors in Preclinical Models of Geographic Atrophy
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Xelafaslatide, a novel Fas inhibitor, against the current standard-of-care for Geographic Atrophy (GA), complement inhibitors. The data presented is derived from preclinical studies in established animal models of retinal degeneration, offering insights into the therapeutic potential of these distinct mechanisms of action.
Executive Summary
Geographic Atrophy, the advanced form of dry age-related macular degeneration (AMD), is characterized by the progressive loss of photoreceptors and retinal pigment epithelium (RPE). Currently, the only FDA-approved treatments for GA are complement inhibitors, which aim to dampen the inflammatory cascade implicated in the disease's progression. This compound represents a novel therapeutic approach by directly targeting the Fas-mediated apoptotic pathway to prevent retinal cell death. This guide summarizes the available preclinical data for both therapeutic strategies, providing a framework for their comparative evaluation.
Data Presentation: Quantitative Comparison of Preclinical Efficacy
The following tables summarize the key quantitative findings from preclinical studies of a Fas inhibitor (as a proxy for this compound) and complement inhibitors in a sodium iodate-induced model of retinal degeneration, a well-established model that mimics key features of GA.
Table 1: Preclinical Efficacy of a Fas Inhibitor (Met12) in a Rat Model of Sodium Iodate-Induced Retinal Degeneration
| Efficacy Endpoint | Fas Inhibitor (Met12) | Control (Vehicle) | Percentage Protection |
| RPE Cell Viability | |||
| TUNEL-positive (apoptotic) RPE cells | Significantly reduced | Increased | Not explicitly quantified |
| Photoreceptor Viability | |||
| Outer Nuclear Layer (ONL) Thickness (µm) | Preserved | Significantly reduced | Not explicitly quantified |
| TUNEL-positive (apoptotic) photoreceptor cells | Significantly reduced | Increased | Not explicitly quantified |
| Inflammatory Response | |||
| Microglia/Macrophage Infiltration | Significantly reduced | Increased | Not explicitly quantified |
Data derived from a study on Met12, a small peptide inhibitor of the Fas receptor, in a sodium iodate-induced retinal injury model in Brown-Norway rats.[1]
Table 2: Preclinical Efficacy of Complement Inhibitors in Models of Retinal Degeneration
| Efficacy Endpoint | Complement Inhibitor | Model | Key Findings |
| Retinal Lesion Area | Avacincaptad Pegol (C5 inhibitor) | Nonhuman primate (sodium iodate-induced) | Geographic atrophy-like lesions were observed to expand over time following sodium iodate administration; treatment with Avacincaptad Pegol did not alter macular thickness thinning.[1] |
| Photoreceptor Layer Thickness | C3 Knockout | Mouse (sodium iodate-induced) | C3 knockout mice showed partial protection against photoreceptor layer thinning.[2] |
| Retinal Function (Electroretinography) | C3 Knockout | Mouse (sodium iodate-induced) | Partial preservation of rod and cone function was observed in C3 knockout mice.[2] |
Note: Direct comparative preclinical studies of this compound against pegcetacoplan or avacincaptad pegol are not yet publicly available. The data presented for complement inhibitors is from studies on a C5 inhibitor in nonhuman primates and C3 knockout mice, which provides an indication of the preclinical effects of this class of drugs.
Experimental Protocols
Fas Inhibitor (Met12) Study in a Rat Model of Sodium Iodate-Induced Retinal Degeneration [1]
-
Animal Model: Brown-Norway rats.
-
Induction of Retinal Degeneration: A single intravenous injection of sodium iodate (NaIO3) was administered to induce oxidative stress and subsequent RPE and photoreceptor cell death.
-
Treatment: Intravitreal injection of Met12, a small peptide inhibitor of the Fas receptor, was administered.
-
Assessments:
-
In Vivo Imaging: Fundus photography, optical coherence tomography (OCT), and fluorescein angiography were used to monitor retinal structure and vascular integrity.
-
Ex Vivo Analysis: Histology, immunohistochemistry (including TUNEL staining for apoptosis), Western blot, and RT-PCR were performed on retinal and RPE tissues to assess cell death, inflammation, and the activation of Fas-mediated death pathways.
-
Complement C5 Inhibitor (Avacincaptad Pegol) Study in a Nonhuman Primate Model of Geographic Atrophy [1]
-
Animal Model: Male Macaca fascicularis (cynomolgus monkeys).
-
Induction of Geographic Atrophy: Intravitreal administration of sodium iodate (SI) into one eye.
-
Assessments:
-
Fundus Autofluorescence: To monitor the formation and expansion of hyper- or hypo-autofluorescent lesions, indicative of RPE atrophy.
-
Optical Coherence Tomography (OCT): To measure macular thickness over time.
-
Complement C3 Knockout Study in a Mouse Model of Sodium Iodate-Induced Retinal Degeneration [2]
-
Animal Model: C3 knockout (C3-/-) and wild-type (WT) mice on a C57Bl/6J background.
-
Induction of Retinal Degeneration: Intraperitoneal injection of 25 mg/kg sodium iodate (NaIO3).
-
Assessments:
-
Electroretinography (ERG): Performed 7 days post-injection to assess retinal function (rod and cone responses).
-
Optical Coherence Tomography (OCT): To evaluate retinal structure and photoreceptor layer thickness.
-
Immunohistochemistry: To detect iC3b deposition on photoreceptor outer segments.
-
Quantitative Real-Time PCR and ELISA: To measure C3 protein levels in the neural retina and RPE.
-
Mandatory Visualizations
Signaling Pathways
References
Independent Verification of Xelafaslatide's Neuroprotective Effects: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of the neuroprotective effects of Xelafaslatide (formerly ONL1204) with other therapeutic alternatives for geographic atrophy (GA) secondary to age-related macular degeneration (AMD). The information is intended for researchers, scientists, and drug development professionals, offering a summary of available experimental data to facilitate informed analysis.
Executive Summary
This compound, a first-in-class Fas inhibitor, has demonstrated promising neuroprotective effects in preclinical models and early-phase clinical trials for geographic atrophy. This guide compares its mechanism and available efficacy data with those of approved complement inhibitors and the established AREDS2 antioxidant supplementation. While direct comparative trials are not yet available, this document synthesizes existing independent data to offer a preliminary assessment of their respective neuroprotective potential.
Overview of Therapeutic Agents and Mechanisms of Action
This section details the distinct mechanisms through which this compound and its alternatives are proposed to confer neuroprotection in the context of geographic atrophy.
This compound (ONL1204): Fas Inhibition
This compound is a small molecule inhibitor of the Fas receptor, a key component of the extrinsic apoptosis pathway.[1] By blocking the binding of Fas ligand (FasL) to the Fas receptor, this compound is designed to prevent the downstream activation of caspases and subsequent photoreceptor and RPE cell death.[2][3] The Fas pathway is also implicated in promoting inflammation, suggesting a dual mechanism of action for this compound in both inhibiting cell death and reducing the inflammatory microenvironment characteristic of GA.[2]
Figure 1: this compound's Mechanism of Action.
Complement Inhibitors: Pegcetacoplan and Avacincaptad Pegol
The complement system, a part of the innate immune system, has been implicated in the pathogenesis of AMD and GA.[4][5] Pegcetacoplan (Syfovre®) targets complement protein C3, a central component of all three complement pathways.[6][7] Avacincaptad pegol (Izervay™) inhibits complement C5, a downstream component.[8][9] By blocking these key proteins, these therapies aim to reduce the chronic inflammation and cell damage believed to contribute to GA progression.[10]
Figure 2: Mechanism of Complement Inhibitors.
Antioxidants: AREDS2 Formulation
The Age-Related Eye Disease Study 2 (AREDS2) formulation is an oral supplement containing vitamins C and E, lutein, zeaxanthin, zinc, and copper.[11][12] The neuroprotective mechanism is attributed to the antioxidant properties of these components, which are thought to counteract oxidative stress, a key factor in the pathogenesis of AMD.[13]
Comparative Efficacy Data
This section summarizes the available quantitative data on the efficacy of this compound and its alternatives in slowing the progression of geographic atrophy.
This compound (ONL1204)
| Study Phase | Primary Endpoint | Key Findings | Citation |
| Preclinical (Rabbit Sodium Iodate Model) | RPE Protection | Significant protection of the RPE observed. | [14] |
| Preclinical (Chronic Mouse Model) | RPE Morphology, Caspase-8 Activity, Inflammation | Preserved RPE morphology, reduced caspase-8 activity, and decreased inflammation. | [14] |
| Phase 1b (GA Patients) | Safety and Tolerability | Generally safe and well-tolerated. Efficacy signals observed after 6 months, with ONL1204-treated eyes slowing GA lesion growth compared to untreated eyes. | [1] |
Complement Inhibitors
| Agent | Clinical Trial(s) | Primary Endpoint | Key Findings | Citation |
| Pegcetacoplan | OAKS, DERBY, GALE | Reduction in GA Lesion Growth | Reduced GA growth rate by 39% (monthly) and 32% (every other month) over 30 months. In eyes with nonsubfoveal GA, reduction was 45% (monthly) and 33% (every other month). Preserved visual function at 36 months. | [6][15][16] |
| Avacincaptad Pegol | GATHER1, GATHER2 | Reduction in GA Lesion Growth | Reduced the mean GA growth over 18 months by 28.1% (2 mg dose) and 30.0% (4 mg dose). At 12 months, a 56% reduction in the rate of vision loss compared to sham. | [8][17][18][19] |
Antioxidants
| Agent | Clinical Trial(s) | Primary Endpoint | Key Findings | Citation |
| AREDS2 Formulation | AREDS, AREDS2 | Progression of GA | In eyes with noncentral GA, lutein/zeaxanthin supplementation significantly slowed proximity-based progression (80.1 µm/year vs. 114.4 µm/year for placebo). | [13][20][21] |
Experimental Protocols
This section provides an overview of the methodologies employed in the key clinical trials cited in this guide.
This compound (ONL1204) - Phase 2 GALAXY Trial (Ongoing)
-
Study Design: A multicenter, randomized, double-masked, sham-controlled, reference-arm study.[22][23]
-
Participants: Approximately 324 patients with GA associated with AMD.[22][24]
-
Intervention: Intravitreal injection of this compound at two dose levels and two treatment frequencies (every 12 or 24 weeks).[23][24]
-
Primary Endpoint: Rate of growth of the GA lesion area as assessed by fundus autofluorescence (FAF) at 48 weeks.[23][24]
-
Secondary Endpoints: Additional timepoints will be measured out to 72 weeks.[22]
Figure 3: this compound GALAXY Trial Workflow.
Pegcetacoplan - OAKS and DERBY Trials
-
Study Design: Two Phase 3, multicenter, randomized, double-masked, sham-controlled studies.[15]
-
Participants: Patients with GA secondary to AMD.[25]
-
Intervention: Intravitreal injection of pegcetacoplan administered monthly or every other month versus sham injections.[15]
-
Primary Endpoint: Change from baseline in the total area of GA lesions at 12 months as measured by fundus autofluorescence.[26]
-
Extension Study (GALE): An open-label extension study to evaluate long-term efficacy and safety up to 36 months.[7][16]
Avacincaptad Pegol - GATHER1 and GATHER2 Trials
-
Study Design: Two Phase 2/3 and Phase 3, international, prospective, randomized, double-masked, sham-controlled clinical trials.[9][17]
-
Participants: Patients aged ≥50 years with non-center point involving GA.[19]
-
Intervention: Monthly intravitreal injections of avacincaptad pegol (2 mg or 4 mg in GATHER1, 2 mg in GATHER2) or sham.[17][19]
-
Primary Endpoint: Mean rate of change of GA over 12 months measured by fundus autofluorescence.[18]
AREDS2
-
Study Design: A multicenter, randomized, placebo-controlled trial with a 2x2 factorial design.[21]
-
Participants: Participants with AMD.[27]
-
Intervention: Oral supplementation with lutein/zeaxanthin, docosahexaenoic acid/eicosapentaenoic acid, or a combination, versus placebo. Participants were also randomized to different AREDS formulations.[21]
-
Primary Endpoint: Progression to advanced AMD.[11]
Discussion and Future Directions
The available data suggest that this compound holds promise as a neuroprotective agent for geographic atrophy, operating through a distinct mechanism of Fas inhibition. Early clinical data indicate a favorable safety profile and a signal of efficacy in slowing GA lesion growth.
The approved complement inhibitors, pegcetacoplan and avacincaptad pegol, have demonstrated statistically significant reductions in GA progression in large-scale Phase 3 trials and are now part of the clinical armamentarium. The long-term benefits on visual function are still being evaluated.
The AREDS2 formulation, an oral antioxidant supplement, has shown a modest but significant effect in slowing the progression of GA, particularly toward the central macula, in a non-invasive manner.
Direct, head-to-head comparative studies are necessary to definitively establish the relative efficacy and safety of these different therapeutic approaches. The ongoing Phase 2 GALAXY trial for this compound will provide crucial data on its potential as a neuroprotective therapy for GA. Future research should also explore the potential for combination therapies that target different pathogenic pathways involved in GA.
Conclusion
Independent verification of this compound's neuroprotective effects is ongoing. The current preclinical and early clinical data are encouraging and support its further development. This guide provides a comparative framework for understanding the potential of this compound in the context of other neuroprotective strategies for geographic atrophy. As more data becomes available, a clearer picture of the therapeutic landscape for this debilitating disease will emerge.
References
- 1. ONL Therapeutics | Advancing Retinal Disease Therapies through Neuroprotection [onltherapeutics.com]
- 2. Cell Death in AMD: The Rationale for Targeting Fas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reviewofophthalmology.com [reviewofophthalmology.com]
- 4. Complement Inhibition for Geographic Atrophy | Retinal Physician [retinalphysician.com]
- 5. expertperspectives.com [expertperspectives.com]
- 6. SYFOVRE® (pegcetacoplan injection) Preserved Visual Function at 36 Months in GALE Extension Study in Geographic Atrophy (GA) - Apellis Pharmaceuticals, Inc. [investors.apellis.com]
- 7. Pegcetacoplan injection preserves visual function at 36 weeks in patients with geographic atrophy | Macular Degeneration Association [macularhope.org]
- 8. modernretina.com [modernretina.com]
- 9. investors.ivericbio.com [investors.ivericbio.com]
- 10. jmcp.org [jmcp.org]
- 11. Supplements slow disease progression during late stage of “dry” age-related macular degeneration | National Institutes of Health (NIH) [nih.gov]
- 12. mivision.com.au [mivision.com.au]
- 13. reviewofoptometry.com [reviewofoptometry.com]
- 14. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pegcetacoplan for Geographic Atrophy Over 30 Months: Data From OAKS, DERBY, and the GALE Long-Term Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ophthalmologytimes.com [ophthalmologytimes.com]
- 17. aao.org [aao.org]
- 18. researchgate.net [researchgate.net]
- 19. Research Portal [scholarship.miami.edu]
- 20. Supplements Slow Geographic Atrophy Progression | Retinal Physician [retinalphysician.com]
- 21. Oral Antioxidant and Lutein/Zeaxanthin Supplements Slow Geographic Atrophy Progression to the Fovea in Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GALAXY Trial Launches for this compound | Retinal Physician [retinalphysician.com]
- 23. ONL Therapeutics Announces Randomization of First Patient in Global Phase 2 GALAXY Trial of this compound (ONL1204) in Patients with Geographic Atrophy (GA) Associated with Dry AMD - BioSpace [biospace.com]
- 24. ophthalmologytimes.com [ophthalmologytimes.com]
- 25. Pegcetacoplan an Effective Treatment for Subfoveal GA | Retinal Physician [retinalphysician.com]
- 26. Informing Endpoints for Clinical Trials of Geographic Atrophy | Annual Reviews [annualreviews.org]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
Synergistic Effects of Xelafaslatide: A Review of Publicly Available Data
Currently, there is a lack of publicly available scientific literature, preclinical data, or clinical trial results detailing the synergistic effects of Xelafaslatide when used in combination with other compounds. Extensive searches of scientific databases and clinical trial registries have not yielded any studies specifically designed to evaluate the synergistic potential of this novel Fas inhibitor.
This compound (formerly known as ONL1204) is a small-molecule inhibitor of the Fas receptor, which plays a critical role in the extrinsic apoptosis pathway.[1] By blocking Fas-mediated cell death, this compound is being investigated for its neuroprotective effects in retinal diseases, particularly in the context of geographic atrophy (GA) associated with dry age-related macular degeneration (AMD).[1]
Current Research Focus: Monotherapy Trials
The primary focus of ongoing clinical research is to establish the safety and efficacy of this compound as a standalone treatment. The GALAXY trial, a Phase 2 clinical study, is currently evaluating the efficacy of this compound administered as a monotherapy at different dosages and frequencies compared to a sham injection in patients with GA.[1] The primary endpoint of this study is the rate of growth of the GA lesion area, a key indicator of disease progression.[1]
The absence of combination therapy arms in the publicly disclosed design of the GALAXY trial suggests that the initial development strategy for this compound is centered on its potential as a monotherapy.
The Fas Signaling Pathway: A Target for Neuroprotection
To understand the mechanism of this compound, it is crucial to visualize the Fas signaling pathway it inhibits.
Caption: The extrinsic apoptosis pathway initiated by Fas ligand binding to the Fas receptor, and the inhibitory action of this compound.
Future Directions and the Potential for Synergy
While no data is currently available, the mechanism of action of this compound suggests potential avenues for future investigation into synergistic combinations. Therapies with complementary mechanisms, such as those targeting oxidative stress, inflammation, or the complement cascade—all implicated in the pathogenesis of AMD—could theoretically be explored in combination with Fas inhibition.
For researchers and drug development professionals, the exploration of such combination therapies would necessitate a series of preclinical studies. A typical experimental workflow to assess synergy is outlined below.
References
Xelafaslatide: A Comparative Analysis of its Neuroprotective Effects on Diverse Retinal Cell Populations
For Immediate Release
A comprehensive review of preclinical data reveals the therapeutic potential of Xelafaslatide (formerly ONL1204), a novel Fas inhibitor, in protecting multiple retinal cell types from apoptotic cell death. This guide provides a comparative analysis of its impact on photoreceptors, retinal pigment epithelium (RPE), and retinal ganglion cells (RGCs), supported by experimental data from various retinal disease models. The evidence suggests a broad neuroprotective role for this compound, positioning it as a promising candidate for treating a range of retinal degenerative diseases.
Mechanism of Action: Targeting the Fas Pathway
This compound is a small peptide designed to inhibit the Fas receptor, a key mediator of apoptosis (programmed cell death) and inflammation in the retina.[1][2][3] By blocking the Fas signaling cascade, this compound aims to prevent the death of crucial retinal cells, thereby preserving vision.[1][4] The Fas pathway has been implicated in the pathology of several retinal diseases, including age-related macular degeneration (AMD), glaucoma, and retinal detachment.[1][4]
Comparative Efficacy Across Retinal Cell Types
Preclinical studies have demonstrated the protective effects of this compound across different retinal cell populations. The following tables summarize the quantitative data from key experiments.
Photoreceptor Protection
Photoreceptors, the light-sensing cells in the retina, are highly susceptible to damage in various retinal diseases. This compound has shown significant efficacy in preserving photoreceptor survival in models of inherited retinal degeneration and retinal detachment.
| Experimental Model | Key Efficacy Endpoint | Vehicle/Control Group | This compound (ONL1204) Treated Group | Percentage Improvement |
| rd10 Mouse Model (Inherited Retinal Degeneration) | TUNEL-positive (apoptotic) photoreceptors | Undisclosed baseline | Decreased number of TUNEL (+) photoreceptors | Data not quantified |
| P23H Mouse Model (Inherited Retinal Degeneration) | TUNEL-positive (apoptotic) photoreceptors | Undisclosed baseline | Decreased number of TUNEL (+) photoreceptors | Data not quantified |
| rd10 Mouse Model | Caspase-8 Activity (Marker of Fas activation) | Undisclosed baseline | Decreased Caspase-8 activity | Data not quantified |
| P23H Mouse Model | Caspase-8 Activity (Marker of Fas activation) | Undisclosed baseline | Decreased Caspase-8 activity | Data not quantified |
| Retinal Detachment Model (Rat) | Photoreceptor Survival | Undisclosed baseline | Increased photoreceptor survival | Data not quantified |
Retinal Pigment Epithelium (RPE) Protection
The RPE is a critical support layer for photoreceptors, and its dysfunction is a hallmark of geographic atrophy (GA), an advanced form of dry AMD. This compound has demonstrated a protective effect on the RPE in preclinical models of AMD.
| Experimental Model | Key Efficacy Endpoint | Vehicle/Control Group | This compound (ONL1204) Treated Group | Observation |
| Chronic Mouse Model of Dry AMD | RPE Morphology | Dysmorphic RPE with varied cell shapes | Preserved cobblestone morphology | Qualitative Improvement |
| Chronic Mouse Model of Dry AMD | Caspase-8 Activity in RPE | Undisclosed baseline | Decreased Caspase-8 activity | Data not quantified |
| Rabbit Sodium Iodate Model | RPE Loss | Undisclosed baseline | Significant protection of the RPE | Data not quantified |
| Chronic Mouse Model of Dry AMD | IBA1+ Inflammatory Cell Infiltration | Undisclosed baseline | Decreased IBA1+ cell infiltration in the retina | Reduced Inflammation |
Retinal Ganglion Cell (RGC) Protection
RGCs are the output neurons of the retina, and their loss is the primary cause of vision loss in glaucoma. While direct comparative quantitative data is less abundant, preclinical studies suggest a neuroprotective role for this compound in glaucoma models.
| Experimental Model | Key Efficacy Endpoint | Vehicle/Control Group | This compound (ONL1204) Treated Group | Observation |
| Mouse Model of Glaucoma | Retinal Ganglion Cell Protection | Undisclosed baseline | Protection of RGCs | Mentioned in literature[1] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
References
- 1. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fas Inhibition Shows Neuroprotective Benefit for GA | Retinal Physician [retinalphysician.com]
- 3. modernretina.com [modernretina.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
Safety Operating Guide
Proper Disposal of Xelafaslatide in a Research Environment
Essential Guidance for Laboratory Personnel on the Safe and Compliant Disposal of the Investigational Peptide Therapeutic, Xelafaslatide.
For researchers, scientists, and drug development professionals, the responsible management of investigational compounds is paramount to ensuring laboratory safety and environmental protection. As a novel peptide therapeutic, this compound requires careful handling and disposal. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this guide provides a comprehensive framework based on established best practices for the disposal of analogous peptide-based and investigational drugs. Adherence to these procedures will help mitigate potential risks and ensure compliance with regulatory standards.
The foundational principle for the disposal of any research chemical is to follow local, state, and federal regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] Due to the biologically active nature of peptides, it is critical to prevent their release into the environment.[3]
Immediate Safety and Disposal Protocol
All personnel handling this compound must be current on their institution's chemical waste management training.[4] The primary and most crucial step before proceeding with disposal is to consult your institution's Environmental Health and Safety (EHS) office .[3] The EHS office can provide specific guidance based on the facility's waste streams and disposal protocols.
Step-by-Step Disposal Procedure:
-
Initial Assessment: Treat this compound as a hazardous chemical waste. This is a precautionary measure in the absence of specific hazard data. Your EHS office will make the final determination on whether it is a hazardous waste.[1]
-
Containerization:
-
Select a compatible, leak-proof container for the waste.[4][5] Glass or high-density polyethylene (HDPE) are generally suitable for peptide solutions.
-
Original containers (vials, bottles) holding this compound, whether full, partially used, or empty, can be placed directly into the designated hazardous waste container.[4][6] There is no need to empty them.
-
For sharps contaminated with this compound (needles, syringes, pipettes), use a designated sharps container that is clearly labeled as hazardous waste.
-
-
Labeling:
-
Obtain official hazardous waste labels from your EHS department.[4]
-
Affix a completed label to each waste container. The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
Concentration or percentage of the active ingredient.
-
The words "Hazardous Waste".
-
Principal Investigator's (PI) name and contact information.
-
The specific location (building and room number) where the waste is stored.[4]
-
-
-
Storage:
-
Requesting Pickup:
-
Final Disposal Method: The standard and recommended method for the final disposal of investigational drugs and peptide-based compounds is incineration at an EPA-permitted facility.[1][3][6] This ensures the complete destruction of the biologically active molecule.
Quantitative Data Summary
In the absence of specific quantitative data for this compound, the following table summarizes general holding times and container guidance for investigational drug waste, based on institutional best practices.
| Waste Category | Container Type | Typical Holding Time Before Disposal | Disposal Method |
| Unused/Expired this compound | Labeled Hazardous Waste Container | Per institutional policy (e.g., 30-60 days for sponsor disposition) | Incineration |
| Used Vials/Ampules | Labeled Hazardous Waste Container | Dispose of immediately after use | Incineration |
| Contaminated Labware (non-sharps) | Labeled Hazardous Waste Container | Collect as generated | Incineration |
| Contaminated Sharps | Labeled Hazardous Waste Sharps Container | Collect as generated | Incineration |
Experimental Protocols
Specific experimental protocols for the chemical neutralization or deactivation of this compound are not publicly available. Research into deactivation agents like activated carbon has shown promise for some pharmaceuticals, but this has not been validated for peptide therapeutics.[7] Therefore, the established protocol for disposal remains incineration by a licensed facility, which guarantees the complete destruction of the peptide.[3]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. benchchem.com [benchchem.com]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Xelafaslatide
Disclaimer: This document provides essential safety and handling guidelines for Xelafaslatide based on general protocols for peptide-based compounds. A specific Material Safety Data Sheet (MSDS) for this compound was not located. Researchers, scientists, and drug development professionals should always consult their institution's safety protocols and perform a thorough risk assessment before handling any new compound.
This guide is intended to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance to directly answer operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this peptide.[1][2][3][4]
| Activity | Required PPE | Rationale |
| Routine Handling & Preparation | - Safety glasses with side shields or splash goggles- Chemical-resistant gloves (e.g., nitrile)[1][3]- Laboratory coat or gown | Protects eyes from splashes.[2] Prevents skin contact.[2] Protects skin and clothing from contamination.[2] |
| Handling of Powders | - All PPE for routine handling- Dust respirator or a properly fitted N95 mask | Minimizes inhalation of fine particles.[2][4] |
| Large Spills | - Full chemical-resistant suit- Splash goggles- Dust respirator or Self-Contained Breathing Apparatus (SCBA)- Chemical-resistant boots- Heavy-duty chemical-resistant gloves | Provides full-body protection from extensive contamination.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for personal safety and experimental integrity.
-
Preparation and Weighing:
-
Ensure the work area, such as a laboratory bench or chemical fume hood, is clean and uncluttered.[2]
-
Work in a well-ventilated area; for powdered forms, a chemical fume hood is strongly recommended to minimize inhalation risks.[2][3]
-
Don all required PPE as outlined in the table above.
-
When weighing the powdered peptide, use a clean spatula and weigh boat to prevent cross-contamination.[2]
-
-
Dissolution:
-
Experimental Use:
Disposal Plan
Proper disposal of this compound and associated materials is critical for laboratory safety and environmental protection.
-
Waste Collection: All peptide waste, including empty vials, contaminated gloves, and pipette tips, should be collected in designated, clearly labeled hazardous waste containers.[3]
-
Waste Segregation: Separate organic and aqueous waste streams.[3]
-
Disposal Regulations: Dispose of all waste in accordance with federal, state, and local environmental control regulations.[4][5] Never dispose of peptides down the drain or in regular trash.[3]
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound.[6]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Spill Response Protocol
In the event of a spill, a prompt and organized response is essential.
| Spill Size | Procedure |
| Small Spill | 1. Alert personnel in the immediate area.2. Wear appropriate PPE, including gloves, lab coat, and eye protection.3. Contain the spill with absorbent materials.4. Clean the area with an appropriate disinfectant.5. Dispose of all contaminated materials as hazardous waste. |
| Large Spill | 1. Evacuate the area immediately.2. Alert your institution's safety officer.3. If safe to do so, contain the spill from a distance using a spill kit.4. Only trained personnel with appropriate PPE (including respiratory protection) should handle the cleanup. |
Logical Flow for Spill Response
Caption: Decision-making flow for spill response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
